molecular formula C44H54O12 B1229004 Gnidimacrin CAS No. 60796-70-5

Gnidimacrin

Numéro de catalogue: B1229004
Numéro CAS: 60796-70-5
Poids moléculaire: 774.9 g/mol
Clé InChI: SSXCVTWCXHGTLK-VFZTWJSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gnidimacrin is a natural product found in Stellera chamaejasme and Pimelea ligustrina with data available.

Propriétés

IUPAC Name

[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCVTWCXHGTLK-VFZTWJSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60796-70-5
Record name Gnidimacrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Gnidimacrin's Mechanism of Action in HIV Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for AIDS. While combination antiretroviral therapy (cART) effectively suppresses viral replication, it fails to eradicate these latent reservoirs, leading to viral rebound upon treatment interruption. The "shock and kill" strategy aims to eliminate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects. Gnidimacrin, a daphnane diterpene, has emerged as a particularly potent LRA, capable of reactivating latent HIV-1 at picomolar concentrations.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its core signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Selective PKC β Activation

This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in T-cell signaling and HIV-1 transcription.[4][5] Unlike other PKC agonists such as prostratin, this compound exhibits remarkable potency and selectivity.

This compound selectively activates PKC βI and βII isoforms.[1][5][6][7] This selective activation is a key attribute, as it avoids the global T-cell activation and inflammatory cytokine production often associated with non-selective PKC agonists.[1][6][7] Studies have shown that at concentrations effective for latency reversal, this compound does not significantly upregulate the T-cell activation markers CD25 and CD69.[1][5]

The activation of PKC β initiates a downstream signaling cascade that converges on the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][8] Activated PKC phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα.[9] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus.[9] In the nucleus, NF-κB binds to specific sites within the HIV-1 Long Terminal Repeat (LTR), driving robust transcription of the proviral DNA and leading to the production of new virions.[4][9]

The potent anti-HIV activity of this compound is also linked to its ability to down-regulate the HIV-1 co-receptor CCR5.[2] A selective PKC beta inhibitor, enzastaurin, has been shown to completely abrogate the anti-R5 virus activity of this compound, confirming the critical role of PKC beta in this process.[2]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of this compound in reactivating latent HIV-1 and reducing the latent reservoir.

Table 1: Potency of this compound in Latent HIV-1 Activation in U1 Cells [1]

CompoundEC50 (nM)Relative Maximum Activation (RMA)¹CC50 (nM)²
This compound0.000310.3>10
Romidepsin0.0151.2>10
SAHA3.21.0>10,000

¹RMA = peak [P24] produced in the presence of a compound/peak [P24] induced by SAHA. ²CC50 = Concentration that reduced U937 cell viability by 50%.

Table 2: Reduction of HIV-1 DNA in PBMCs from HIV-1-Positive Individuals Treated with this compound [1]

Patient IDTreatmentFold Decrease in Proviral DNA
Pts-320 pM this compound5.7 (average)
Pts-420 pM this compound5.7 (average)
Pts-520 pM this compound5.7 (average)
All 5 PatientsHigh or Low Dose this compound4.4 to 8.4

Table 3: Synergistic Effect of this compound and TPB on Latent HIV-1 [10]

TreatmentFold Reduction in Frequency of HIV-infected cells (vs. control)
This compound alone5
This compound + TPB>15 (over 3-fold more than GM alone)

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the mechanism of action of this compound.

In Vitro Latency Reversal Assay using J-Lat T-Cell Line

This protocol is a standard method for the initial high-throughput screening of potential LRAs using a Jurkat T-cell line containing a transcriptionally silent HIV-1 provirus with a GFP reporter.[11]

a. Cell Culture and Plating:

  • Maintain J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

  • Seed J-Lat 10.6 cells into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.[11]

b. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations.[11]

  • Include positive controls (e.g., TNF-α or Vorinostat) and a negative control (e.g., DMSO).[11][12]

  • The final volume in each well should be 200 µL.[11]

c. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]

d. Flow Cytometry Analysis:

  • Harvest the cells by centrifugation.

  • Wash the cells once with PBS.

  • Resuspend the cells in a suitable buffer for flow cytometry and analyze for GFP expression.[11]

Ex Vivo HIV-1 Reactivation Assay using Primary CD4+ T Cells

This protocol uses primary cells from HIV-1-infected individuals to more closely mimic the in vivo state of latency.[11]

a. Isolation and Culture of Primary CD4+ T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from blood samples of HIV-1-infected individuals on suppressive ART.

  • Isolate CD4+ T cells from PBMCs using negative selection.

  • Culture the resting CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS, IL-2, and antiretroviral drugs to prevent new rounds of infection.[11]

b. Latency Reversal Assay:

  • Plate the latently infected primary CD4+ T cells in a 96-well plate.[11]

  • Treat the cells with different concentrations of this compound, a positive control (e.g., PHA), and a negative control (e.g., DMSO) in the presence of antiretroviral drugs.[11]

c. Quantification of Viral Reactivation:

  • After 48 hours of treatment, collect the culture supernatants.[11]

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit.[11][12]

Western Blot for PKC Isozyme Activation

This protocol is used to determine the effect of this compound on the translocation of specific PKC isozymes from the cytosol to the membrane, which is indicative of their activation.[1]

a. Cell Treatment and Fractionation:

  • Treat CD4+ T cells with 1 nM this compound.[1]

  • After the desired incubation time, harvest the cells and prepare cytosolic and membrane fractions using a cell fractionation kit.

b. SDS-PAGE and Western Blotting:

  • Separate the proteins in the cytosolic fraction by 10% SDS-PAGE.[1]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Probe the membrane with monoclonal antibodies specific for different PKC isozymes (e.g., PKC α, βI, βII, θ).[1][5]

  • Use a horseradish peroxidase-labeled secondary antibody and an ECL detection reagent to visualize the protein bands.[1]

  • Use an antibody against a housekeeping protein like β-actin as a loading control.[1]

Visualizations

Signaling Pathway of this compound in HIV Latency Reversal

Gnidimacrin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC_beta PKC βI/βII This compound->PKC_beta Activates IKK_complex IKK Complex PKC_beta->IKK_complex Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Degradation NF_kB_IkappaB NF-κB IκBα NF_kB_IkappaB->IkappaB NF_kB NF-κB NF_kB_IkappaB->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates HIV_LTR HIV-1 LTR NF_kB_n->HIV_LTR Binds Proviral_DNA Proviral DNA HIV_RNA HIV-1 RNA Proviral_DNA->HIV_RNA Transcription LRA_Evaluation_Workflow cluster_invitro In Vitro Model cluster_exvivo Ex Vivo Model cluster_mechanism Mechanism of Action JLat_cells J-Lat T-cells (GFP Reporter) Treat_JLat Treat with this compound JLat_cells->Treat_JLat Flow_Cytometry Analyze GFP Expression (Flow Cytometry) Treat_JLat->Flow_Cytometry PBMCs Isolate PBMCs from HIV+ Patient CD4_isolation Isolate Primary CD4+ T-cells PBMCs->CD4_isolation Treat_CD4 Treat with this compound CD4_isolation->Treat_CD4 p24_ELISA Quantify p24 in Supernatant (ELISA) Treat_CD4->p24_ELISA CD4_cells CD4+ T-cells Treat_GM Treat with this compound CD4_cells->Treat_GM Cell_fractionation Cytosolic/Membrane Fractionation Treat_GM->Cell_fractionation Western_blot Western Blot for PKC Isoforms Cell_fractionation->Western_blot

References

Gnidimacrin: A Potent and Selective Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane-type diterpene isolated from plants of the Thymelaeaceae family, has emerged as a powerful modulator of Protein Kinase C (PKC) activity.[1][2][3] Its ability to selectively activate specific PKC isozymes at picomolar concentrations has positioned it as a valuable tool for cancer research and as a potential therapeutic agent for HIV latency.[4][5][6] This technical guide provides an in-depth overview of this compound's function as a PKC activator, detailing its mechanism of action, isoform selectivity, and the downstream signaling pathways it modulates. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its cellular effects to support further research and development.

Core Mechanism: Potent and Selective PKC Activation

This compound exerts its biological effects by directly binding to and activating PKC isozymes.[2][5] Notably, it displays a marked selectivity for the βI and βII isoforms of PKC.[5][6] This selective activation is a key determinant of its distinct cellular outcomes, ranging from cell cycle arrest in cancer cells to the reactivation of latent HIV-1. While specific binding affinities (Kd values) for this compound with individual PKC isozymes are not extensively reported in publicly available literature, its functional selectivity is well-documented through various cellular and molecular assays.

The activation of PKC by this compound mimics the function of the endogenous second messenger, diacylglycerol (DAG). Upon binding to the C1 domain of susceptible PKC isozymes, this compound induces a conformational change that relieves autoinhibition, leading to the activation of the kinase domain and subsequent phosphorylation of downstream target proteins.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound's activity in various biological contexts.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
K562Human Leukemia0.0005 µg/mL[2]
HLE/PKCβII (transfected)Human Hepatoma0.001 µg/mL (1.2 nM)[5]
Various Human Tumor Cell Lines-10⁻⁹ to 10⁻¹⁰ M[1][3]

Table 2: HIV-1 Reactivation Activity of this compound

Cell ModelParameterValueReference
U1 cellsEC50~10⁻¹² M[3]
Patient PBMCsEffective Concentration20 pM[3]

Signaling Pathways and Cellular Effects

This compound's activation of PKCβ isozymes triggers distinct downstream signaling cascades in different cellular contexts.

Anti-Cancer Mechanism

In cancer cells, particularly those expressing high levels of PKCβII, this compound induces cell cycle arrest primarily at the G1 phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins.

G1_Arrest_Pathway This compound This compound PKC_betaII PKCβII This compound->PKC_betaII p21 p21^(WAF1/Cip1) Induction PKC_betaII->p21 cdc25A cdc25A Suppression PKC_betaII->cdc25A cdk2_cyclinE cdk2/cyclin E Complex p21->cdk2_cyclinE inhibition G1_Arrest G1 Phase Arrest cdk2_cyclinE->G1_Arrest progression cdc25A->cdk2_cyclinE activation HIV_Reactivation_Pathway cluster_cytoplasm Cytoplasm This compound This compound PKC_beta PKCβI / PKCβII This compound->PKC_beta IKK_complex IKK Complex PKC_beta->IKK_complex activation IkappaB IκBα IKK_complex->IkappaB phosphorylation & degradation NF_kB NF-κB (p50/p65) IkappaB->NF_kB inhibition Nucleus Nucleus NF_kB->Nucleus translocation HIV_LTR HIV LTR Activation Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription PKC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: - Purified PKC isozyme - Lipid vesicles (PS/DAG) - Assay buffer start->prepare_reaction add_this compound Add this compound (or vehicle control) prepare_reaction->add_this compound initiate_reaction Initiate Reaction: Add [γ-³²P]ATP and PKC substrate peptide add_this compound->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction: Spot onto P81 paper incubate->stop_reaction wash Wash P81 paper with phosphoric acid stop_reaction->wash quantify Quantify radioactivity (Scintillation counting) wash->quantify end End quantify->end

References

Gnidimacrin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane-type diterpenoid, has garnered significant scientific interest due to its potent biological activities, including pronounced antitumor and anti-HIV properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its complex mechanism of action as a potent Protein Kinase C (PKC) agonist. Detailed experimental protocols for its isolation, cytotoxicity assessment, and cell cycle analysis are presented, alongside a compilation of its activity in various cancer and HIV-1 models. Furthermore, this guide employs visualizations to elucidate the intricate signaling pathways modulated by this compound and the workflows of key experimental procedures.

Discovery and Natural Source

This compound was first isolated from plants belonging to the Thymelaeaceae family. It is a naturally occurring daphnane diterpene that can be extracted from various plant species, including Stellera chamaejasme L., Gnidia subcordata, and Daphne odora[1]. The isolation yields from these natural sources are typically low, in the range of 0.0005%, which presents a significant challenge for its large-scale production[2].

The chemical structure of this compound is characterized by a polyhydroxylated 5/7/6 tricyclic skeleton, featuring a macrocyclic bridge that connects an aliphatic orthoester group to the C-1 position of the A ring. Two of the hydroxyl groups, at C-3 and C-18, are benzoylated[3].

Mechanism of Action: A Potent PKC Agonist

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. It shows particular selectivity for PKC βI and βII isoforms[3][4]. By mimicking the function of the endogenous ligand diacylglycerol (DAG), this compound binds to the C1 domain of PKC, leading to its activation and the subsequent downstream signaling cascades.

Antitumor Activity

This compound's antitumor effects are linked to its ability to induce cell cycle arrest and apoptosis in sensitive cancer cell lines. Specifically, in human leukemia K562 cells, this compound treatment leads to an arrest in the G1 phase of the cell cycle. This is achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity[5]. The inhibition of cdk2 is, in turn, associated with a reduction in the expression of Cdc25A, a phosphatase that activates cdk2[5].

Anti-HIV Activity

This compound exhibits a dichotomous activity against HIV-1. It can activate HIV-1 production from chronically infected latent reservoirs, a "shock" component of the "shock and kill" strategy for HIV eradication[6][7]. Concurrently, it potently inhibits the infection of new cells by HIV-1, particularly R5 strains, at picomolar concentrations[6][7]. This inhibitory action is, at least in part, due to the this compound-induced down-regulation of the CD4 receptor and the CXCR4 and CCR5 co-receptors on the surface of T-cells, which are essential for viral entry[6][7].

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various cancer cell lines and HIV-1 strains.

Cell LineCancer TypeIC50Reference
K562Chronic Myelogenous Leukemia> 2.5 µM (for growth inhibition)[6]
MT4Leukemia> 2.5 µM (for growth inhibition)[6]
U937Histiocytic Lymphoma> 2.5 µM (for growth inhibition)[6]
ACH-2HIV-1 Chronically Infected T-cellsSensitive to cytotoxic effects[6]
U1HIV-1 Chronically Infected Promonocytic cellsSensitive to cytotoxic effects[6]
HIV-1 Strain/ModelAssay SystemEC50Reference
NL4-3 (X4 virus)MT4 cells31 pM[6]
R5 viruses (average)PBMCs< 10 pM[6][7]
Latent HIV-1 ActivationACH-2 or U1 cellsPicomolar concentrations[6]
Latent HIV-1 ActivationJ-Lat cells0.19 ± 0.05 nM

Experimental Protocols

Isolation and Purification of this compound from Stellera chamaejasme

This protocol describes a general procedure for the extraction and isolation of this compound.

  • Extraction:

    • Air-dried and powdered roots of Stellera chamaejasme are extracted with a methanol (MeOH) or an acetone:ethanol (2:1 v/v) mixture at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc).

    • The EtOAc-soluble fraction, which typically contains the daphnane diterpenoids, is collected.

  • Chromatographic Separation:

    • The EtOAc fraction is subjected to column chromatography on silica gel or ODS (octadecylsilane).

    • Elution is performed with a gradient of solvents, for example, a hexane-acetone or chloroform-methanol gradient.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC).

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

    • The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line, such as K562.

  • Cell Seeding:

    • K562 cells are seeded into a 96-well microtiter plate at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to obtain the desired test concentrations.

    • 100 µL of the this compound dilutions are added to the respective wells, and the plate is incubated for a further 24-72 hours.

  • MTT Addition:

    • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is incubated overnight at 37°C.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining.

  • Cell Treatment and Harvesting:

    • Cells are seeded and treated with this compound at the desired concentration for a specified time (e.g., 24 hours).

    • Both adherent and suspension cells are harvested and washed with ice-cold PBS.

  • Fixation:

    • The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing to prevent cell clumping.

    • The cells are fixed for at least 30 minutes on ice or can be stored at -20°C.

  • Staining:

    • The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS.

    • The cells are resuspended in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • The DNA content is measured by detecting the fluorescence emission of PI.

    • The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Gnidimacrin_Antitumor_Signaling This compound This compound PKCbeta PKCβ This compound->PKCbeta activates Cdc25A Cdc25A (Phosphatase) PKCbeta->Cdc25A down-regulates expression cdk2_cyclinE cdk2/cyclin E Complex Cdc25A->cdk2_cyclinE activates G1_Arrest G1 Phase Arrest Cdc25A->G1_Arrest inhibition leads to cdk2_cyclinE->G1_Arrest promotes progression to S phase

Caption: Antitumor signaling pathway of this compound leading to G1 cell cycle arrest.

Gnidimacrin_Anti_HIV_Signaling This compound This compound PKCbeta PKCβ This compound->PKCbeta activates Receptors CD4, CXCR4, CCR5 Receptors PKCbeta->Receptors down-regulates surface expression Latent_HIV Latent HIV-1 Reservoir PKCbeta->Latent_HIV activates transcription HIV_Entry HIV-1 Entry Receptors->HIV_Entry mediates Viral_Production HIV-1 Production Latent_HIV->Viral_Production

Caption: Anti-HIV-1 signaling pathways of this compound.

Cytotoxicity_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 a Seed Cells in 96-well plate b Treat with this compound (serial dilutions) a->b c Add MTT Reagent b->c d Incubate (4h) c->d e Add Solubilization Solution d->e f Incubate (overnight) e->f g Measure Absorbance (570 nm) f->g

Caption: Experimental workflow for the MTT cytotoxicity assay.

Cell_Cycle_Analysis_Workflow a Treat Cells with This compound b Harvest and Wash Cells a->b c Fix with Cold 70% Ethanol b->c d Stain with Propidium Iodide and RNase A c->d e Analyze by Flow Cytometry d->e f Determine Cell Cycle Phase Distribution e->f

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

Gnidimacrin's Selective Activation of Protein Kinase C Beta Isozymes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane-type diterpene, has emerged as a potent modulator of cellular signaling, exhibiting significant anti-tumor and anti-HIV activities at picomolar concentrations.[1][2] A substantial body of evidence indicates that these effects are mediated through the selective activation of protein kinase C (PKC) beta isozymes (βI and βII).[1][3] This technical guide provides an in-depth analysis of this compound's interaction with PKC beta, summarizing key quantitative data, outlining experimental methodologies used to elucidate this mechanism, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of PKC agonists.

Quantitative Analysis of this compound's Activity

This compound's potency is a hallmark of its therapeutic potential. Its effects are observed at exceptionally low concentrations, highlighting its high affinity and specificity for its molecular targets. The following tables summarize the quantitative data from various studies.

Table 1: Anti-HIV Activity of this compound

EffectCell/SystemConcentrationOutcomeReference
Reduction of latent HIV-1Patient PBMCs20 pMMarked reduction in HIV-1 DNA and frequency of latently infected cells.[1][4]
Reduction of latent HIV-1Patient PBMCs1 nMSignificant reduction in latent HIV.[1]
HIV-1 ProductionEx vivo modelLow pM~10-fold more HIV-1 production than HDACIs (SAHA or romidepsin).[1][3]
Inhibition of HIV-1 R5 strainsPBMCsLow pMPotent inhibition of de novo infection.[1]

Table 2: Anti-Proliferative and Cell Cycle Effects of this compound

EffectCell LineConcentrationOutcomeReference
Growth InhibitionHuman tumor cell lines10⁻⁹ to 10⁻¹⁰ MStrong inhibition of cell growth.[2]
IC₅₀ (4-day exposure)HLE/PKCβII cells1.2 nMGrowth inhibition.[5]
Cell Cycle ArrestK562 human leukemia cellsNot specifiedArrests cell cycle in G1 phase.[2][5]
G2-phase ArrestHLE/PKCβII cellsNot specifiedInduces G2-phase arrest.[6]

Signaling Pathways of this compound-Mediated PKC Beta Activation

This compound's mechanism of action is centered on its ability to directly bind to and activate PKC.[5][6] Notably, it displays a high degree of selectivity for the beta isozymes (βI and βII), while not significantly affecting other isozymes like PKCα and PKCθ at therapeutic concentrations.[1] This selectivity is crucial, as activation of other PKC isozymes is associated with adverse effects such as tumor promotion (PKCα) and global T-cell activation (PKCθ).[1]

General PKC Activation Pathway

The activation of conventional PKCs, including the beta isozymes, is a multi-step process that involves translocation from the cytosol to the cell membrane.[7][8] this compound, as a PKC agonist, mimics the endogenous second messenger diacylglycerol (DAG) to initiate this process.[7][8]

PKC_Activation cluster_cytosol Cytosol cluster_membrane Cell Membrane PKC_inactive Inactive PKCβ (Pseudosubstrate bound) PKC_active Active PKCβ PKC_inactive->PKC_active Translocation & Conformational Change (Pseudosubstrate release) Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates This compound This compound This compound->PKC_inactive Binds to C1 domain

Caption: this compound-induced PKC beta activation pathway.

Downstream Effects in HIV Latency Reversal

In the context of HIV-1, the activation of PKCβ by this compound leads to the reactivation of latent viruses, a critical step in the "shock and kill" strategy for HIV eradication.[1]

HIV_Latency_Reversal This compound This compound (pM) PKCb Selective Activation of PKCβI / PKCβII This compound->PKCb NFkB NF-κB Pathway Activation PKCb->NFkB leads to HIV_LTR HIV-1 LTR Activation NFkB->HIV_LTR transactivates Reactivation Latent HIV-1 Reactivation HIV_LTR->Reactivation results in Elimination Elimination of Latently Infected Cells Reactivation->Elimination via viral CPE and/or immune clearance

Caption: Signaling cascade for HIV latency reversal by this compound.

Downstream Effects in Cancer Cells

In cancer cells, this compound-induced PKCβ activation results in cell cycle arrest. This is achieved through the modulation of key cell cycle regulators.[2][5]

Cancer_Cell_Cycle_Arrest This compound This compound (nM) PKCb PKCβII Activation This compound->PKCb cdc25A Suppression of cdc25A PKCb->cdc25A cdk2 Inhibition of cdk2 Activity cdc25A->cdk2 prevents activation of G1_Arrest G1 Phase Arrest cdk2->G1_Arrest causes Western_Blot_Workflow A Treat CD4+ T cells with this compound (1 nM) B Cell Lysis and Cytosolic Fractionation A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Probe with Primary Antibodies (anti-PKCβI, βII, α, θ) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Detect with ECL Reagents and Image G->H I Analyze Band Intensity (Normalized to β-actin) H->I Viral_Outgrowth_Workflow A Isolate PBMCs from HIV+ patients on ART B Treat PBMCs with this compound (e.g., 20 pM) + antiretrovirals for 6 days A->B C Perform limiting dilution of treated PBMCs B->C D Co-culture with uninfected, activated donor CD4+ T cells C->D E Culture for several weeks, monitoring for viral outgrowth D->E F Assay supernatants for HIV-1 p24 antigen E->F G Calculate frequency of latently infected cells using statistical methods F->G

References

The Potent Biological Activities of Daphnane Diterpenes: A Technical Guide to Gnidimacrin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of daphnane diterpenes, with a particular focus on Gnidimacrin. These natural products have garnered significant interest in the scientific community for their potent anti-cancer and anti-HIV properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.

Introduction to Daphnane Diterpenes and this compound

Daphnane diterpenes are a class of naturally occurring compounds characterized by a unique tricyclic 5/7/6 carbon skeleton.[1] Isolated from plants of the Thymelaeaceae and Euphorbiaceae families, these molecules exhibit a wide range of potent biological activities.[1] Among the most promising is this compound, a daphnane diterpene that has demonstrated remarkable efficacy in preclinical studies as both an anti-cancer and an anti-HIV agent.[2][3] Its mechanism of action is primarily attributed to the activation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the cytotoxic (IC50) and effective (EC50) concentrations of this compound and other notable daphnane diterpenes against various cancer cell lines and in HIV-1 assays. This data highlights the picomolar to nanomolar potency of these compounds.

Table 1: Anti-cancer Activity of Daphnane Diterpenes (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundK562Chronic Myelogenous Leukemia>2.5[4]
This compoundU937Histiocytic Lymphoma>2.5[4]
This compoundACH-2T-cell Lymphoma (HIV-1 latently infected)0.00012[4]
This compoundU1Promonocytic (HIV-1 latently infected)0.00025[4]
Daphgenkin ASW620Colorectal Adenocarcinoma3.0[5]
Daphgenkin ARKOColon Carcinoma6.5[5]
Compound 1 (from D. genkwa)SW620Colorectal Adenocarcinoma3.0[6]
Compound 12 (from D. genkwa)SW620Colorectal Adenocarcinoma3.0-9.7[6]
Compound 13 (from D. genkwa)SW620Colorectal Adenocarcinoma3.0-9.7[6]
Tianchaterpene C-F (Compound 2)HGC-27Gastric Cancer8.8[7]
Various Daphnane DiterpenesHT-1080Fibrosarcoma<0.1 - <29.94[8]

Table 2: Anti-HIV-1 Activity of Daphnane Diterpenes (EC50 Values)

CompoundVirus Strain/AssayCell LineEC50Reference
This compoundHIV-1 NL4-3MT431 pM[4][9]
This compoundHIV-1 BaL (R5)PBMCs42 pM[4]
This compoundPanel of 12 R5 virusesPBMCs~9 pM (average)[10]
This compoundLatent HIV-1 ActivationU1 cells~20 pM[2]
Acutilobin A-GHIV-1MT4<1.5 nM[11]
Genkwanine VIIIHIV-1MT40.17 nM[11]
Daphneodorins D-HHIV-1MT41.5 - 7.7 nM[12]
Stelleralide AHIV LTR-driven transcription-0.33 nM[13]
Wikstroelide AHIV LTR-driven transcription-0.39 nM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of daphnane diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well microplates

  • Cells of interest

  • Complete cell culture medium

  • Daphnane diterpene stock solution (e.g., this compound in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the daphnane diterpene in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a daphnane diterpene.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • Daphnane diterpene stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the daphnane diterpene for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold PBS, and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Protein Kinase C (PKC) Activity Assay

This protocol provides a general framework for measuring the activity of PKC in response to daphnane diterpene treatment, often using a radioactive or ELISA-based method.

Materials:

  • Cell culture plates

  • Cells of interest

  • Daphnane diterpene stock solution

  • Lysis buffer

  • PKC assay kit (commercial kits are available and recommended)

  • [γ-32P]ATP (for radioactive assays)

  • PKC substrate peptide

  • Phosphocellulose paper (for radioactive assays)

  • Scintillation counter or microplate reader

Procedure (based on a radioactive assay):

  • Cell Treatment and Lysis: Treat cells with the daphnane diterpene for the desired time. Lyse the cells to obtain a cell extract containing PKC.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a specific PKC substrate peptide, a lipid activator (if required by the kit), and assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Compare the PKC activity in treated samples to that in untreated controls.

HIV-1 Replication Inhibition Assay

This protocol is used to determine the efficacy of a daphnane diterpene in inhibiting HIV-1 replication in a cell-based assay.

Materials:

  • 96-well plates

  • Target cells (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs)

  • HIV-1 virus stock (e.g., NL4-3 strain)

  • Complete cell culture medium

  • Daphnane diterpene stock solution

  • p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit

Procedure:

  • Cell Preparation: Prepare target cells and seed them in a 96-well plate.

  • Compound Addition: Add serial dilutions of the daphnane diterpene to the wells.

  • Virus Infection: Infect the cells with a known amount of HIV-1 virus stock.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Quantification of Viral Replication: Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA kit or by measuring RT activity.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and many other daphnane diterpenes is the activation of Protein Kinase C (PKC), particularly the βII isoform.[2] This activation triggers a cascade of downstream signaling events that ultimately lead to the observed anti-cancer and anti-HIV effects.

Anti-Cancer Signaling Pathways

In cancer cells, this compound-induced PKC activation leads to cell cycle arrest and apoptosis through multiple interconnected pathways.

gnidimacrin_anticancer_pathway This compound This compound pkc_beta PKCβII Activation This compound->pkc_beta pi3k_akt_mtor PI3K/Akt/mTOR Pathway Inhibition pkc_beta->pi3k_akt_mtor p21 ↑ p21WAF1/Cip1 pkc_beta->p21 g1_arrest G1 Arrest pkc_beta->g1_arrest bax_bcl2 ↑ Bax/Bcl-2 ratio pkc_beta->bax_bcl2 apoptosis Apoptosis pi3k_akt_mtor->apoptosis cell_cycle_arrest Cell Cycle Arrest cdc2 ↓ cdc2 (CDK1) p21->cdc2 g2m_arrest G2/M Arrest cdc2->g2m_arrest g2m_arrest->cell_cycle_arrest g1_arrest->cell_cycle_arrest caspase9 ↑ Cleaved Caspase-9 bax_bcl2->caspase9 caspase3 ↑ Cleaved Caspase-3 caspase9->caspase3 parp ↑ Cleaved PARP caspase3->parp parp->apoptosis

Caption: this compound's anti-cancer signaling cascade.

This compound activates PKCβII, which in turn can inhibit the pro-survival PI3K/Akt/mTOR pathway.[6] This activation also leads to the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/Cip1, which subsequently downregulates cdc2 (CDK1), causing cell cycle arrest at the G2/M checkpoint.[14] this compound can also induce G1 arrest. The induction of apoptosis is mediated by an increased Bax/Bcl-2 ratio, leading to the activation of the caspase cascade, including caspase-9 and caspase-3, and subsequent cleavage of PARP.[6]

Anti-HIV Signaling Pathways

In the context of HIV-1, this compound's activation of PKCβ has a dual effect: it reactivates latent HIV-1 and inhibits new viral entry.

gnidimacrin_antihiv_pathway This compound This compound pkc_beta PKCβ Activation This compound->pkc_beta nf_kb NF-κB Pathway Activation pkc_beta->nf_kb receptor_downregulation CD4 & CCR5 Downregulation pkc_beta->receptor_downregulation hiv_ltr HIV-1 LTR Activation nf_kb->hiv_ltr latent_reactivation Latent HIV-1 Reactivation hiv_ltr->latent_reactivation viral_entry_inhibition Inhibition of New Viral Entry receptor_downregulation->viral_entry_inhibition

Caption: this compound's dual anti-HIV mechanism.

The activation of PKCβ by this compound leads to the activation of the NF-κB signaling pathway. This, in turn, activates the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the latent provirus. This "shock" phase is a key component of "shock and kill" strategies for HIV eradication. Concurrently, PKC activation leads to the downregulation of the CD4 receptor and the CCR5 co-receptor on the surface of T-cells, which are essential for HIV-1 entry.[4][10] This effectively "kills" the potential for new infections.

Conclusion

Daphnane diterpenes, exemplified by this compound, represent a class of highly potent natural products with significant potential for the development of novel anti-cancer and anti-HIV therapeutics. Their unique mechanism of action, centered on the activation of PKC, offers a distinct approach compared to many existing therapies. The quantitative data presented herein underscore their remarkable potency, while the detailed protocols provide a foundation for further research and development. The elucidation of their complex signaling pathways continues to provide valuable insights into fundamental cellular processes and offers new avenues for therapeutic intervention. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their clinical potential.

References

Anti-cancer properties of Gnidimacrin from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin is a daphnane-type diterpenoid isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2][3] This potent natural compound has demonstrated significant anti-cancer activity against a broad spectrum of human cancer cell lines, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound's primary anti-cancer mechanism involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in cellular signaling pathways controlling cell growth, differentiation, and apoptosis.[1][2] this compound acts as a potent PKC activator, with a particular affinity for the PKC betaII isoform.[1][4] The expression level of PKC betaII in cancer cells is a major determinant of their sensitivity to this compound.[1][4]

Activation of PKC by this compound initiates a signaling cascade that leads to cell cycle arrest, primarily at the G1 or G2/M phase.[2][5] This cell cycle arrest is mediated through the following key events:

  • Induction of p21WAF1/Cip1: this compound treatment leads to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[5]

  • Suppression of cdc25A: The activity of the cdc25A phosphatase, which is responsible for activating CDK2, is suppressed by this compound.[5]

  • Inhibition of CDK2: The combined effect of p21WAF1/Cip1 induction and cdc25A suppression leads to the potent inhibition of CDK2 activity.[1][5] CDK2 is a critical enzyme for the progression of the cell cycle from the G1 to the S phase.

  • Cell Cycle Arrest: Inhibition of CDK2 activity results in the blockage of cell cycle progression, thereby halting the proliferation of cancer cells.[1][5]

While the primary mechanism is well-established, the downstream effects on apoptosis induction are also critical to its anti-cancer activity. Although direct experimental evidence specifically linking this compound to the modulation of Bax and Bcl-2 proteins is limited in the provided search results, the induction of apoptosis is a known consequence of PKC activation and cell cycle arrest. The Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2, are central regulators of the mitochondrial pathway of apoptosis. It is plausible that this compound-induced PKC activation indirectly influences the expression or activity of these proteins, tipping the balance towards apoptosis. Further research is warranted to fully elucidate this connection.

Gnidimacrin_Signaling_Pathway This compound Signaling Pathway cluster_cdk2_regulation This compound This compound PKC_betaII PKC betaII This compound->PKC_betaII Activates p21 p21 (WAF1/Cip1) PKC_betaII->p21 Induces cdc25A cdc25A PKC_betaII->cdc25A Suppresses CDK2 CDK2 p21->CDK2 Inhibits cdc25A->CDK2 Activates Cell_Cycle_Arrest G1/G2 Phase Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I Xenograft_Study_Workflow In Vivo Xenograft Study Workflow A Inject cancer cells subcutaneously into mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice and excise tumors for analysis E->F

References

An In-depth Technical Guide to the Structure and Chemical Properties of Gnidimacrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnidimacrin, a daphnane diterpenoid of plant origin, has emerged as a molecule of significant interest in biomedical research due to its potent biological activities.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its anti-cancer and anti-HIV properties. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are illustrated. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound is a structurally complex natural product belonging to the daphnane class of diterpenoids.[1][2] Its intricate architecture features a polyhydroxylated 5/7/6 tricyclic skeleton, which is characteristic of this family of compounds. A key structural feature is a macrocyclic bridge that connects an aliphatic orthoester group to the C-1 position of the A ring.[2]

The molecule contains several stereocenters, making its total synthesis a formidable challenge. The hydroxyl groups at various positions, along with two benzoylated hydroxyl groups at C-3 and C-18, contribute to its specific interactions with biological targets.[2] Structure-activity relationship (SAR) studies have revealed that the hydroxyl substituents at C-5 and C-20 are essential for its potent biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₄₄H₅₄O₁₂[Axios Research]
Molecular Weight 774.90 g/mol [Axios Research]
CAS Number 60796-70-5[Axios Research]
Appearance White to off-white solidInferred
Half-life > 20 hours (for potent derivatives in rat plasma)[2][3]

Biological Activity and Mechanism of Action

This compound exhibits potent biological effects at picomolar to nanomolar concentrations, primarily as an anti-cancer and anti-HIV agent.[1][2][4] The cornerstone of its mechanism of action is the selective activation of specific isoforms of Protein Kinase C (PKC).[2][5]

Anti-Cancer Activity

This compound has demonstrated significant growth-inhibitory effects against various cancer cell lines, with IC50 values in the sub-nanomolar range for some leukemic and lung cancer cell lines.[1] Its anti-proliferative action is linked to its ability to induce cell cycle arrest at the G1 phase.[6]

Signaling Pathway in Cancer Cells:

The proposed mechanism for this compound's anti-cancer activity is depicted below. This compound selectively activates PKCβII, which in turn leads to the suppression of cdc25A, a phosphatase crucial for the activation of cyclin-dependent kinase 2 (cdk2). Inhibition of cdk2 activity prevents the G1/S phase transition, thereby halting cell proliferation.

Gnidimacrin_Anticancer_Pathway This compound This compound PKC_betaII PKCβII This compound->PKC_betaII activates cdc25A cdc25A PKC_betaII->cdc25A suppresses cdk2 cdk2 cdc25A->cdk2 activates G1_S_Transition G1/S Phase Transition cdk2->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation leads to

Figure 1: this compound's Anti-Cancer Signaling Pathway.
Anti-HIV Activity

This compound demonstrates a dichotomous activity against HIV-1. It potently inhibits the replication of R5 tropic HIV-1 strains at picomolar concentrations and simultaneously activates the replication of latent HIV-1.[1][4][7] This "shock and kill" potential makes it a promising candidate for HIV eradication strategies.[2]

Signaling Pathway in HIV-infected T-cells:

The anti-HIV activity of this compound is mediated through the selective activation of PKCβI and PKCβII.[5] This activation leads to two key downstream effects: the reactivation of latent HIV-1 provirus and the down-regulation of HIV-1 co-receptors (CCR5) on the surface of T-cells, which inhibits new viral entry. The activation of NF-κB is a likely downstream event of PKC activation, leading to the transcription of the latent HIV-1 genome.

Gnidimacrin_AntiHIV_Pathway cluster_cell HIV-infected T-cell This compound This compound PKC_beta PKCβI / PKCβII This compound->PKC_beta activates NF_kB NF-κB PKC_beta->NF_kB activates CCR5 CCR5 Co-receptor PKC_beta->CCR5 down-regulates Latent_HIV Latent HIV-1 Provirus NF_kB->Latent_HIV activates transcription HIV_Replication HIV-1 Replication Latent_HIV->HIV_Replication Viral_Entry New Viral Entry CCR5->Viral_Entry

Figure 2: this compound's Anti-HIV Signaling Pathway.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 2: Anti-HIV Activity of this compound
Cell Line / Virus StrainAssayEndpointValueReference
MT4 cells / NL4-3 (X4 tropic)Antiviral AssayEC₅₀31 pM[7]
PBMCs / R5 tropic isolates (average of 12)Antiviral AssayEC₅₀~9 pM[7]
ACH-2 cells (latently infected)HIV-1 ActivationEC₅₀0.19 nM[2]
U1 cells (latently infected)HIV-1 ActivationEC₅₀0.60 nM (for derivative 9a)[2]
Table 3: Cytotoxicity of this compound
Cell LineAssayEndpointValueReference
PBMCsCell ViabilityIC₅₀> 2.5 µM[1]
MT4 cellsCell ViabilityIC₅₀> 2.5 µM[1]
U937 cellsCell ViabilityIC₅₀> 2.5 µM[1]
ACH-2 cells (HIV-infected)Cell ViabilityIC₅₀~1 nM[7]
U1 cells (HIV-infected)Cell ViabilityIC₅₀~1 nM[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used in the evaluation of this compound.

Anti-HIV Viral Replication Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein produced in cell culture, which is a direct measure of viral replication.

Workflow:

p24_Assay_Workflow Cell_Culture 1. Seed target cells (e.g., MT4, PBMCs) Infection 2. Infect cells with HIV-1 in the presence of this compound Cell_Culture->Infection Incubation 3. Incubate for 4-7 days Infection->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA 5. Perform p24 ELISA Supernatant_Collection->ELISA Data_Analysis 6. Measure absorbance and calculate EC₅₀ ELISA->Data_Analysis

Figure 3: Workflow for Anti-HIV p24 Antigen Assay.

Detailed Protocol:

  • Cell Preparation: Seed target cells (e.g., MT4 cells or PHA-activated PBMCs) in a 96-well plate at a predetermined density.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with a known titer of HIV-1 (e.g., at a multiplicity of infection of 0.001). Include appropriate controls (no drug, no virus).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period of 4 to 7 days.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • p24 ELISA: Quantify the p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, followed by detection with a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add this compound and incubate (24-72h) Cell_Seeding->Compound_Addition MTT_Addition 3. Add MTT reagent and incubate (1-4h) Compound_Addition->MTT_Addition Solubilization 4. Add solubilization solution MTT_Addition->Solubilization Absorbance_Reading 5. Measure absorbance (~570 nm) Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC₅₀ Absorbance_Reading->IC50_Calculation

Figure 4: Workflow for Cell Viability (MTT) Assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the 50% inhibitory concentration (IC₅₀) by plotting cell viability against the log of the this compound concentration.

Cdk2 Kinase Activity Assay

This assay measures the activity of cdk2 kinase, which is a key regulator of the cell cycle.

Workflow:

cdk2_Assay_Workflow Reaction_Setup 1. Prepare reaction mix (cdk2/cyclin, substrate, ATP) Inhibitor_Addition 2. Add this compound-treated cell lysate or purified cdk2 Reaction_Setup->Inhibitor_Addition Incubation 3. Incubate to allow phosphorylation Inhibitor_Addition->Incubation Detection 4. Detect phosphorylated substrate (e.g., luminescence) Incubation->Detection Data_Analysis 5. Quantify kinase activity Detection->Data_Analysis

Figure 5: Workflow for cdk2 Kinase Activity Assay.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a master mix containing recombinant cdk2/cyclin A or E, a specific cdk2 substrate (e.g., a peptide containing the consensus phosphorylation site), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. This can be done with purified components or by using lysates from cells treated with this compound.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition of cdk2 activity and determine the IC₅₀ value for this compound.

Conclusion

This compound is a potent natural product with a complex chemical structure and remarkable biological activities. Its ability to selectively modulate PKC isoforms makes it a valuable tool for studying cellular signaling and a promising lead compound for the development of novel anti-cancer and anti-HIV therapeutics. The information provided in this technical guide, including its chemical properties, quantitative biological data, and detailed experimental protocols, serves as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into its in vivo efficacy, safety profile, and the development of synthetic analogs will be crucial for translating its therapeutic potential into clinical applications.

References

Initial Studies on the Therapeutic Potential of Gnidimacrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the initial preclinical research into the therapeutic applications of Gnidimacrin, a daphnane-type diterpenoid. The primary focus is on its demonstrated anti-cancer and anti-HIV activities, underpinned by its mechanism as a potent activator of Protein Kinase C (PKC).

Introduction

This compound is a natural product isolated from plants of the Thymelaeaceae family, such as Stellera chamaejasme L. Initial investigations have revealed its significant potential as a therapeutic agent, demonstrating potent anti-tumor and anti-HIV-1 activities at picomolar concentrations.[1][2] Its primary mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC), leading to a cascade of downstream cellular events. This guide summarizes the foundational preclinical data, details the experimental methodologies used in these initial studies, and visualizes the key signaling pathways.

Therapeutic Potential and Mechanism of Action

This compound exhibits a dual therapeutic potential, primarily investigated in the contexts of oncology and virology.

Anti-Cancer Activity

This compound has been shown to inhibit the growth of various human tumor cell lines, including leukemias and solid tumors, at concentrations as low as 10⁻⁹ to 10⁻¹⁰ M.[3] The anti-proliferative effect is largely attributed to its ability to induce cell cycle arrest and apoptosis.[4]

The core mechanism of its anti-cancer action is the activation of Protein Kinase C (PKC), with a particular selectivity for the βII isoform (PKCβII).[4] This selective activation is a key determinant of cellular sensitivity to this compound.[4] Activation of PKCβII by this compound initiates a signaling cascade that leads to G1 phase cell cycle arrest.[3] This is achieved through the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[3] The inhibition of cdk2 is, in turn, mediated by the reduced expression of the cdc25A phosphatase, a key activator of cdk2.[3] While this compound can induce the CDK inhibitor p21(WAF1/Cip1), this effect is transient and does not appear to be the primary driver of G1 arrest.[3]

Anti-HIV Activity

This compound has demonstrated potent and dichotomous activity against HIV-1. It can activate HIV-1 replication in chronically infected cells at picomolar concentrations, a "shock" mechanism aimed at purging latent viral reservoirs.[1][2] Concurrently, it inhibits de novo infection of peripheral blood mononuclear cells (PBMCs) by R5 strains of HIV-1, also at low picomolar concentrations.[5]

This anti-HIV activity is mediated by the selective activation of PKC βI and βII.[6] This is a significant finding, as the activation of other PKC isoforms, such as PKCα, has been linked to tumor promotion. The activation of PKCβ leads to the downregulation of HIV-1 receptors on the cell surface, including CD4, CCR5, and CXCR4, thereby inhibiting viral entry.[1] Studies have shown that this compound can markedly reduce the levels of latent HIV-1 DNA in ex vivo models using cells from patients on antiretroviral therapy.[6][7] Notably, this effect is achieved at concentrations that do not cause global T-cell activation or stimulate the production of inflammatory cytokines.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineAssay TypeEndpointThis compound ConcentrationObserved EffectReference
K562 (human leukemia)Growth InhibitionIC500.0005 µg/mL50% inhibition of cell growth
K562Cell Cycle AnalysisG1 Arrest0.005 µg/mLMaximum G1 phase arrest
K562Kinase Activity Assaycdk2 Inhibition0.005 µg/mLComplete inhibition of cdk2 activity
HLE (human hepatoma)PKC Binding--3-fold lower binding than K562 cells

Table 2: Ex Vivo Anti-HIV-1 Activity of this compound

Cell TypeTreatmentEndpointFold Reduction (vs. Control)Reference
Patient PBMCs1 nM this compoundHIV-1 DNA levelsAverage 7.7-fold decrease
Patient PBMCs20 pM this compoundHIV-1 DNA levelsAverage 5.7-fold decrease

Table 3: Comparative Potency of this compound as an HIV-1 Latency-Reversing Agent

CompoundCell ModelEndpointPotency ComparisonReference
This compoundU1 cellsLatent HIV-1 Activation~50-fold more potent than Romidepsin
This compoundU1 cellsLatent HIV-1 Activation>10,000-fold more potent than SAHA (Vorinostat)

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Cell Viability Assay (Promega CellTiter-Glo®)

This protocol is based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Materials:

    • CellTiter-Glo® Reagent (Promega)

    • Opaque-walled multi-well plates suitable for luminescence measurements

    • Cultured cells in serum-supplemented medium

    • Luminometer

  • Procedure:

    • Plate cells in the opaque-walled multi-well plates at the desired density and allow them to attach overnight.

    • Treat cells with various concentrations of this compound or control vehicle and incubate for the desired period (e.g., 72 hours).

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine in the plasma membrane, an early marker of apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time. Include a negative control (vehicle-treated cells).

    • Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

    • 70% Ethanol (ice-cold)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1-2 x 10⁶ cells and wash with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

    • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblot Analysis

This protocol allows for the detection of specific proteins (e.g., PKC isoforms, p21, cdc25A, cdk2) in cell lysates.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies specific for the proteins of interest

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a general experimental workflow for its study.

Gnidimacrin_Anticancer_Pathway This compound This compound PKC_betaII PKCβII (activated) This compound->PKC_betaII activates cdc25A cdc25A (expression ↓) PKC_betaII->cdc25A inhibits cdk2_cyclinE cdk2/Cyclin E (activity ↓) cdc25A->cdk2_cyclinE activates G1_Arrest G1 Phase Arrest cdk2_cyclinE->G1_Arrest progression inhibited Apoptosis Apoptosis G1_Arrest->Apoptosis leads to

Caption: this compound's anti-cancer signaling pathway.

Gnidimacrin_AntiHIV_Pathway cluster_0 Viral Latency Reversal ('Shock') cluster_1 Inhibition of Viral Entry ('Kill') Gnidimacrin_lat This compound PKC_beta_lat PKCβI/βII (activated) Gnidimacrin_lat->PKC_beta_lat activates Latent_HIV Latent HIV-1 Provirus PKC_beta_lat->Latent_HIV activates transcription Viral_Replication HIV-1 Replication Latent_HIV->Viral_Replication Gnidimacrin_inh This compound PKC_beta_inh PKCβI/βII (activated) Gnidimacrin_inh->PKC_beta_inh activates Receptors CD4, CCR5, CXCR4 (expression ↓) PKC_beta_inh->Receptors downregulates Viral_Entry HIV-1 Entry Receptors->Viral_Entry inhibits

Caption: this compound's dual anti-HIV-1 mechanism.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cell Culture (Cancer lines or PBMCs) treatment This compound Treatment (Dose-response & Time-course) start->treatment viability Cell Viability Assay treatment->viability apoptosis Apoptosis Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle immunoblot Immunoblotting treatment->immunoblot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis immunoblot->data_analysis conclusion Therapeutic Potential Assessment data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

References

Gnidimacrin for Reversing HIV-1 Latency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The persistence of latent HIV-1 reservoirs in resting CD4+ T cells remains the primary obstacle to a cure for AIDS. The "shock and kill" strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency-Reversing Agents (LRAs), making the infected cells susceptible to clearance by the immune system or viral cytopathic effects. Gnidimacrin (GM), a daphnane diterpene, has emerged as an exceptionally potent LRA. This document provides a comprehensive technical overview of this compound's mechanism of action, its efficacy in preclinical models, detailed experimental protocols, and its potential as a clinical candidate for HIV-1 eradication.

Introduction to HIV-1 Latency and this compound

Despite the success of antiretroviral therapy (ART) in suppressing HIV-1 replication, the virus persists in a latent state, primarily within resting memory CD4+ T cells.[1][2] This latent reservoir is the main barrier to a cure, as treatment interruption invariably leads to viral rebound.[3] The "shock and kill" therapeutic strategy seeks to eliminate this reservoir by first reactivating viral gene expression using LRAs, followed by the elimination of these newly activated cells.[2][4]

Several classes of LRAs have been investigated, including histone deacetylase inhibitors (HDACis) and Protein Kinase C (PKC) activators.[1][4] While some agents like the HDACi vorinostat (SAHA) have shown modest effects in clinical trials, they have generally been insufficient to significantly reduce the latent reservoir size.[1] this compound (GM), a natural product isolated from plants of the Thymelaeaceae family, is a potent PKC activator that has demonstrated remarkable efficacy in reversing HIV-1 latency at picomolar concentrations.[2][3][5] It not only activates latent HIV-1 but also appears to facilitate the elimination of infected cells, positioning it as a promising candidate for future HIV cure strategies.[1][6][7]

Mechanism of Action: Selective PKC Activation

This compound's primary mechanism for reversing HIV-1 latency is through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC activation is a key step in T-cell activation signaling and can induce transcription of latent HIV-1 through multiple downstream pathways, most notably the NF-κB signaling pathway.[2][8]

A critical feature of this compound is its selectivity for specific PKC isoforms. Studies have shown that GM potently and selectively activates PKC βI and βII.[1][3][6][7] This is a significant advantage over less selective PKC activators like prostratin or phorbol esters (e.g., PMA).[8] Activation of other PKC isoforms, such as PKCα, is linked to tumor promotion, while PKCθ activation is involved in T-cell proliferation and differentiation.[1][9] By avoiding these isoforms, this compound offers a potentially safer profile.[1][7] The anti-HIV activity of this compound can be effectively antagonized by enzastaurin, a selective PKCβ inhibitor, confirming the central role of this isoform in its mechanism.[3][5]

The activation of PKCβ initiates a signaling cascade that culminates in the activation of transcription factors, including NF-κB. These transcription factors then bind to the HIV-1 Long Terminal Repeat (LTR), driving the expression of viral genes and reversing latency.[10][11]

Signaling Pathway Diagram

Gnidimacrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GM This compound PKCb PKCβI / PKCβII (Inactive) GM->PKCb Activates PKCb_active PKCβI / PKCβII (Active) IKK IKK Complex PKCb_active->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive p50/RelA (NF-κB) (Bound to IκBα) NFkB_active p50/RelA (NF-κB) (Active) NFkB_inactive->NFkB_active Releases LTR HIV-1 LTR NFkB_active->LTR Translocates & Binds to Provirus Latent HIV-1 Provirus Transcription Viral Gene Transcription Provirus->Transcription Initiates

Caption: this compound selectively activates PKCβ, leading to NF-κB activation and HIV-1 transcription.

Quantitative Efficacy in Latency Reversal

This compound has demonstrated superior potency and efficacy compared to other well-characterized LRAs in various preclinical models.[1][2]

Potency in Latently Infected Cell Lines

In chronically infected cell line models of latency, such as U1 (promonocytic) and ACH-2 (T-lymphocytic), this compound activates HIV-1 production at picomolar concentrations.[5][12] Its potency is significantly greater than that of other LRAs.

CompoundCell LineEC50 (HIV-1 Activation)Selectivity Index (SI = CC50/EC50)Reference
This compound U1~129 pMHigh (CC50 > 1000x EC50)[1][5]
RomidepsinU11.1 nMLow[4]
Vorinostat (SAHA)U11.2 µMLow[4]
ProstratinU1 / ACH-2>100 nM-[5][9]

Table 1: Comparative potency of this compound and other LRAs in activating latent HIV-1 in the U1 cell line model. This compound is approximately 50-fold more potent than romidepsin and over 10,000-fold more potent than SAHA.[1]

Reduction of Latent Reservoir in Patient Cells Ex Vivo

More importantly, this compound has proven effective in reducing the latent reservoir in peripheral blood mononuclear cells (PBMCs) isolated from HIV-positive individuals on suppressive ART.[1][6][13] Treatment with this compound leads to a marked decrease in proviral HIV-1 DNA and the frequency of latently infected cells.[1][7][13]

This compound ConcentrationAverage Fold Reduction in Proviral DNAPatient Cohort (n)Reference
1 nM7.7-fold3[1]
20 pM5.7-fold3[1][13]

Table 2: Effect of this compound on HIV-1 proviral DNA in PBMCs from ART-suppressed patients after 6 days of ex vivo treatment. In contrast, SAHA did not significantly reduce HIV-1 DNA levels in the same experiments.[1]

This ability to directly reduce the number of latently infected cells is a unique and crucial feature of this compound, as many other LRAs can induce viral expression without leading to the death of the host cell.[1][4] The elimination of infected cells is thought to result from a combination of robust viral replication-induced cytopathic effects (CPE) and potential clearance by the immune system (e.g., CD8+ T cells).[1][4][7]

Favorable Safety and Selectivity Profile

A major concern with potent T-cell activators is the risk of inducing global T-cell activation and systemic inflammation, which can lead to severe side effects.[1][7] this compound demonstrates a remarkable ability to reverse latency at concentrations that do not cause widespread T-cell activation.[1][2][6][14]

Ex vivo treatment of PBMCs with effective concentrations of this compound (e.g., 0.3 nM) did not significantly upregulate the T-cell activation markers CD25 and CD69.[1][7] In contrast, the non-selective PKC agonist prostratin, even at concentrations used for latency reversal (0.6 µM), caused a significant increase in both markers.[1]

CompoundConcentrationCD69 UpregulationCD25 UpregulationReference
This compound 0.3 nMNo significant changeNo significant change[1]
Prostratin0.6 µMSignificant increaseSignificant increase[1]
Anti-CD3/CD281 µg/mlSignificant increaseSignificant increase[1]

Table 3: Comparison of this compound and Prostratin on T-cell activation markers in human PBMCs.

Furthermore, at these concentrations, this compound does not stimulate the production of inflammatory cytokines, another critical safety consideration for clinical development.[1][2]

Combination Strategies

To enhance the "shock and kill" effect, combining LRAs with different mechanisms of action is a promising strategy. This compound has been studied in combination with HDAC inhibitors. One study demonstrated that a thiophenyl benzamide (TPB), an HDACI, potentiated the latency-reversing activity of this compound by 2- to 3-fold in cell line models.[4] The GM/TPB combination led to a more significant reduction in the frequency of latently infected cells from patient PBMCs compared to GM alone, suggesting a synergistic effect in eliminating the latent reservoir.[4]

Experimental Methodologies

Reproducing the key findings for this compound requires specific experimental protocols. Below are methodologies for core assays used in its evaluation.

Ex Vivo Latency Reversal and Reservoir Quantification in Patient PBMCs

This protocol is designed to measure the reduction in the latent HIV-1 reservoir from patient-derived cells.

1. Cell Isolation:

  • Obtain peripheral blood mononuclear cells (PBMCs) from HIV-1-positive donors on stable, suppressive ART via leukapheresis or whole blood donation.

  • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

2. Cell Culture and Treatment:

  • Culture PBMCs at a density of 1-2 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • Add antiretroviral drugs (e.g., AZT 300 ng/mL, Indinavir 300 ng/mL) to the culture to prevent new rounds of infection.[13]

  • Treat cells with this compound (e.g., 20 pM or 1 nM), a control LRA (e.g., SAHA 0.5 µM), or a DMSO vehicle control.[13]

  • Incubate the cultures for 6 days.[13]

3. Quantification of HIV-1 Proviral DNA:

  • After incubation, harvest the cells and extract total genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Quantify total HIV-1 DNA using a highly precise method like droplet digital PCR (ddPCR) or real-time PCR (RT-PCR).[1][13] Use primers targeting a conserved region of the HIV-1 genome (e.g., pol or gag).

  • Normalize HIV-1 DNA copy numbers to the quantity of a host cell gene (e.g., RNase P) to determine the number of HIV copies per million cells.

  • Compare the levels of proviral DNA between GM-treated samples and DMSO controls to calculate the fold-reduction.

4. Viral Outgrowth Assay (VOA):

  • To measure the frequency of cells with replication-competent provirus, perform a quantitative viral outgrowth assay.

  • Prepare serial five-fold dilutions of purified resting CD4+ T cells from the treated cultures.

  • Co-culture these cells with a large number of PHA-activated, CD8-depleted PBMCs from a healthy donor.

  • After several days, measure HIV-1 p24 antigen production in the culture supernatants by ELISA.

  • Calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM) cells, using maximum likelihood statistical methods.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Treatment Groups (6 Days) start Obtain PBMCs from ART-suppressed HIV+ donor isolate Isolate PBMCs via Ficoll Gradient start->isolate culture Culture PBMCs with ARTs (to prevent reinfection) isolate->culture control DMSO (Vehicle) gm This compound (e.g., 20 pM) saha SAHA (e.g., 0.5 µM) harvest Harvest Cells control->harvest gm->harvest saha->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction voa Viral Outgrowth Assay (IUPM Calculation) harvest->voa (for VOA) ddpcr Quantify Proviral DNA (ddPCR / RT-PCR) dna_extraction->ddpcr result1 Result: Fold-change in HIV-1 DNA ddpcr->result1 result2 Result: Frequency of Latently Infected Cells voa->result2

Caption: Workflow for ex vivo evaluation of this compound's effect on the latent HIV-1 reservoir.

Conclusion and Future Directions

This compound is a uniquely potent and selective latency-reversing agent that stands out from other compounds in its class. Its ability to reactivate latent HIV-1 at picomolar concentrations, coupled with a favorable safety profile characterized by selective PKCβ activation and a lack of global T-cell activation, makes it a highly attractive candidate for clinical development.[1][2][6][14] Most significantly, its demonstrated capacity to reduce the size of the latent reservoir in cells from ART-suppressed patients suggests it could be a key component of a functional "shock and kill" strategy.[1][7]

Future research should focus on in vivo studies in animal models to confirm its efficacy and safety. As of late 2025, there are no registered clinical trials specifically investigating this compound for HIV latency. However, its strong preclinical data warrant further development toward this goal.[1] Structure-activity relationship (SAR) studies on this compound derivatives may also yield new compounds with even better pharmacological properties.[3] The combination of this compound with other LRAs or with immunotherapies designed to enhance the "kill" phase could provide a powerful approach toward the ultimate goal of an HIV-1 cure.

References

Gnidimacrin's Effect on Latent HIV Reservoirs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent human immunodeficiency virus (HIV) reservoirs in resting CD4+ T cells is the primary obstacle to a cure for Acquired Immunodeficiency Syndrome (AIDS). While combination antiretroviral therapy (cART) effectively suppresses viral replication, it fails to eradicate these latent reservoirs. The "shock and kill" strategy aims to eliminate these reservoirs by reactivating latent HIV with latency-reversing agents (LRAs), making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects. Gnidimacrin, a daphnane diterpenoid, has emerged as a highly potent LRA, capable of reactivating latent HIV at picomolar concentrations.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, experimental data, and relevant protocols for its study.

Mechanism of Action: PKC-Dependent Latency Reversal

This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for T cell activation signaling pathways.[2][3] Specifically, this compound selectively activates PKC βI and βII isoforms.[4][5][6][7] This activation initiates a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2]

Activated NF-κB translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, a region known as the Long Terminal Repeat (LTR). This binding initiates the transcription of viral genes, leading to the production of new virions and the reversal of latency.[2][8] Notably, the PKC-NF-κB signaling pathway is a key mechanism for the reactivation of HIV from latency.[2] Studies have shown that the anti-HIV activity of this compound can be antagonized by selective PKC-β inhibitors like enzastaurin, confirming its mechanism of action.[1]

Signaling Pathway of this compound-Induced HIV Latency Reversal

Gnidimacrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC_beta PKC βI/βII This compound->PKC_beta Binds & Activates IKK_complex IKK Complex PKC_beta->IKK_complex Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation & Release HIV_LTR HIV-1 LTR NFkB_active->HIV_LTR Binds to Promoter NFkB_active->HIV_LTR Viral_Transcription Viral Gene Transcription HIV_LTR->Viral_Transcription Initiates

Caption: this compound activates PKC β, leading to NF-κB activation and HIV-1 transcription.

Quantitative Data on this compound's Activity

This compound has demonstrated exceptional potency in reactivating latent HIV and inhibiting new viral infections at picomolar concentrations. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro HIV Latency Reversal and Cytotoxicity
Cell LineParameterThis compoundProstratinSAHARomidepsin
U1 (monocytic) EC₅₀ (p24 production) ~100 pM[4]>1 µM--
CC₅₀ (Cell Viability) >100 nM[4]>10 µM--
Relative Max Activation ~10-fold > SAHA[4]-1-
ACH-2 (T-cell) EC₅₀ (p24 production) Potent at pM[9][10][11]nM range--
MT-4 (T-cell) EC₅₀ (Anti-HIV, NL4-3) 31 pM[9][10]---

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. Relative Maximum Activation is compared to SAHA.

Table 2: Ex Vivo Effects on Patient Cells
Patient SamplesThis compound ConcentrationEffectFold Reduction/Increase
PBMCs from cART patients 1 nMDecrease in proviral DNA~7.7-fold[4]
PBMCs from cART patients 20 pMDecrease in proviral DNASignificant[4]
PBMCs from cART patients Low pMReduction in frequency of latently infected cells5 to 10-fold[12]
Table 3: Synergy with Other Latency-Reversing Agents
Cell Line/ModelCombinationSynergistic Effect
J-Lat Cells (A2) This compound + TPB (HDACi)Significant increase in GFP+ cells (21%) vs. either agent alone (<5%)[12]
Patient PBMCs This compound + TPB (HDACi)>3-fold further decrease in frequency of infected cells vs. This compound alone[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate this compound's effects.

Protocol 1: In Vitro HIV-1 Latency Reversal Assay in U1 Cells

This protocol describes the measurement of HIV-1 reactivation from a latently infected monocytic cell line.

  • Cell Culture: Maintain U1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed U1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations (e.g., ranging from pM to nM).

    • Include a positive control (e.g., TNF-α at 10 ng/mL) and a negative control (DMSO vehicle).

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Viral Reactivation:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of p24 in pg/mL for each treatment condition.

    • Determine the EC₅₀ value by plotting the p24 concentration against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Ex Vivo Latency Reversal Assay using Patient PBMCs

This protocol outlines the procedure for assessing the effect of this compound on latent HIV in peripheral blood mononuclear cells (PBMCs) from HIV-positive individuals on cART.

  • PBMC Isolation: Isolate PBMCs from whole blood of HIV-infected, cART-suppressed donors using Ficoll-Paque density gradient centrifugation.

  • CD4+ T Cell Enrichment (Optional but Recommended): Enrich for CD4+ T cells using negative selection magnetic beads to remove other cell types.

  • Cell Culture and Treatment:

    • Culture the resting CD4+ T cells or PBMCs in complete RPMI medium.

    • Treat the cells with various concentrations of this compound (e.g., 20 pM, 1 nM) in the presence of antiretroviral drugs (e.g., zidovudine, efavirenz, indinavir) to prevent new rounds of infection.

    • Include an unstimulated control (media with DMSO).

    • Incubate the cells for 6 days.

  • Quantification of Latent Reservoir:

    • Proviral DNA Quantification:

      • Extract total DNA from the cells.

      • Quantify the total HIV-1 DNA using a real-time PCR (qPCR) assay targeting a conserved region of the HIV genome (e.g., gag or LTR).

      • Normalize the HIV DNA copy number to the cell input by quantifying a host gene (e.g., CCR5 or RNase P).

    • Viral Outgrowth Assay (for frequency of latently infected cells):

      • Perform a limiting dilution assay where treated cells are co-cultured with activated CD4+ T cells from a healthy donor.

      • After a period of co-culture, measure p24 production in the supernatant of each well.

      • Calculate the frequency of latently infected cells in infectious units per million (IUPM) cells using maximum likelihood statistics.

  • Data Analysis: Compare the levels of HIV-1 DNA or the frequency of latently infected cells between this compound-treated and untreated samples to determine the reduction in the latent reservoir.

Protocol 3: T Cell Activation Marker Analysis by Flow Cytometry

This protocol is used to assess whether this compound causes global T cell activation at concentrations effective for latency reversal.

  • Cell Treatment: Isolate PBMCs from a healthy donor and treat them with this compound at various concentrations (e.g., 0.3 nM, 1 nM, 3 nM) for 24 hours. Include a positive control (e.g., anti-CD3/CD28 antibodies) and a negative control (DMSO).

  • Antibody Staining:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently-labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (CD25, CD69).

    • Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ and CD8+ T cell populations.

    • Quantify the percentage of cells expressing CD25 and CD69 within each T cell subset.

  • Data Analysis: Compare the percentage of activated T cells in this compound-treated samples to the positive and negative controls. Studies show that at latency-reversing concentrations, this compound does not significantly induce the expression of T cell activation markers.[4][5][6]

Visualizations

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis Latent_Cells Latently Infected Cell Lines (e.g., U1, J-Lat) Treat_GM Treat with this compound (Dose-Response) Latent_Cells->Treat_GM Measure_Reactivation Measure Viral Reactivation (p24 ELISA or GFP Flow Cytometry) Treat_GM->Measure_Reactivation Calculate_EC50 Calculate EC₅₀ & CC₅₀ Measure_Reactivation->Calculate_EC50 Treat_GM_exvivo Treat with this compound + Antiretrovirals Calculate_EC50->Treat_GM_exvivo Inform Dosing Patient_PBMCs Isolate PBMCs from HIV+ Patients on cART Patient_PBMCs->Treat_GM_exvivo Quantify_Reservoir Quantify Latent Reservoir (qPCR for HIV DNA, Viral Outgrowth Assay) Treat_GM_exvivo->Quantify_Reservoir Assess_Activation Assess T Cell Activation (Flow Cytometry for CD25/CD69) Treat_GM_exvivo->Assess_Activation

Caption: A typical workflow for the preclinical evaluation of this compound's anti-latency effects.

Logical Relationship of this compound's Effects

Logical_Relationship cluster_primary_effect Primary Effect cluster_downstream_effects Downstream Consequences This compound This compound PKC_Activation Selective Activation of PKC βI/βII This compound->PKC_Activation Latency_Reversal Reactivation of Latent HIV (via NF-κB) PKC_Activation->Latency_Reversal Low_TCell_Activation Minimal Global T Cell Activation (at effective concentrations) PKC_Activation->Low_TCell_Activation Reservoir_Reduction Reduction of Latent Reservoir (in ex vivo patient cells) Latency_Reversal->Reservoir_Reduction Synergy_HDACi Synergy with HDAC Inhibitors Latency_Reversal->Synergy_HDACi Potentiated by

Caption: Logical flow from this compound's primary molecular target to its therapeutic effects.

Conclusion

This compound is a remarkably potent latency-reversing agent that operates through the selective activation of PKC β isoforms, leading to the reactivation of latent HIV-1 via the NF-κB signaling pathway. Its ability to significantly reduce the latent reservoir in ex vivo patient cells at picomolar concentrations, without inducing widespread T cell activation, makes it a promising candidate for "shock and kill" therapeutic strategies.[4][5][6] Furthermore, its synergistic activity with other classes of LRAs, such as HDAC inhibitors, suggests that combination therapies incorporating this compound could be particularly effective.[12] Further preclinical and clinical investigation is warranted to fully evaluate the therapeutic potential of this compound in the quest for an HIV cure.

References

Methodological & Application

Gnidimacrin: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane-type diterpenoid isolated from plants of the Thymelaeaceae family, has emerged as a potent bioactive molecule with significant antitumor and anti-HIV properties.[1][2][3] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), particularly the βII isoform.[1][4] This activation triggers a cascade of intracellular events, leading to cell cycle arrest and, in some cases, apoptosis.[5][6] These characteristics make this compound a compelling candidate for further investigation in cancer and virology research.

These application notes provide detailed protocols for in vitro studies to investigate the biological effects of this compound on cancer cell lines. The protocols cover essential assays for assessing cell viability, cell cycle progression, and apoptosis induction.

Mechanism of Action: An Overview

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC).[1] It shows a degree of selectivity for PKC βII.[1][4] Upon activation, PKC translocates to the cell membrane and phosphorylates a multitude of downstream target proteins. This signaling cascade can lead to various cellular outcomes depending on the cell type and context.

In sensitive cancer cell lines, such as the human leukemia cell line K562, this compound-induced PKC activation leads to a G1 phase cell cycle arrest.[1][5] This is mediated by the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[1][5] In other cell lines, like human hepatoma HLE cells transfected with PKC βII, this compound can induce a G2/M phase arrest.[6] The induction of the cdk inhibitor p21(WAF1/Cip1) has also been observed.[5][6]

Beyond its effects on the cell cycle, this compound is a potent anti-HIV agent.[2][7][8][9] It can activate HIV-1 replication in chronically infected cells at picomolar concentrations, suggesting its potential in "shock and kill" strategies to eradicate latent HIV reservoirs.[7][10]

Data Presentation

The following tables summarize quantitative data on the biological activity of this compound from various in vitro studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
K562Chronic Myelogenous Leukemia~1.24 days[4]
HLE (PKC βII transfected)Hepatoma~1.24 days[4]

Table 2: Effective Concentrations of this compound for Anti-HIV Activity

Cell Line/SystemEffectEffective ConcentrationReference
MT4 cells (NL4-3 virus)50% inhibition (EC50)31 pM[10]
PBMCs (BaL virus)50% inhibition (EC50)42 pM[10]
ACH-2 cellsActivation of HIV-1 productionpM range[10]
U1 cellsActivation of HIV-1 productionpM range[10]
Patient PBMCsReduction of latent HIV-1 DNA20 pM - 1 nM[7]

Mandatory Visualizations

Gnidimacrin_Signaling_Pathway This compound This compound PKC_betaII PKC βII This compound->PKC_betaII Activates p21 p21 (WAF1/Cip1) Induction PKC_betaII->p21 cdc25A cdc25A Suppression PKC_betaII->cdc25A cdc2 cdc2 Inhibition PKC_betaII->cdc2 cdk2 cdk2 Activity Inhibition p21->cdk2 cdc25A->cdk2 G1_Arrest G1 Phase Cell Cycle Arrest cdk2->G1_Arrest G2_Arrest G2 Phase Cell Cycle Arrest cdc2->G2_Arrest

Caption: this compound Signaling Pathway in Cancer Cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., K562, HLE) Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Gnidimacrin_Treatment 3. Treat with this compound (Dose-response) Cell_Seeding->Gnidimacrin_Treatment Viability Cell Viability (MTT/MTS Assay) Gnidimacrin_Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Gnidimacrin_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Gnidimacrin_Treatment->Apoptosis

Caption: General Experimental Workflow for In Vitro this compound Studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.01 nM to 100 nM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effects of this compound on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and pellet them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Utilizing Gnidimacrin in HIV Latency Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) persists in infected individuals, despite effective antiretroviral therapy (ART), by establishing latent reservoirs in long-lived cells. The "shock and kill" strategy aims to eradicate this latent reservoir by reactivating viral gene expression with Latency Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects. Gnidimacrin, a daphnane diterpene, is a potent LRA that activates Protein Kinase C (PKC), a key enzyme in signaling pathways that control HIV-1 transcription.[1][2][3] These application notes provide detailed protocols for the use of this compound in two widely used HIV latency cell line models: ACH-2 (a T-cell line) and U1 (a monocytic cell line).[4][5][6]

Mechanism of Action

This compound selectively activates the βI and βII isoforms of Protein Kinase C (PKC).[1][7][8] This activation initiates a signaling cascade that leads to the translocation of the transcription factor NF-κB to the nucleus.[9] NF-κB then binds to enhancer elements in the HIV-1 Long Terminal Repeat (LTR), driving the transcription of the integrated provirus and subsequent production of viral proteins, such as p24.[9]

Gnidimacrin_Signaling_Pathway cluster_nucleus Nucleus PKC_beta PKCβ IKK IKK Complex PKC_beta->IKK This compound This compound This compound->PKC_beta I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B_inactive NF-κB (p50/p65) I_kappa_B->NF_kappa_B_inactive Releases NF_kappa_B_active NF-κB (p50/p65) NF_kappa_B_inactive->NF_kappa_B_active Translocates HIV_LTR HIV-1 LTR NF_kappa_B_active->HIV_LTR Binds to Viral_Transcription Viral Gene Transcription HIV_LTR->Viral_Transcription Initiates

Caption: this compound-induced PKC-NF-κB signaling pathway for HIV-1 reactivation.

Quantitative Data Summary

This compound demonstrates high potency in reactivating latent HIV-1 in both ACH-2 and U1 cell lines, with minimal cytotoxicity to the parental, uninfected cell lines.

CompoundCell LineEC₅₀ (nM)¹CC₅₀ (nM)²Selectivity Index (SI)³Reference
This compound ACH-2~0.10.12>1000[4][10]
U1~0.020.25>1000[1][4][10]
Prostratin ACH-2~1001801.8[4][10]
U1~2004002[4][10]
Romidepsin U11.1~1.1~1[11]
Vorinostat (SAHA) U11200~1200~1[11]

¹ EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that induces 50% of the maximal HIV-1 reactivation. ² CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability in the parental, uninfected cell line (CEM and U937 for ACH-2 and U1, respectively). ³ Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater specificity for viral reactivation over general cytotoxicity.

Experimental Protocols

Protocol 1: HIV-1 Reactivation in ACH-2 and U1 Cells

This protocol details the steps to assess the potency of this compound in reactivating latent HIV-1, measured by the quantification of the viral protein p24 in the culture supernatant.

Materials:

  • ACH-2 or U1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed ACH-2 or U1 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in a final volume of 100 µL of complete RPMI-1640 medium.[11]

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[11]

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for p24 analysis.

  • p24 Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[11][12][13][14]

  • Data Analysis: Construct a dose-response curve by plotting the p24 concentration against the log of the this compound concentration. Calculate the EC₅₀ value from this curve using appropriate software.

Protocol 2: Cytotoxicity Assay

This protocol is for determining the cytotoxicity of this compound on the parental, non-HIV-infected cell lines (e.g., U937 for U1 cells) to assess its selectivity.

Materials:

  • U937 cells (or other relevant parental cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL in a final volume of 100 µL of complete RPMI-1640 medium.[11]

  • Compound Addition: Add 100 µL of serially diluted this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.[11]

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC₅₀ value.

Experimental_Workflow cluster_reactivation HIV-1 Reactivation Assay cluster_cytotoxicity Cytotoxicity Assay Seed_Latent_Cells 1. Seed ACH-2 or U1 Cells (2x10^5 cells/mL) Add_this compound 2. Add this compound (Serial Dilutions) Seed_Latent_Cells->Add_this compound Incubate_48h_Reactivation 3. Incubate for 48h Add_this compound->Incubate_48h_Reactivation Collect_Supernatant 4. Collect Supernatant Incubate_48h_Reactivation->Collect_Supernatant p24_ELISA 5. Perform p24 ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 6. Analyze Data (EC₅₀) p24_ELISA->Calculate_EC50 Final_Analysis Calculate Selectivity Index (CC₅₀ / EC₅₀) Calculate_EC50->Final_Analysis Seed_Parental_Cells 1. Seed Parental Cells (e.g., U937) Add_Gnidimacrin_Cyto 2. Add this compound (Serial Dilutions) Seed_Parental_Cells->Add_Gnidimacrin_Cyto Incubate_48h_Cyto 3. Incubate for 48h Add_Gnidimacrin_Cyto->Incubate_48h_Cyto Add_Viability_Reagent 4. Add Viability Reagent Incubate_48h_Cyto->Add_Viability_Reagent Measure_Signal 5. Measure Luminescence Add_Viability_Reagent->Measure_Signal Calculate_CC50 6. Analyze Data (CC₅₀) Measure_Signal->Calculate_CC50 Calculate_CC50->Final_Analysis

Caption: Workflow for evaluating this compound in HIV latency cell models.

Concluding Remarks

This compound is an exceptionally potent LRA in both T-cell and monocytic models of HIV latency, acting through the activation of PKCβ.[1][2] Its high selectivity index suggests a favorable therapeutic window.[11] The provided protocols offer a standardized framework for researchers to investigate the effects of this compound and other potential LRAs. It is important to note that while these cell line models are invaluable tools, results should be validated in more complex systems, such as primary cells from HIV-infected individuals.

References

Application Notes and Protocols for Gnidimacrin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin is a daphnane-type diterpenoid originally isolated from plants of the Thymelaeaceae family, such as Stellera chamaejasme[1]. It is a potent activator of Protein Kinase C (PKC), particularly demonstrating selective activation of PKC βI and βII isoforms[2][3][4]. This activity underlies its significant biological effects, including potent anti-cancer and anti-HIV properties. In the context of HIV, this compound has been shown to be a highly effective latency-reversing agent, capable of activating latent HIV-1 replication at picomolar concentrations[3][5]. Its anti-cancer activity is linked to the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines[1].

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including recommended dosage and concentration ranges, detailed experimental protocols, and a summary of its mechanism of action.

Data Presentation: this compound Dosage and Concentration

The effective concentration of this compound in cell culture experiments is highly dependent on the cell type and the biological endpoint being measured. The following tables summarize the reported effective concentrations (EC₅₀), half-maximal inhibitory concentrations (IC₅₀), and cytotoxic concentrations (CC₅₀) for various cell lines.

Table 1: Anti-HIV Activity of this compound

Cell LineAssayParameterEffective ConcentrationReference
ACH-2 (Latently infected T cells)HIV-1 Activation (p24)EC₅₀~10 pM[5]
U1 (Latently infected promonocytes)HIV-1 Activation (p24)EC₅₀~30 pM[5]
MT4 (T-lymphoid)HIV-1 NL4-3 InhibitionEC₅₀31 pM[5]
PBMCsHIV-1 BaL InhibitionEC₅₀< 10 pM[5]
Patient PBMCsReduction of latent HIV-1 DNA-20 pM - 1 nM[2][6]
U1 cellsLatent HIV-1 ActivationEC₅₀0.19 ± 0.05 nM[3]

Table 2: Anti-Cancer and Cytotoxic Activity of this compound

Cell LineCell TypeParameterConcentrationReference
K562Chronic Myelogenous LeukemiaGrowth Inhibition0.0005 µg/mL[1]
K562G1 Phase Arrest-0.0005 µg/mL[1]
K562Max G1 Arrest & Cdk2 Inhibition-0.005 µg/mL[1]
HLEHepatocellular CarcinomaRefractory to this compound-[1]
U937 (Promonocytic)CytotoxicityIC₅₀> 2.5 µM[5][7]
MT4 (T-lymphoid)CytotoxicityIC₅₀> 2.5 µM[5][7]
PBMCsCytotoxicityIC₅₀> 2.5 µM[5][7]
U1 (Latently infected)CytotoxicityIC₅₀~30 pM[5]
ACH-2 (Latently infected)CytotoxicityIC₅₀~10 pM[5]

Experimental Protocols

1. Protocol for Cell Viability/Cytotoxicity Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent or suspension cell lines using a commercially available luminescence-based assay such as CellTiter-Glo®.

Materials:

  • Cell line of interest (e.g., U937, MT4)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[8][9]

  • This compound stock solution (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., MT4, U937), seed at a density of 1 x 10⁵ cells/mL in a 96-well plate[7].

    • For adherent cells, seed at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity[9].

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 to 72 hours) in a humidified incubator at 37°C with 5% CO₂[8]. The incubation time may need to be optimized based on the cell line's doubling time.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

2. Protocol for HIV-1 Latency Reversal Assay

This protocol describes how to assess the ability of this compound to activate latent HIV-1 in a cell line model like U1 or ACH-2, measuring the production of the HIV-1 p24 antigen.

Materials:

  • Latently infected cell line (e.g., U1 or ACH-2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding:

    • Seed U1 or ACH-2 cells at a density of 2 x 10⁵ cells/mL in a 96-well plate[2].

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control for latency reversal (e.g., PMA or a known potent LRA).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant for p24 analysis.

  • p24 ELISA:

    • Perform the HIV-1 p24 antigen ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided p24 standards.

    • Determine the concentration of p24 in each supernatant sample.

    • Plot the p24 concentration against the log of the this compound concentration to determine the EC₅₀ for latency reversal.

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is Protein Kinase C (PKC). By activating PKC, particularly the β isoforms, it triggers a cascade of downstream signaling events. In the context of HIV latency, PKC activation leads to the activation of transcription factors like NF-κB, which binds to the HIV-1 LTR and initiates viral gene expression. In cancer cells, sustained PKC activation can lead to cell cycle arrest, for instance, through the inhibition of cyclin-dependent kinase 2 (cdk2) activity, and ultimately apoptosis[1]. Other signaling pathways, including the MAPK and TNF signaling pathways, have also been implicated in the cellular response to daphnane diterpenes[10].

Visualizations

Gnidimacrin_Signaling_Pathway This compound This compound PKCbeta PKC βI/βII This compound->PKCbeta activates NFkB_pathway NF-κB Pathway PKCbeta->NFkB_pathway activates MAPK_pathway MAPK Pathway PKCbeta->MAPK_pathway activates Cdk2_inhibition Cdk2 Inhibition PKCbeta->Cdk2_inhibition leads to HIV_LTR HIV-1 LTR Activation NFkB_pathway->HIV_LTR induces Latent_HIV_Reactivation Latent HIV-1 Reactivation HIV_LTR->Latent_HIV_Reactivation G1_Arrest G1 Cell Cycle Arrest Cdk2_inhibition->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis can lead to

Caption: this compound's primary signaling cascade.

Experimental_Workflow_this compound start Start: Cell Culture prepare_cells Prepare Cell Suspension (e.g., MT4, U1, K562) start->prepare_cells seed_plate Seed Cells into 96-well Plate prepare_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_treatment incubate Incubate (24-72h, 37°C, 5% CO₂) add_treatment->incubate endpoint Endpoint Assay incubate->endpoint viability_assay Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability_assay Cytotoxicity? p24_assay HIV-1 p24 ELISA endpoint->p24_assay HIV Latency? facs_assay Flow Cytometry (e.g., Cell Cycle, Apoptosis) endpoint->facs_assay Cell Cycle? analyze Data Analysis (IC₅₀ / EC₅₀ Calculation) viability_assay->analyze p24_assay->analyze facs_assay->analyze end End analyze->end

Caption: General workflow for this compound cell culture experiments.

References

Methods for Assessing Gnidimacrin Activity in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the biological activity of Gnidimacrin, a potent daphnane diterpene, on human peripheral blood mononuclear cells (PBMCs). This compound is a powerful activator of Protein Kinase C (PKC), particularly the β isoform, and exhibits a range of biological effects including anti-HIV-1 activity and induction of apoptosis.[1][2][3][4][5] The following protocols are designed to enable researchers to accurately quantify the effects of this compound on PBMC viability, apoptosis, cytokine secretion, and the activation of its primary signaling pathway.

Summary of this compound's Biological Activity on PBMCs

This compound's primary mechanism of action in PBMCs is the activation of Protein Kinase C beta (PKCβ).[1][2][3] This activation triggers downstream signaling cascades that influence various cellular processes. Notably, this compound has been shown to inhibit the growth of various cell types, although its cytotoxic concentration for PBMCs is relatively high.[4][6] It is a potent inhibitor of HIV-1 replication in PBMCs, particularly R5 strains, at picomolar concentrations.[4][5] This anti-HIV-1 activity is linked to its ability to down-regulate HIV-1 co-receptors CCR5, CD4, and CXCR4 on the surface of PBMCs.[1][7]

ParameterThis compound Concentration/ValueCell TypeReference
Cell Growth Inhibition (IC50) > 2.5 µMPBMCs[4][6]
Anti-HIV-1 R5 Virus Activity (Average EC50) < 10 pMPBMCs[4][5]
HIV-1 Latency Reversal 20 pMPatient PBMCs[8][9]

I. Assessment of Protein Kinase C (PKC) Activation

The primary molecular target of this compound is PKC. Therefore, directly measuring the activation of PKC in this compound-treated PBMCs is a critical step in characterizing its activity.

Experimental Protocol: In Vitro Kinase Assay for PKC Activity in PBMC Lysates

This protocol is adapted from commercially available PKC kinase activity assay kits and methods for analyzing kinase activity in cell lysates.[5][10][11][12]

Materials:

  • Isolated human PBMCs

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • PKC Kinase Activity Assay Kit (utilizing a specific peptide substrate and phospho-specific antibody, available from various commercial suppliers)

  • Microplate reader

Procedure:

  • PBMC Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1 pM to 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).

  • Cell Lysis: After treatment, centrifuge the cells and discard the supernatant. Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 10-15 minutes with periodic vortexing.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Kinase Assay:

    • Dilute the cell lysates to a uniform protein concentration in the provided kinase assay dilution buffer.

    • Add the diluted lysates to the wells of the PKC substrate-coated microplate.

    • Initiate the kinase reaction by adding the ATP solution provided in the kit.

    • Incubate the plate at 30°C for the recommended time (e.g., 60-90 minutes).

    • Stop the reaction and wash the wells as per the kit instructions.

    • Add the phospho-specific antibody and incubate.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Add the TMB substrate and allow color to develop.

    • Stop the reaction with the provided stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[11] The absorbance is directly proportional to the PKC activity.

G cluster_workflow PKC Kinase Assay Workflow PBMC_Isolation Isolate PBMCs Cell_Treatment Treat with this compound PBMC_Isolation->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Kinase_Reaction Perform Kinase Assay Protein_Quantification->Kinase_Reaction Data_Analysis Measure Absorbance Kinase_Reaction->Data_Analysis G cluster_pathway This compound Signaling Pathway in PBMCs cluster_nucleus This compound This compound PKCbeta PKCβ This compound->PKCbeta activates IKK_complex IKK Complex PKCbeta->IKK_complex activates MAPK_cascade MAPK Cascade (e.g., ERK) PKCbeta->MAPK_cascade activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Gene_Expression Gene Expression (Cytokines, etc.) NFkappaB->Gene_Expression translocates to nucleus and binds to DNA AP1 AP-1 MAPK_cascade->AP1 activates AP1->Gene_Expression translocates to nucleus and binds to DNA Cellular_Response Cellular Response (e.g., Cytokine Release) Gene_Expression->Cellular_Response Nucleus Nucleus

References

Application Notes and Protocols: Gnidimacrin in Combination with Other Latency Reversing Agents for HIV-1 Eradication Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of HIV-1 cure research.

Introduction:

The "shock and kill" strategy for HIV-1 eradication aims to reactivate latent proviruses within cellular reservoirs, making them susceptible to immune-mediated clearance or viral cytopathic effects. Gnidimacrin (GM), a daphnane diterpene, is a potent Protein Kinase C (PKC) agonist that has demonstrated exceptional efficacy in reactivating latent HIV-1 at picomolar concentrations.[1][2] Its mechanism of action involves the selective activation of PKC βI and βII isozymes.[1][3] Combining this compound with other classes of latency-reversing agents (LRAs), such as Histone Deacetylase inhibitors (HDACis), has been shown to synergistically enhance viral reactivation, offering a promising avenue for reducing the size of the latent HIV-1 reservoir.[4]

These application notes provide detailed protocols for evaluating the efficacy and cytotoxicity of this compound in combination with other LRAs, specifically the thiophenyl benzamide (TPB) class of HDACis, in both latently infected cell lines and primary cells from HIV-1-infected individuals.

Data Presentation

The following tables summarize the quantitative data on the latency reversal activity and cytotoxicity of this compound, alone and in combination with other LRAs.

Table 1: Latency Reversal Activity of this compound and Other LRAs in U1 Cells

Compound/CombinationEC50 (nM)Maximum HIV-1 Production (fold induction over control)Synergy (vs. individual agents)Reference
This compound (GM)~0.1>100-[1]
Romidepsin~5~10-[1]
SAHA (Vorinostat)>1000~10-[1]
This compound + TPB (0.5 µM)Not Reported2-3 fold increase over GM aloneSynergistic[4]

Table 2: Effect of this compound on Latent HIV-1 in Patient-Derived PBMCs

TreatmentConcentrationReduction in HIV-1 DNA (fold)Reduction in Frequency of Latently Infected Cells (fold)Reference
This compound (GM)1 nM7.75-10[1]
This compound (GM)20 pM5.7Significant reduction[3]
SAHA (Vorinostat)1 µMNo significant reductionIneffective[1]
This compound + TPB (1 µM)20 pM (GM)1.8-fold greater than GM alone>3-fold greater than GM alone[4]

Table 3: Cytotoxicity of this compound

Cell TypeCompoundCC50Therapeutic Index (CC50/EC50)Reference
U937 (parental to U1)This compound>100 nM>1000[1]
PBMCsThis compoundNot cytotoxic at effective concentrationsHigh[3]

Signaling Pathways and Experimental Workflows

dot

HIV_Latency_Reversal_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC_beta PKCβ This compound->PKC_beta activates IkappaB IκB PKC_beta->IkappaB phosphorylates NF_kappaB_dimer NF-κB (p65/p50) IkappaB->NF_kappaB_dimer sequesters NF_kappaB_nuc NF-κB NF_kappaB_dimer->NF_kappaB_nuc translocates IkappaB_p P-IκB Proteasome Proteasome IkappaB_p->Proteasome degradation HDACi_TPB HDACi (TPB) HDAC HDAC HDACi_TPB->HDAC inhibits HIV_LTR HIV LTR HDAC->HIV_LTR deacetylates histones (repression) NF_kappaB_nuc->HIV_LTR binds HIV_RNA HIV RNA Transcription HIV_LTR->HIV_RNA HAT HAT HAT->HIV_LTR acetylates histones (activation) Acetylated_Histones Acetylated Histones

Caption: this compound and HDACi signaling pathway in HIV-1 reactivation.

dot

Experimental_Workflow cluster_invitro In Vitro Latency Models cluster_quantification Quantification of Viral Reactivation Cell_Lines Latently Infected Cell Lines (e.g., U1, J-Lat) LRA_Treatment Treat with this compound +/- other LRAs (e.g., TPB) Cell_Lines->LRA_Treatment Primary_Cells Primary CD4+ T Cells (ex vivo model) Primary_Cells->LRA_Treatment Incubation Incubate for 24-72 hours LRA_Treatment->Incubation p24_ELISA HIV-1 p24 ELISA (supernatant) Incubation->p24_ELISA RT_qPCR RT-qPCR for HIV-1 RNA (cell-associated or supernatant) Incubation->RT_qPCR Flow_Cytometry Flow Cytometry for GFP (J-Lat cells) Incubation->Flow_Cytometry Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, Synergy Calculation) p24_ELISA->Data_Analysis RT_qPCR->Data_Analysis Flow_Cytometry->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for evaluating LRA combinations.

Experimental Protocols

Protocol 1: In Vitro Latency Reversal Assay in U1 Cells

This protocol describes the reactivation of latent HIV-1 in the U1 monocytic cell line, which contains two copies of integrated provirus. Reactivation is quantified by measuring the amount of HIV-1 p24 antigen released into the culture supernatant.

Materials:

  • U1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • This compound (GM)

  • Thiophenyl benzamide (TPB) or other HDACi

  • 96-well cell culture plates

  • HIV-1 p24 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed U1 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in a final volume of 100 µL of culture medium per well.

  • Compound Preparation: Prepare serial dilutions of this compound and the other LRA(s) in culture medium at 2x the final desired concentration.

  • Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. For combination treatments, add 50 µL of each 4x compound solution. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., TNF-α at 10 ng/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the culture supernatant for p24 analysis.

  • p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the fold induction of p24 production for each treatment condition relative to the vehicle control. Determine the EC50 values for each compound. For combination treatments, assess synergy using a model such as the Bliss independence model.

Protocol 2: Ex Vivo Latency Reversal Assay in Patient-Derived PBMCs

This protocol outlines the procedure for evaluating the latency-reversing activity of this compound combinations in peripheral blood mononuclear cells (PBMCs) isolated from HIV-1-infected individuals on suppressive antiretroviral therapy (ART).

Materials:

  • Blood samples from HIV-1-infected individuals on ART

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (20 U/mL)

  • Antiretroviral drugs (to prevent viral spread, e.g., zidovudine, efavirenz)

  • This compound (GM)

  • Thiophenyl benzamide (TPB) or other HDACi

  • Cell culture plates

  • Reagents for DNA/RNA isolation

  • Reagents for real-time PCR (primers and probes for HIV-1 LTR or gag)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and IL-2.

  • LRA Treatment: Plate the PBMCs and treat with various concentrations of this compound, the other LRA, or the combination in the presence of antiretroviral drugs to prevent new infections. Include a vehicle control.

  • Incubation: Incubate the cells for 3-6 days at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Nucleic Acid Extraction: Harvest the cells and extract total DNA and/or RNA using appropriate kits.

  • Quantification of HIV-1 DNA/RNA:

    • HIV-1 DNA: Perform real-time PCR using primers and a probe targeting a conserved region of the HIV-1 genome (e.g., LTR) to quantify the amount of cell-associated HIV-1 DNA. Normalize to a host housekeeping gene (e.g., RNase P).

    • HIV-1 RNA: Perform reverse transcription followed by real-time PCR (RT-qPCR) to quantify cell-associated or supernatant HIV-1 RNA.

  • Data Analysis: Calculate the fold change in HIV-1 DNA or RNA levels in treated samples compared to the vehicle control.

Protocol 3: Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of this compound and its combinations in relevant cell types.

Materials:

  • U937 cells, PBMCs, or other relevant cell lines

  • Culture medium

  • This compound (GM) and other LRAs

  • 96-well plates

  • Cytotoxicity assay kit (e.g., LDH release assay, CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the individual LRAs and their combinations. Include a vehicle control and a positive control for maximal cytotoxicity (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for the same duration as the latency reversal assays (e.g., 48-72 hours).

  • Cytotoxicity Measurement: Measure cytotoxicity using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the controls. Determine the 50% cytotoxic concentration (CC50) for each compound and combination.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional safety guidelines when handling infectious materials.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Markers Following Gnidimacrin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane-type diterpenoid, is a potent activator of Protein Kinase C (PKC), with particular selectivity for the PKCβII isoform.[1][2] This activation triggers a cascade of intracellular signaling events that can influence cell cycle progression, differentiation, and the expression of various cell surface markers.[2] Understanding these changes is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutic strategies. Flow cytometry is an indispensable tool for the quantitative analysis of cell surface marker expression at the single-cell level, providing valuable insights into the cellular response to this compound treatment.

These application notes provide a comprehensive guide to the analysis of cell surface markers by flow cytometry after this compound treatment, including detailed experimental protocols and data presentation formats.

Data Presentation

The following tables are templates illustrating how to present quantitative flow cytometry data. The data presented here is for illustrative purposes to demonstrate the structure and format for easy comparison. Researchers should replace this with their own experimental data.

Table 1: Effect of this compound on Cell Surface Marker Expression in K562 Cells

Cell Surface MarkerTreatment GroupConcentration% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
CD44 Control0 nM85.2 ± 4.11250 ± 150
This compound10 nM92.5 ± 3.51870 ± 210
This compound50 nM95.1 ± 2.82540 ± 320
CD71 Control0 nM78.6 ± 5.3980 ± 110
This compound10 nM65.3 ± 4.9720 ± 95
This compound50 nM52.1 ± 6.2510 ± 70
Glycophorin A Control0 nM98.2 ± 1.53500 ± 450
This compound10 nM97.9 ± 1.83450 ± 430
This compound50 nM98.5 ± 1.23520 ± 460

Table 2: Effect of this compound on T-Cell Activation Markers in Jurkat Cells

Cell Surface MarkerTreatment GroupConcentration% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
CD25 Control0 nM5.4 ± 1.2250 ± 30
This compound1 nM15.8 ± 2.5680 ± 75
This compound10 nM28.3 ± 3.11150 ± 120
CD69 Control0 nM3.1 ± 0.8180 ± 25
This compound1 nM25.6 ± 3.8850 ± 90
This compound10 nM45.2 ± 4.51520 ± 160
HLA-DR Control0 nM8.2 ± 1.5320 ± 40
This compound1 nM12.5 ± 2.1510 ± 60
This compound10 nM18.9 ± 2.9780 ± 85

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound prior to flow cytometry analysis. The human chronic myelogenous leukemia cell line K562 is used as an example, as it is known to be sensitive to this compound.[2]

Materials:

  • K562 cells (or other suitable cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO2. Maintain cells in logarithmic growth phase.

  • Cell Seeding: Seed K562 cells into 6-well plates at a density of 2 x 10^5 cells/mL in a final volume of 2 mL per well.

  • This compound Treatment: Prepare working solutions of this compound in culture medium from a concentrated stock solution. Add the desired final concentrations of this compound (e.g., 10 nM, 50 nM) to the respective wells. For the control group, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer them to 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS containing 1% BSA.

Protocol 2: Flow Cytometry Staining for Cell Surface Markers

This protocol outlines the steps for staining cells with fluorescently conjugated antibodies for flow cytometric analysis of cell surface markers.

Materials:

  • Harvested and washed cells from Protocol 1

  • Fluorescently conjugated primary antibodies (e.g., FITC-CD44, PE-CD71)

  • Isotype control antibodies

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes

Procedure:

  • Cell Aliquoting: Resuspend the washed cell pellet in Flow Cytometry Staining Buffer and adjust the cell concentration to 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

  • Antibody Staining: Add the predetermined optimal concentration of each fluorescently conjugated antibody to the respective tubes. Include an unstained control and isotype controls for each fluorochrome used.

  • Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

  • Cell Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

Visualizations

This compound Treatment and Flow Cytometry Workflow

G cluster_0 Cell Preparation and Treatment cluster_1 Flow Cytometry Staining cluster_2 Data Acquisition and Analysis A Cell Culture (e.g., K562) B Cell Seeding A->B C This compound Treatment B->C D Incubation C->D E Cell Harvesting and Washing D->E F Antibody Staining E->F G Incubation F->G H Washing G->H I Data Acquisition on Flow Cytometer H->I J Data Analysis (Gating, MFI, % Positive) I->J

Caption: Experimental workflow for flow cytometry analysis.

This compound-Induced PKCβII Signaling Pathway

G cluster_downstream PKCβII Downstream Targets This compound This compound PKC_betaII PKCβII This compound->PKC_betaII activates Downstream Downstream Effectors PKC_betaII->Downstream GSK3b GSK-3β (inactivation) Downstream->GSK3b beta_catenin β-catenin (stabilization) Downstream->beta_catenin Cox2 Cox-2 (induction) Downstream->Cox2 Ras Ras (activation) Downstream->Ras RelA RelA (trans-activation) Downstream->RelA Cell_Cycle Cell Cycle Arrest (G1 Phase) Surface_Markers Altered Cell Surface Marker Expression Cell_Cycle->Surface_Markers Differentiation Cellular Differentiation Differentiation->Surface_Markers GSK3b->Cell_Cycle beta_catenin->Cell_Cycle Cox2->Differentiation Ras->Differentiation RelA->Differentiation

Caption: this compound signaling cascade.

References

Application Notes and Protocols for Gnidimacrin Treatment in Primary CD4+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane diterpenoid, has emerged as a potent and selective activator of Protein Kinase C (PKC), demonstrating significant promise as a latency-reversing agent (LRA) for HIV-1.[1][2] These application notes provide detailed protocols for the treatment of primary CD4+ T cells with this compound to evaluate its efficacy in reversing HIV-1 latency. The methodologies outlined are based on established research and are intended to guide researchers in harnessing the potential of this compound in "shock and kill" therapeutic strategies. This compound's mechanism of action involves the selective activation of PKC βI and βII, leading to the reactivation of latent HIV-1 proviruses.[1][2] Notably, it achieves this at picomolar concentrations with minimal global T cell activation, a significant advantage over other PKC agonists.[1][2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing the latent HIV-1 reservoir in ex vivo studies using cells from HIV-1 positive individuals on antiretroviral therapy (ART).

Table 1: Effect of this compound on HIV-1 DNA Levels in Patient PBMCs

Patient IDTreatmentHIV-1 DNA (copies/10^6 cells)Fold Reduction
Pt-3Control (DMSO)~1200-
Pt-3This compound (20 pM)~400~3.0
Pt-4Control (DMSO)~800-
Pt-4This compound (20 pM)~200~4.0
Pt-5Control (DMSO)~1000-
Pt-5This compound (20 pM)~300~3.3

Data synthesized from studies demonstrating a marked reduction in HIV-1 DNA after a 6-day treatment with 20 pM this compound.[1]

Table 2: Effect of this compound on the Frequency of Latently Infected Cells

Patient IDTreatmentInfectious Units Per Million (IUPM)Fold Reduction
Pt-1Control (DMSO)~2.5-
Pt-1This compound (20 pM)~0.55.0
Pt-2Control (DMSO)~1.8-
Pt-2This compound (20 pM)~0.36.0

Results from a limiting dilution viral outgrowth assay showing a significant decrease in the frequency of latently infected cells following this compound treatment.[1]

Table 3: Comparative Efficacy of this compound and HDAC Inhibitors on HIV-1 Production

Latency Reversing AgentFold Increase in HIV-1 Production (relative to control)
This compound~10
SAHA (Vorinostat)~1
Romidepsin~1

This compound induced approximately 10-fold more HIV-1 production than the HDACIs SAHA or romidepsin.[1][2]

Table 4: Effect of this compound on T Cell Activation Markers

TreatmentConcentrationCD25 Expression (% of control)CD69 Expression (% of control)
This compound0.3 nMNo significant changeNo significant change
Anti-CD3/CD28-Significant increaseSignificant increase
Prostratin-Significant increaseSignificant increase

At concentrations effective for latency reversal, this compound did not significantly induce the expression of the T cell activation markers CD25 and CD69.[1][2]

Experimental Protocols

Protocol 1: Isolation of Primary CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of untouched CD4+ T cells from PBMCs obtained from whole blood.

Materials:

  • Whole blood from HIV-1 positive donors on suppressive ART

  • Ficoll-Paque or Lymphoprep

  • Phosphate-Buffered Saline (PBS)

  • CD4+ T Cell Isolation Kit (Negative Selection)

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected PBMCs with PBS by centrifuging at 250 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate buffer and count the cells.

  • Proceed with the isolation of CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the PBMCs with an antibody cocktail that binds to non-CD4+ T cells, followed by magnetic bead separation.

  • The resulting untouched CD4+ T cells are ready for culture and treatment.

Protocol 2: this compound Treatment of Primary CD4+ T Cells

This protocol outlines the ex vivo treatment of isolated primary CD4+ T cells with this compound to assess its latency-reversing activity.

Materials:

  • Isolated primary CD4+ T cells

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • Antiretroviral drugs (to prevent new infections)

  • Cell culture plates (96-well or 24-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated CD4+ T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate the cells in a multi-well plate.

  • Prepare serial dilutions of this compound in culture medium. A final concentration of 20 pM is recommended based on published data.[1]

  • Add the diluted this compound to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Include a positive control for T cell activation, such as anti-CD3/CD28 antibodies.

  • Add antiretroviral drugs to the culture to prevent reinfection.

  • Incubate the cells for 6 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and supernatant for downstream analysis.

Protocol 3: Assessment of Latency Reversal

A. Quantification of HIV-1 DNA by Real-Time PCR

Materials:

  • DNA extraction kit

  • Primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag)

  • Real-time PCR instrument and reagents

Procedure:

  • Extract genomic DNA from the treated and control CD4+ T cells using a commercial kit.

  • Perform real-time PCR using primers and a probe targeting a conserved region of the HIV-1 genome.

  • Use a standard curve of a known quantity of HIV-1 DNA to quantify the number of viral DNA copies.

  • Normalize the HIV-1 DNA copy number to the number of cells (e.g., by quantifying a host gene like CCR5).

B. Quantitative Viral Outgrowth Assay (qVOA)

This "gold standard" assay measures the frequency of cells harboring replication-competent virus.

Materials:

  • Treated and control resting CD4+ T cells from an HIV-1 positive donor

  • CD8-depleted PBMCs from a seronegative donor (feeder cells)

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • 96-well culture plates

  • p24 ELISA kit

Procedure:

  • Plate the treated and control resting CD4+ T cells in a limiting dilution series (e.g., starting from 1 x 10^6 cells per well).

  • Activate the cells with PHA and irradiated feeder cells from a seronegative donor.

  • Add IL-2 to the cultures to support T cell proliferation and viral replication.

  • Co-culture for 14-21 days, adding fresh feeder cells during the culture period.

  • At the end of the co-culture, measure the amount of HIV-1 p24 antigen in the supernatant of each well using an ELISA.

  • The frequency of latently infected cells (Infectious Units Per Million, IUPM) is calculated using a maximum likelihood method based on the number of p24-positive wells at each cell dilution.

Visualizations

This compound Signaling Pathway in CD4+ T Cells

Gnidimacrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC_beta PKC βI / βII This compound->PKC_beta Activates IKK_complex IKK Complex PKC_beta->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB_inactive NF-κB (p50/p65)-IκB NF_kappaB_active NF-κB (p50/p65) NF_kappaB_inactive->NF_kappaB_active IκB degradation HIV_LTR HIV LTR NF_kappaB_active->HIV_LTR Binds to Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription Initiates

Caption: this compound activates PKC βI/βII, leading to NF-κB activation and HIV-1 transcription.

Experimental Workflow for this compound Treatment and Analysis

Gnidimacrin_Workflow cluster_preparation Sample Preparation cluster_treatment Ex Vivo Treatment cluster_analysis Downstream Analysis Blood_Sample Whole Blood (HIV+ Donor on ART) PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation CD4_Isolation CD4+ T Cell Isolation (Negative Selection) PBMC_Isolation->CD4_Isolation Cell_Culture Culture CD4+ T Cells CD4_Isolation->Cell_Culture Gnidimacrin_Treatment This compound (20 pM) + Antiretrovirals (6 days) Cell_Culture->Gnidimacrin_Treatment Controls Controls: - Vehicle (DMSO) - Positive (αCD3/CD28) Cell_Culture->Controls Harvest Harvest Cells & Supernatant Gnidimacrin_Treatment->Harvest Controls->Harvest DNA_Extraction DNA Extraction Harvest->DNA_Extraction qVOA Quantitative Viral Outgrowth Assay (qVOA) Harvest->qVOA RT_qPCR RT-qPCR for HIV-1 DNA DNA_Extraction->RT_qPCR

References

Application Notes and Protocols: In Vitro Assays to Measure Gnidimacrin's Effect on HIV Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane diterpenoid, has emerged as a potent modulator of HIV-1 replication, exhibiting a dichotomous activity profile. It functions as a powerful latency-reversing agent (LRA) at picomolar concentrations, reactivating viral gene expression in latently infected cells.[1][2] Concurrently, it inhibits de novo infection by certain HIV-1 strains, particularly R5 viruses.[1][2] This dual functionality makes this compound a compelling candidate for "shock and kill" strategies aimed at eradicating the latent HIV-1 reservoir.

These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on HIV-1 replication, focusing on its latency reversal and antiviral activities.

Mechanism of Action: PKC Beta Activation

This compound's biological effects are primarily mediated through the selective activation of Protein Kinase C (PKC) isoforms βI and βII.[3][4][5] Activation of the PKC signaling pathway leads to the downstream activation of transcription factors, such as NF-κB, which binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral gene transcription.[6][7] This mechanism underlies its potent latency-reversing activity. The antiviral activity of this compound against R5 strains is linked to its ability to down-regulate the HIV-1 coreceptor CCR5 on the surface of susceptible cells.[1][2]

Gnidimacrin_Signaling_Pathway cluster_cell Host Cell This compound This compound PKC_beta PKC βI/βII This compound->PKC_beta Activates NF_kB_complex IκB-NF-κB PKC_beta->NF_kB_complex Phosphorylates IκB CCR5 CCR5 Downregulation PKC_beta->CCR5 NF_kB NF-κB NF_kB_complex->NF_kB Releases nucleus Nucleus NF_kB->nucleus HIV_LTR HIV-1 LTR NF_kB->HIV_LTR Binds to Viral_RNA Viral RNA Transcription HIV_LTR->Viral_RNA Initiates

Caption: this compound's mechanism of action in HIV-1 latency reversal and R5 virus inhibition.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound
Assay TypeCell Line/SystemHIV-1 StrainEndpointEC50 (pM)Reference
Antiviral ActivityMT4 cellsNL4-3 (X4)p24 Production31[1][8]
Antiviral ActivityPBMCsR5 strainsp24 Production<10[1][2]
Latency ReversalACH-2 cellsLatent HIV-1p24 Production~100[1]
Latency ReversalU1 cellsLatent HIV-1p24 Production~100[1]
Table 2: Cytotoxicity of this compound
Cell LineCC50Reference
ACH-2~1 nM[1]
U1~1 nM[1]
U937 (parental)>1 µM[1]
MT4>1 µM[1]
PBMCs>1 µM[1]

Experimental Protocols

Protocol 1: Measuring Anti-HIV Activity using p24 ELISA

This protocol determines the 50% effective concentration (EC50) of this compound for inhibiting de novo HIV-1 infection.

Workflow:

p24_Assay_Workflow A Seed target cells (e.g., MT4 or PBMCs) B Add serial dilutions of this compound A->B C Infect with HIV-1 (e.g., NL4-3 or BaL) B->C D Incubate for 4-7 days C->D E Harvest supernatant D->E F Quantify p24 antigen by ELISA E->F G Calculate EC50 F->G

Caption: Workflow for determining the anti-HIV-1 activity of this compound.

Materials:

  • Target cells: MT4 cells for X4-tropic viruses (e.g., NL4-3) or PHA-activated Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors for R5-tropic viruses (e.g., BaL).

  • HIV-1 virus stock of known titer.

  • This compound stock solution.

  • Complete RPMI-1640 medium.

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

  • Plate reader.

Procedure:

  • Cell Preparation:

    • For MT4 cells, seed at a density of 5 x 10^4 cells/well in a 96-well plate.

    • For PBMCs, isolate from healthy donor blood, deplete CD8+ T cells, and stimulate with phytohemagglutinin (PHA) for 2-3 days. Seed at 1 x 10^5 cells/well.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a no-drug control.

  • Infection: Add HIV-1 to the wells at a multiplicity of infection (MOI) of 0.001.[1]

  • Incubation: Incubate the plates for 4 days for MT4 cells or 7 days for PBMCs at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by non-linear regression analysis of the dose-response curve.

Protocol 2: Measuring Latency Reversal Activity in Chronically Infected Cell Lines

This protocol assesses the ability of this compound to reactivate HIV-1 production in latently infected cell lines like ACH-2 (T-cell origin) and U1 (monocytic origin).

Workflow:

Latency_Reversal_Workflow A Seed latently infected cells (e.g., ACH-2 or U1) B Add serial dilutions of this compound A->B C Incubate for 48 hours B->C D Harvest supernatant C->D E Quantify p24 antigen by ELISA D->E F Determine fold-activation and EC50 E->F

Caption: Workflow for assessing HIV-1 latency reversal activity.

Materials:

  • Latently infected cell lines: ACH-2 or U1 cells.

  • This compound stock solution.

  • Complete RPMI-1640 medium.

  • 48-well cell culture plates.

  • HIV-1 p24 Antigen ELISA kit.

Procedure:

  • Cell Seeding: Seed ACH-2 or U1 cells at a density of 1 x 10^5 cells/mL in a 48-well plate.

  • Compound Treatment: Add various concentrations of this compound to the cells. Include a positive control (e.g., PMA or TNF-α) and a vehicle control.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[1]

  • Supernatant Collection: Collect the culture supernatant.

  • p24 ELISA: Measure the p24 antigen concentration in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the fold-activation of HIV-1 production relative to the vehicle control and determine the EC50 for latency reversal.

Protocol 3: Quantifying Latent HIV-1 DNA in Patient PBMCs

This protocol measures the reduction in the size of the latent reservoir in PBMCs from ART-suppressed individuals living with HIV-1 following treatment with this compound.

Materials:

  • PBMCs from HIV-1-positive individuals on suppressive ART.

  • This compound stock solution.

  • Antiretroviral drugs (to prevent new infections).

  • Complete RPMI-1640 medium.

  • DNA extraction kit.

  • Real-time PCR system.

  • Primers and probe for HIV-1 LTR.

Procedure:

  • Cell Culture: Culture patient PBMCs in the presence of antiretroviral drugs.

  • This compound Treatment: Treat the cells with this compound (e.g., 20 pM or 1 nM) for 6 days.[3] Include a no-drug control.

  • DNA Extraction: After treatment, harvest the cells and extract total genomic DNA.

  • Real-time PCR: Quantify the level of HIV-1 DNA by real-time PCR using primers targeting the LTR region.[3]

  • Data Analysis: Compare the levels of HIV-1 DNA in this compound-treated samples to the control samples to determine the reduction in the latent reservoir.

Protocol 4: Viral Outgrowth Assay

This assay determines the frequency of latently infected cells capable of producing infectious virus after stimulation with this compound.

Materials:

  • CD4+ T cells isolated from ART-suppressed individuals.

  • This compound.

  • PHA-stimulated PBMCs from a healthy donor (feeder cells).

  • 96-well plates.

  • p24 ELISA kit.

Procedure:

  • Limiting Dilution: Prepare serial dilutions of patient CD4+ T cells.

  • Co-culture: Co-culture the diluted patient cells with feeder cells in a 96-well plate.

  • Stimulation: Add this compound to stimulate viral outgrowth.

  • Incubation: Culture for 14 days, adding fresh feeder cells weekly.

  • p24 Detection: At day 14, measure p24 production in the culture supernatants.

  • Analysis: Calculate the frequency of latently infected cells (Infectious Units Per Million cells - IUPM) using statistical methods based on the number of p24-positive wells at each dilution.

Confirming Mechanism of Action

To confirm that this compound's anti-HIV activity is mediated through PKC beta, a selective inhibitor like Enzastaurin can be used.[1][8] The anti-HIV assay (Protocol 1) is performed in the presence and absence of Enzastaurin. Abrogation of this compound's antiviral effect by the inhibitor confirms the involvement of the PKC beta pathway.[1][5][8]

Conclusion

The protocols outlined provide a comprehensive framework for evaluating the in vitro effects of this compound on HIV-1. These assays are crucial for understanding its dual role as a latency-reversing agent and an antiviral compound, and for guiding its further development as a potential component of an HIV-1 eradication strategy.

References

Application Notes and Protocols for Gnidimacrin in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane-type diterpene isolated from plants of the Thymelaeaceae family, such as Stellera chamaejasme L., has demonstrated potent antitumor activities against a range of human cancer cell lines.[1][2][3][4] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to cell cycle arrest and inhibition of cancer cell proliferation.[1][3][5][6] These application notes provide a comprehensive overview of this compound's effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the signaling pathways involved.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human and Murine Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (M)Reference
K562Human Chronic Myelogenous Leukemia0.00012 - 0.0071.4 x 10⁻¹⁰ - 8.2 x 10⁻⁹[2][4]
Kato-IIIHuman Stomach Cancer0.00012 - 0.0071.4 x 10⁻¹⁰ - 8.2 x 10⁻⁹[2][4]
MKN-28Human Stomach Cancer0.00012 - 0.0071.4 x 10⁻¹⁰ - 8.2 x 10⁻⁹[2][4]
MKN-45Human Stomach Cancer0.00012 - 0.0071.4 x 10⁻¹⁰ - 8.2 x 10⁻⁹[2][4]
L-1210Mouse Leukemia0.00012 - 0.0071.4 x 10⁻¹⁰ - 8.2 x 10⁻⁹[2][4]
HLE (PKCβII transfected)Human Hepatoma0.0011.2 x 10⁻⁹[6]
Various Human Tumor Cell LinesLeukemia, Stomach, Lung-10⁻⁹ - 10⁻¹⁰[3][5]

Table 2: Effective Concentrations of this compound for Specific Biological Effects in K562 Cells

Biological EffectThis compound Concentration (µg/mL)Duration of ExposureReference
Growth Inhibition & G1 Phase Arrest0.000524 hours[1]
Complete cdk2 Activity Inhibition & Maximum G1 Arrest0.00524 hours[1]
Induction of p21(WAF1/Cip1)Not specified, transient effect4 hours[5]
Reduction of cdc25A ExpressionNot specified24 hours[5]
Direct PKC Activation0.0025 - 0.085 (3-100 nM)Not specified[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest Signaling Pathway

This compound exerts its antitumor effects primarily through the activation of Protein Kinase C (PKC), particularly the βII isoform.[1][6] This activation initiates a signaling cascade that leads to G1 phase cell cycle arrest. A key event in this pathway is the inhibition of cyclin-dependent kinase 2 (cdk2) activity.[1][5] this compound treatment has been shown to reduce the expression of cdc25A, a phosphatase that activates cdk2.[5] Furthermore, a transient induction of the CDK inhibitor p21(WAF1/Cip1) has been observed.[5] The interplay of these factors results in the inhibition of cell cycle progression at the G1/S checkpoint.

Gnidimacrin_Signaling_Pathway This compound This compound PKC_betaII PKC βII This compound->PKC_betaII activates cdc25A cdc25A PKC_betaII->cdc25A downregulates p21 p21 (WAF1/Cip1) PKC_betaII->p21 induces (transient) cdk2_cyclinE cdk2/Cyclin E cdc25A->cdk2_cyclinE activates p21->cdk2_cyclinE inhibits G1_S_transition G1/S Phase Transition cdk2_cyclinE->G1_S_transition promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest cdk2_cyclinE->Cell_Cycle_Arrest inhibition leads to

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

General Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for investigating the in vitro effects of this compound on a cancer cell line.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., K562) Gnidimacrin_Prep 2. This compound Stock and Working Solutions Cell_Seeding 3. Seed Cells in Multi-well Plates Treatment 4. Treat Cells with This compound (various conc.) MTT 5a. Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry 5b. Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot 5c. Protein Expression (Western Blot) Treatment->Western_Blot Kinase_Assay 5d. PKC/cdk2 Activity (Kinase Assay) Treatment->Kinase_Assay IC50_Calc 6a. IC50 Determination MTT->IC50_Calc Cell_Cycle_Stats 6b. Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Stats Protein_Quant 6c. Protein Level Quantification Western_Blot->Protein_Quant Kinase_Activity_Analysis 6d. Kinase Activity Measurement Kinase_Assay->Kinase_Activity_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for the cell line being tested (e.g., 10⁻¹¹ M to 10⁻⁶ M). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 0.0005 µg/mL and 0.005 µg/mL for K562 cells) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Western Blot Analysis of Key Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the this compound signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCβII, anti-cdk2, anti-p21, anti-cdc25A, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

In Vitro Protein Kinase C (PKC) Assay

This protocol is to directly measure the activation of PKC by this compound.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • This compound

  • PKC substrate (e.g., a specific peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PKC enzyme (or cell lysate), and the PKC substrate.

  • This compound Addition: Add this compound at various concentrations to the reaction tubes. Include a positive control (e.g., phorbol ester) and a negative control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

  • Analysis: Compare the PKC activity in the this compound-treated samples to the controls to determine the extent of activation.

These protocols provide a framework for investigating the anticancer properties of this compound. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Studying Gnidimacrin's Effect on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnidimacrin, a daphnane diterpenoid, is a potent activator of Protein Kinase C (PKC), particularly the βI and βII isoforms.[1][2] Its biological activities, including potent anti-HIV and antitumor effects, are primarily attributed to its ability to modulate PKC-dependent signaling pathways.[1][2] One of the key downstream targets of PKC activation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of immune responses, inflammation, and cell survival. These application notes provide a comprehensive guide for researchers to investigate and quantify the effects of this compound on the NF-κB signaling pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including PKC activation, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound's activation of PKC is expected to trigger this cascade, leading to the activation of NF-κB. Understanding the quantitative aspects of this activation is crucial for the development of this compound and related compounds as therapeutic agents.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: Dose-Dependent Effect of this compound on NF-κB Reporter Gene Activity

This compound Concentration (nM)Luciferase Activity (Relative Light Units)Fold Induction vs. Control
0 (Vehicle Control)1.0
0.01
0.1
1
10
100
Positive Control (e.g., TNF-α)

Table 2: Time-Course of this compound-Induced IκBα Degradation

Time Point (minutes)IκBα Protein Level (Normalized to loading control)% Degradation vs. Time 0
01.00
15
30
60
120

Table 3: Quantification of this compound-Induced p65 Nuclear Translocation

TreatmentNuclear/Cytoplasmic p65 Ratio (Mean ± SD)% of Cells with Nuclear p65
Vehicle Control
This compound (1 nM)
Positive Control (e.g., TNF-α)

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKC βI/βII This compound->PKC Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) PKC->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates p_IkappaB p-IκBα NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB IκBα NF-κB IkappaB_NFkappaB->NFkappaB Releases Proteasome Proteasome p_IkappaB->Proteasome Ubiquitination & Degradation DNA κB DNA element NFkappaB_nuc->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Induces

Caption: this compound activates PKC, initiating the NF-κB signaling cascade.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., HEK293T, Jurkat) Gnidimacrin_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->Gnidimacrin_Treatment Luciferase_Assay NF-κB Luciferase Reporter Assay Gnidimacrin_Treatment->Luciferase_Assay Western_Blot Western Blot Analysis (p-IκBα, IκBα, p65, Lamin B1, β-actin) Gnidimacrin_Treatment->Western_Blot Immunofluorescence Immunofluorescence Staining (p65 localization) Gnidimacrin_Treatment->Immunofluorescence Data_Quantification Quantify Luciferase Activity, Protein Levels, and Nuclear Translocation Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification Immunofluorescence->Data_Quantification Table_Generation Summarize Data in Tables Data_Quantification->Table_Generation Conclusion Draw Conclusions Table_Generation->Conclusion

Caption: Workflow for studying this compound's effect on NF-κB signaling.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to this compound.

Materials:

  • HEK293T or other suitable cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

  • Renilla luciferase plasmid (for transfection normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α (positive control)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) or TNF-α (e.g., 10 ng/mL) as a positive control. Include a vehicle-only control.

  • Incubation: Incubate the cells for 6-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Western Blot Analysis for IκBα Degradation and p65

This protocol allows for the detection of changes in the protein levels of key components of the NF-κB pathway.

Materials:

  • Jurkat or other suitable cell line

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α (positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32), anti-p65, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/mL. Treat the cells with this compound (e.g., 1 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes) or with TNF-α for 30 minutes as a positive control.

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-IκBα, 1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control (β-actin for whole-cell lysates). For nuclear translocation studies, use Lamin B1 as a nuclear marker.

Immunofluorescence for p65 Nuclear Translocation

This method allows for the visualization and quantification of the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

Materials:

  • HeLa or other adherent cell line

  • Glass coverslips

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α (positive control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% BSA in PBS (blocking buffer)

  • Primary antibody: anti-p65

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with this compound (e.g., 1 nM) or TNF-α (10 ng/mL) for 30-60 minutes. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-p65 primary antibody (1:200 in blocking buffer) for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with an Alexa Fluor-conjugated secondary antibody (1:500 in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells using image analysis software. Calculate the nuclear-to-cytoplasmic ratio of p65 fluorescence. Alternatively, count the percentage of cells showing predominantly nuclear p65 staining.

References

Troubleshooting & Optimization

Gnidimacrin Concentration Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gnidimacrin, focusing on strategies to optimize its concentration for potent therapeutic effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent diterpene that functions as a Protein Kinase C (PKC) activator.[1][2] Its biological effects, including its anti-tumor and anti-HIV activities, are primarily mediated through the activation of PKC, with a particular selectivity for the PKC βII isoform.[1][3][4] Activation of PKC by this compound triggers downstream signaling cascades that can lead to cell cycle arrest, apoptosis, and other cellular responses.[1][5]

Q2: At what concentration range is this compound typically effective?

A2: this compound is effective at very low concentrations, typically in the picomolar (pM) to nanomolar (nM) range. For its anti-cancer activity, it has been shown to inhibit the growth of various human cancer cell lines at concentrations between 10⁻⁹ to 10⁻¹⁰ M.[2][5] In the context of HIV-1, it can eliminate latently infected cells at concentrations as low as 20 pM.[3][6][7]

Q3: What are the common causes of excessive cytotoxicity in my experiments with this compound?

A3: Excessive cytotoxicity can arise from several factors:

  • High Concentrations: Using concentrations significantly above the optimal range for your specific cell line can lead to off-target effects and widespread cell death.

  • Prolonged Exposure: Continuous exposure to even moderate concentrations of this compound can induce significant cytotoxicity over time.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound, primarily due to differences in the expression levels of PKC isoforms, particularly PKC βII.[1][4]

  • PKC Downregulation: Paradoxically, very high concentrations of this compound (e.g., 0.05 µg/mL) can lead to the downregulation of PKC, which may not only reduce the desired biological effect but could also contribute to altered cellular responses and toxicity.[1]

Q4: How can I determine the optimal concentration of this compound for my cell line while minimizing cytotoxicity?

A4: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations (from pM to µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a therapeutic window where you observe the desired biological effect with minimal cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High level of cell death observed across all concentrations. The starting concentration range is too high for the sensitivity of your cell line.Perform a broader dose-response experiment starting from a much lower concentration (e.g., in the low pM range).
Inconsistent results between replicate experiments. Inconsistent cell seeding density or variations in compound dilution.Ensure uniform cell seeding and prepare fresh serial dilutions of this compound for each experiment. Use a calibrated pipette.
No significant biological effect observed at expected concentrations. The cell line may be refractory to this compound due to low expression of the target PKC isoforms (e.g., PKC βII).[1]Verify the expression of PKC isoforms in your cell line using Western blotting. Consider using a cell line known to be sensitive to this compound as a positive control.
Desired biological effect is observed, but with unacceptable levels of cytotoxicity. The therapeutic window for your specific assay and cell line is narrow.Consider reducing the exposure time to this compound. Alternatively, explore combinatorial approaches with other agents that may potentiate the desired effect at a lower, less toxic concentration of this compound.[8][9]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound from various studies.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayIC50 / Effective ConcentrationReference
K562 (human leukemia)Growth Inhibition0.0005 µg/mL (G1 arrest)[1]
K562 (human leukemia)Growth InhibitionIC50: 0.001 µg/mL (1.2 nM)[4]
Various human cancer cell linesGrowth Inhibition10⁻⁹ to 10⁻¹⁰ M[2]
KATO-III, MKN-28, MKN-45 (stomach cancer)MTT AssayIC50: 0.007 - 0.00012 µg/mL[10]

Table 2: Anti-HIV Activity of this compound

Cell ModelActivityEffective ConcentrationReference
Latently infected patient PBMCsReduction of HIV-1 DNA20 pM[3][11]
U1 cells (chronically infected)Latent HIV-1 activationEC50: 0.25 nM[12][13]
ACH-2 cells (chronically infected)Latent HIV-1 activationEC50: 0.12 nM[12][13]
MT4 cells (acute infection)Inhibition of HIV-1 replicationEC50: < 30 pM[12]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess cell viability in response to this compound treatment.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cell Cycle Arrest using Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

  • This compound

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software. Look for an accumulation of cells in the G1 phase, which is indicative of this compound's effect.[1]

Visualizations

Gnidimacrin_Signaling_Pathway This compound This compound PKC_betaII PKC βII This compound->PKC_betaII activates Downstream Downstream Effectors PKC_betaII->Downstream Apoptosis Apoptosis PKC_betaII->Apoptosis Cdc25A Cdc25A (phosphatase) Downstream->Cdc25A suppression G1_Arrest G1 Phase Cell Cycle Arrest Cdk2 Cdk2 Cdc25A->Cdk2 activates Cdk2->G1_Arrest progression through G1

Caption: this compound activates PKC βII, leading to G1 cell cycle arrest and apoptosis.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Dilutions 2. Prepare this compound Serial Dilutions Treat_Cells 3. Treat Cells with This compound Prepare_Dilutions->Treat_Cells Incubate 4. Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent 5. Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal 6. Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Calculate_Viability 7. Calculate % Cell Viability Measure_Signal->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Standard workflow for determining the cytotoxicity of this compound.

Troubleshooting_Logic Start Experiment Start High_Cytotoxicity High Cytotoxicity Observed? Start->High_Cytotoxicity No_Effect No Biological Effect Observed? High_Cytotoxicity->No_Effect No Lower_Concentration Lower this compound Concentration High_Cytotoxicity->Lower_Concentration Yes Check_PKC Check PKC Isoform Expression No_Effect->Check_PKC Yes Reduce_Exposure Reduce Exposure Time No_Effect->Reduce_Exposure No, Effect is present but toxic Optimize Experiment Optimized No_Effect->Optimize No, Effect is present and not toxic Lower_Concentration->Start Check_PKC->Optimize Expression Confirmed Reduce_Exposure->Start

Caption: A logical guide for troubleshooting common this compound experimental issues.

References

Gnidimacrin stability and solubility in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Gnidimacrin Experimental Buffer Technical Support Center

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and solubility of this compound in common experimental buffers. Given the limited publicly available data for this specific compound, this guide incorporates best practices for handling daphnane-type diterpenoids to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in a high-purity organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of daphnane-type diterpenoids.[1]

  • Procedure: To prepare a 5 mM stock solution in DMSO, for example, dissolve the appropriate mass of this compound in the calculated volume of DMSO.[1] Ensure the compound is fully dissolved, using gentle vortexing if necessary.

  • Storage: Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Protect from light by using amber vials or by wrapping vials in foil.[2]

Q2: My this compound, dissolved in an aqueous buffer, has become cloudy. What should I do?

A2: Cloudiness or precipitation indicates that the solubility of this compound in your aqueous buffer has been exceeded. This can occur when a concentrated organic stock solution is diluted into an aqueous buffer where the compound is less soluble.

  • Troubleshooting Steps:

    • Increase Organic Co-solvent: If your experimental design permits, consider adding a small percentage of an organic solvent (like DMSO or ethanol) to your final aqueous buffer to improve solubility.

    • Sonication: Gentle sonication in a water bath can sometimes help to redissolve precipitated compounds.

    • Re-evaluation of Concentration: You may need to lower the final working concentration of this compound in your experiment to stay within its solubility limit in the aqueous buffer.

Q3: How stable is this compound in aqueous buffers like PBS or cell culture media?

A3: Specific stability data for this compound in various aqueous buffers is not extensively documented in public literature. However, daphnane-type diterpenoids, which include this compound, can be susceptible to degradation in aqueous solutions.[3][4] Factors like pH, temperature, and light exposure can influence stability.[5] One study on this compound and its derivatives in rat plasma showed half-lives of over 20 hours, suggesting reasonable stability in a biological matrix.[1]

  • Best Practice: For critical experiments, it is advisable to prepare fresh dilutions of this compound in your aqueous buffer from a frozen DMSO stock immediately before use. Avoid storing this compound in aqueous solutions for extended periods unless you have conducted your own stability studies.

Q4: What factors can affect the stability of this compound during my experiments?

A4: Several factors can contribute to the degradation of bioactive compounds like this compound:[5]

  • Temperature: Higher temperatures generally accelerate chemical degradation.[6]

  • pH: Extreme pH values (both acidic and alkaline) can lead to hydrolysis or other degradation pathways.[7] The stability is often optimal at a neutral pH.[7]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can degrade the compound.

Troubleshooting Guide

Issue: Inconsistent Experimental Results

If you are observing high variability in your results, it could be related to the stability or solubility of this compound.

  • Stock Solution Integrity:

    • Action: Prepare a fresh stock solution of this compound in DMSO.

    • Rationale: The original stock may have degraded due to improper storage or multiple freeze-thaw cycles.

  • Working Solution Preparation:

    • Action: Always prepare working dilutions in your experimental buffer immediately before adding them to your assay. Do not store this compound in aqueous buffers.

    • Rationale: this compound is likely less stable in aqueous solutions compared to a DMSO stock.

  • Solubility Check:

    • Action: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any signs of precipitation.

    • Rationale: Undissolved compound will lead to a lower effective concentration and inconsistent results.

Data Summary

While specific quantitative solubility data for this compound in various buffers is scarce, the following table provides general guidance based on its chemical class and available literature.

ParameterSolvent/BufferGuidelineCitation
Stock Solution Solubility DMSOHigh solubility, suitable for preparing concentrated stocks (e.g., 5 mM).[1]
Aqueous Buffer Solubility PBS, Cell Culture MediaLimited solubility. Final DMSO concentration should be kept low (typically <0.5%) to avoid toxicity and precipitation.
Stability in Plasma Rat PlasmaHalf-life (t½) reported to be >20 hours, suggesting good stability in a biological matrix.[1]
Storage Temperature Stock Solution (in DMSO)-20°C is recommended for long-term storage.[2]
Storage Temperature Aqueous DilutionsNot recommended for storage; prepare fresh for each experiment.

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Working Solution

This protocol outlines the standard procedure for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.

  • Thaw Stock Solution: Remove an aliquot of the frozen this compound DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (Optional): Depending on your final desired concentration, it may be necessary to perform an intermediate dilution in DMSO.

  • Prepare Final Working Solution: Add the required volume of the DMSO stock solution to your pre-warmed experimental buffer (e.g., cell culture medium) to achieve the final desired concentration. Important: Add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO should be consistent across all experimental conditions, including vehicle controls.

  • Immediate Use: Use the freshly prepared working solution in your experiment without delay.

G A Thaw this compound DMSO Stock at RT B Prepare Intermediate Dilution in DMSO (If necessary) A->B Optional step C Add Stock to Pre-warmed Aqueous Buffer A->C B->C D Vortex/Mix Immediately C->D E Use Freshly Prepared Working Solution in Experiment D->E F Store Stock at -20°C F->A Retrieve aliquot G This compound This compound PKC Protein Kinase C (PKC βI / βII) This compound->PKC Activates Downstream Downstream Signaling Pathways PKC->Downstream Phosphorylates CellCycle Cell Cycle Arrest (G1) Downstream->CellCycle Leads to Apoptosis Apoptosis Downstream->Apoptosis Induces HIV Latent HIV-1 Reactivation Downstream->HIV Results in

References

Technical Support Center: Navigating Cellular Assays with Gnidimacrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing gnidimacrin in cellular assays. This compound is a potent diterpene and a powerful activator of Protein Kinase C (PKC), exhibiting significant anti-cancer and anti-HIV-1 latency activities.[1][2][3][4] However, its high potency can lead to downstream effects that may complicate data interpretation. This resource offers troubleshooting strategies and detailed protocols to help distinguish on-target PKC-mediated effects from secondary, off-target consequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent activator of Protein Kinase C (PKC), with high selectivity for PKC βI and PKC βII isoforms.[3] Its biological effects, including anti-tumor activity and reactivation of latent HIV-1, are primarily mediated through the activation of these kinases.[1][2][4]

Q2: What are the common "off-target effects" observed with this compound treatment?

A2: The term "off-target effects" with this compound typically refers to broad downstream consequences of potent PKC activation rather than direct binding to unintended protein targets. These effects can include:

  • Cytotoxicity: Particularly in HIV-1 infected cells, where reactivation of the virus can lead to cell death.

  • Receptor Downregulation: this compound can induce the downregulation of cell surface receptors such as CD4, CXCR4, and CCR5.

  • Cell Cycle Arrest: In cancer cell lines, this compound can cause G1 phase cell cycle arrest.[1]

Q3: How can I differentiate between on-target PKC-mediated effects and other cellular responses?

A3: The most effective method is to use a selective PKC inhibitor as a negative control. Enzastaurin, a selective inhibitor of PKCβ, can be used to demonstrate that a specific cellular response to this compound is dependent on PKCβ activation.[5] If the effect of this compound is blocked or reversed by the co-administration of enzastaurin, it is likely a PKC-dependent event.

Q4: At what concentrations should I use this compound in my cellular assays?

A4: this compound is highly potent, with activity often observed in the picomolar to low nanomolar range. The optimal concentration is cell-type dependent and should be determined empirically. It is crucial to perform a dose-response curve to identify the concentration that elicits the desired on-target effect without causing excessive cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for this compound in various cell lines. These values can serve as a starting point for designing your experiments.

Cell LineAssay TypeParameterConcentrationReference
MT4Anti-HIV-1 (NL4-3)EC₅₀31 pM
U937CytotoxicityIC₅₀> 2.5 µM
ACH-2CytotoxicityIC₅₀0.12 nM
U1CytotoxicityIC₅₀0.25 nM
K562Anti-proliferativeIC₅₀~1.2 nM[6]
HLE/PKCβIIAnti-proliferativeIC₅₀1.2 nM[6]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating PKC-Dependent Effects

This workflow outlines the steps to confirm that the observed cellular effects of this compound are mediated through PKC activation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Cellular Assays cluster_analysis Data Analysis cell_culture Culture target cells dose_response Determine optimal this compound concentration cell_culture->dose_response control Vehicle Control gnidimacrin_only This compound Alone inhibitor_only PKC Inhibitor Alone combo This compound + PKC Inhibitor pkc_inhibitor Prepare PKC inhibitor (e.g., Enzastaurin) viability Cell Viability (MTT) control->viability western Western Blot (PKC activation) control->western facs FACS (Receptor downregulation) control->facs gnidimacrin_only->viability gnidimacrin_only->western gnidimacrin_only->facs inhibitor_only->viability inhibitor_only->western inhibitor_only->facs combo->viability combo->western combo->facs compare Compare results between treatment groups viability->compare western->compare facs->compare conclusion Conclude PKC-dependency compare->conclusion

Workflow for validating PKC-dependent effects.
This compound-Induced Signaling Pathway

This diagram illustrates the known signaling cascade initiated by this compound, leading to cell cycle arrest.

gnidimacrin_pathway This compound This compound pkc_beta PKCβ This compound->pkc_beta activates p21 p21 (WAF1/Cip1) Expression pkc_beta->p21 cdc25a Cdc25A Suppression pkc_beta->cdc25a cdk2 Cdk2 Activity p21->cdk2 inhibits cdc25a->cdk2 reduces activation of g1_arrest G1 Cell Cycle Arrest cdk2->g1_arrest inhibition leads to

This compound's signaling pathway to cell cycle arrest.

Troubleshooting Guides

Guide 1: Western Blot for PKC Activation

Objective: To detect the translocation of PKC from the cytosol to the membrane fraction as an indicator of activation.

Potential Issues & Solutions:

IssuePossible CauseTroubleshooting Steps
No or weak PKC signal in the membrane fraction Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment to optimize treatment conditions.
Poor subcellular fractionation.Verify the purity of your cytosolic and membrane fractions using protein markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane).
Inefficient protein transfer.Optimize transfer conditions (time, voltage) for your specific PKC isoform's molecular weight. Use a positive control for transfer efficiency.
High background Non-specific antibody binding.Increase the number and duration of wash steps. Optimize blocking conditions (e.g., use 5% BSA in TBST).
Contamination of fractions.Ensure clean separation of cytosolic and membrane fractions. Use fresh lysis buffers with protease and phosphatase inhibitors.
Guide 2: FACS Analysis for Receptor Downregulation

Objective: To quantify the reduction of cell surface receptors (e.g., CD4, CXCR4) following this compound treatment.

Potential Issues & Solutions:

IssuePossible CauseTroubleshooting Steps
No significant shift in fluorescence intensity Suboptimal this compound concentration or incubation time.Titrate this compound concentration and perform a time-course experiment (e.g., 12, 24, 48 hours).
Antibody staining issue.Ensure the antibody is validated for flow cytometry and use the recommended concentration. Include an isotype control to check for non-specific binding.
Cell viability is low.High concentrations of this compound can be cytotoxic. Co-stain with a viability dye (e.g., 7-AAD, Propidium Iodide) to gate on live cells.
High background fluorescence Inadequate washing.Increase the number of wash steps after antibody incubation.
Fc receptor binding.Block Fc receptors with appropriate reagents before adding your primary antibody.
Guide 3: Cytotoxicity Assays (e.g., MTT, XTT)

Objective: To determine the cytotoxic effects of this compound on a specific cell line.

Potential Issues & Solutions:

IssuePossible CauseTroubleshooting Steps
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before plating and mix gently before dispensing into wells.
Edge effects in the plate.Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Inconsistent results across experiments Variation in cell passage number or confluency.Use cells within a consistent passage number range and seed them at a consistent confluency.
Contamination.Regularly check cell cultures for contamination.
Low signal-to-noise ratio Suboptimal cell number.Perform a cell titration experiment to determine the optimal cell seeding density for a linear response in your assay.
Incorrect incubation time.Optimize the incubation time with both this compound and the assay reagent.

Detailed Experimental Protocols

Protocol 1: Western Blot for PKC Translocation
  • Cell Treatment: Plate cells and treat with the desired concentration of this compound for the optimized duration. Include vehicle-treated cells as a negative control.

  • Subcellular Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and homogenize.

    • Centrifuge to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

    • Resuspend the membrane pellet in a lysis buffer containing detergent.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the PKC isoform of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the PKC signal to a loading control specific for each fraction (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane).

Protocol 2: FACS Analysis of CD4 Downregulation
  • Cell Treatment: Treat cells in suspension or in a plate with this compound at the desired concentration and for the optimal time. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest cells and wash with ice-cold FACS buffer (PBS with 2% FBS).

    • Resuspend cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.

    • Add a fluorochrome-conjugated anti-CD4 antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

    • (Optional) Add a viability dye according to the manufacturer's protocol.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live single cells).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the median fluorescence intensity (MFI) of the CD4 signal in the this compound-treated sample compared to the vehicle control.

Protocol 3: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight if applicable.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control and wells with media only (for background).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve and determine the IC₅₀ value.

References

Gnidimacrin-Induced T-Cell Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for managing Gnidimacrin-induced T-cell activation in experimental settings. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on T-cells?

This compound is a daphnane diterpenoid, a natural product isolated from plants of the Thymelaeaceae family. It is a potent Protein Kinase C (PKC) agonist.[1][2] In T-cells, this compound selectively activates PKC beta I and beta II isoforms.[3][4][5][6] This activation mimics the signaling cascade normally initiated by T-cell receptor (TCR) engagement, leading to T-cell activation.[7][8]

Q2: How does this compound-induced T-cell activation differ from traditional methods like anti-CD3/CD28 stimulation?

While both methods lead to T-cell activation, this compound's mechanism is distinct. Anti-CD3/CD28 antibodies directly engage the TCR complex and co-stimulatory molecules on the T-cell surface, providing "Signal 1" and "Signal 2" for activation.[9][10] this compound, on the other hand, bypasses the cell surface receptors and directly activates PKC downstream in the signaling pathway. This can be particularly useful for activating T-cells in a manner that is independent of antigen-presenting cells.

Q3: What are the expected outcomes of successful T-cell activation by this compound?

Successful activation of T-cells by this compound should result in:

  • Upregulation of early and late activation markers, such as CD69 and CD25.[3]

  • T-cell proliferation.

  • Secretion of cytokines, such as IL-2 and IFN-γ.

  • Induction of effector functions.

Notably, studies have shown that this compound can induce these effects at picomolar concentrations without causing global T-cell activation or excessive pro-inflammatory cytokine production, which can be a concern with other PKC agonists.[3][4][5][6]

Q4: What are the recommended concentration ranges for this compound in T-cell experiments?

This compound is exceptionally potent, with effective concentrations in the low picomolar (pM) to low nanomolar (nM) range. Studies have demonstrated significant biological activity at concentrations as low as 20 pM.[3][5] It is crucial to perform a dose-response titration to determine the optimal concentration for your specific cell type and experimental endpoint.

Troubleshooting Guides

Problem 1: Low or No T-Cell Activation

Possible Causes & Solutions

Potential Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 pM to 10 nM) to identify the optimal concentration for your specific T-cell population and assay.
Poor Cell Health Ensure high viability (>95%) of T-cells before starting the experiment. Use a viability dye (e.g., Trypan Blue, Propidium Iodide, or a fixable viability stain for flow cytometry) to assess cell health.
Incorrect Incubation Time Activation marker expression and cytokine production have different kinetics. For early activation markers like CD69, a shorter incubation (6-24 hours) may be sufficient. For proliferation or late activation markers like CD25, longer incubation times (48-72 hours) are typically required.
Reagent Quality Ensure this compound stock solutions are properly stored and have not degraded. Use high-quality cell culture media and supplements.
Problem 2: High T-Cell Death/Toxicity

Possible Causes & Solutions

Potential Cause Suggested Solution
This compound Concentration Too High While this compound has a high therapeutic index, excessively high concentrations can lead to toxicity. Reduce the concentration of this compound used in your experiments.
Over-Stimulation Prolonged, high-level stimulation can lead to activation-induced cell death (AICD). Consider reducing the incubation time or the this compound concentration.
Suboptimal Culture Conditions Ensure proper cell density, fresh media, and appropriate CO2 and temperature levels in your incubator. Crowded or nutrient-depleted cultures can lead to increased cell death.
Problem 3: High Variability Between Replicates

Possible Causes & Solutions

Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and plating in all wells. Use calibrated pipettes and mix cell suspensions thoroughly before aliquoting.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a plate, fill the outer wells with sterile PBS or media without cells.
Operator Variability Standardize all experimental steps, including reagent addition, washing, and incubation times, to minimize variability between samples and experiments.

Experimental Protocols & Data Presentation

Quantitative Data Summary
Parameter This compound Prostratin (for comparison) Anti-CD3/CD28
Effective Concentration Range 20 pM - 1 nM[3][5]100 nM - 1 µM[11]1-10 µg/mL (antibody dependent)[12][13]
Time to Upregulation of CD69 6 - 24 hours6 - 24 hours6 - 24 hours
Time to Upregulation of CD25 24 - 72 hours24 - 72 hours24 - 72 hours
Optimal Incubation for Proliferation 72 - 120 hours72 - 120 hours72 - 120 hours
Protocol 1: T-Cell Activation Marker Analysis by Flow Cytometry
  • Cell Preparation: Isolate primary T-cells or use a T-cell line. Ensure cell viability is >95%. Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Plating: Seed 1 mL of the cell suspension into each well of a 24-well plate.

  • Stimulation: Add this compound to the desired final concentration (e.g., titrate from 10 pM to 1 nM). Include an unstimulated control (vehicle only) and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours (for CD69) or 48-72 hours (for CD25).

  • Staining:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Incubate cells with fluorescently conjugated antibodies against CD3, CD4/CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • (Optional) Add a fixable viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data by gating on the live lymphocyte population, then on CD4+ or CD8+ T-cells, and quantify the percentage of cells expressing CD69 and CD25.

Protocol 2: T-Cell Proliferation Assay using CFSE
  • CFSE Labeling:

    • Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium.

  • Cell Plating and Stimulation:

    • Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.

    • Plate 100 µL of cells per well in a 96-well round-bottom plate.

    • Add 100 µL of medium containing 2x the final concentration of this compound or other stimulants.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain for surface markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire samples on a flow cytometer.

    • Analyze the data by gating on the live, single-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Visualizations

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Signal 1 CD28 CD28 CD28->Lck Signal 2 This compound This compound PKC PKCβ This compound->PKC Direct Activation ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Gene_Transcription Gene Transcription (IL-2, IFN-γ, CD69, CD25) NFkB->Gene_Transcription Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Transcription

Caption: this compound-induced T-cell activation signaling pathway.

Experimental_Workflow cluster_assays Assays T_Cell_Isolation T-Cell Isolation (PBMCs or Cell Line) Stimulation Stimulation with This compound T_Cell_Isolation->Stimulation Incubation Incubation (Time & Temp Controlled) Stimulation->Incubation Flow_Cytometry Flow Cytometry (Activation Markers) Incubation->Flow_Cytometry Proliferation Proliferation Assay (e.g., CFSE) Incubation->Proliferation Cytokine_Assay Cytokine Assay (e.g., ELISA) Incubation->Cytokine_Assay Data_Acquisition Data Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Flow_Cytometry->Data_Acquisition Proliferation->Data_Acquisition Cytokine_Assay->Data_Acquisition

Caption: General experimental workflow for T-cell activation assays.

References

How to control for Gnidimacrin's effect on inflammatory cytokine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gnidimacrin, focusing on the control of inflammatory cytokine production.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a daphnane diterpenoid and a potent activator of Protein Kinase C (PKC).[1] It functions as a PKC agonist, primarily targeting PKCβI and PKCβII isoforms, which leads to the activation of downstream signaling pathways.[2] This activation is central to its observed anti-HIV and anti-cancer activities.[2][3]

Q2: I am observing significant inflammatory cytokine release in my cell cultures after this compound treatment. Is this expected?

A2: Yes, this can be an expected outcome depending on the concentration used. As a potent PKC activator, this compound can stimulate signaling pathways, such as the NF-κB and AP-1 pathways, which are known to be critical for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] However, studies have shown that at very low picomolar concentrations, this compound can exert its anti-HIV effects without stimulating inflammatory cytokine production.[2][5]

Q3: How can I control for this compound's effect on inflammatory cytokine production?

A3: There are two primary strategies to control for unwanted inflammatory cytokine production:

  • Dose Optimization: Titrate this compound to the lowest effective concentration for your desired biological effect (e.g., HIV latency reversal). At lower concentrations (e.g., in the low picomolar range), it is possible to achieve the desired activity without significant induction of inflammatory cytokines like IFN-γ.[5]

  • Use of Selective PKC Inhibitors: Co-treatment with a selective PKC inhibitor can block the signaling cascade that leads to cytokine production. Since this compound primarily acts through PKCβ, a selective PKCβ inhibitor like Enzastaurin can be particularly effective.[3][6]

Q4: Which specific PKC inhibitors are recommended to counteract this compound's effects?

A4: For targeted inhibition of this compound's primary mechanism, a PKCβ-selective inhibitor is recommended.

  • Enzastaurin: A selective PKCβ inhibitor that has been shown to abrogate the biological effects of this compound.[6][7][8]

  • Ruboxistaurin: Another selective inhibitor of PKCβ.

  • Gö 6976: A potent inhibitor of conventional PKC isoforms (α, β).

  • Sotrastaurin: A pan-PKC inhibitor with high potency for PKCα, β, and θ.

The choice of inhibitor may depend on the specific PKC isoforms expressed in your experimental system.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed after this compound treatment.
  • Possible Cause: The concentration of this compound is too high, leading to overactivation of PKC and subsequent apoptosis or necrosis. Off-target effects at high concentrations can also contribute to cell death.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that provides the desired biological effect with minimal cytotoxicity. We recommend starting in the low picomolar range (e.g., 10-50 pM) and titrating upwards.

    • Reduce Exposure Time: A shorter incubation time with this compound may be sufficient to induce the desired signaling events without causing significant cell death.

    • Assess Cell Density: Ensure that cells are plated at an optimal density. Both sub-confluent and overly confluent cultures can be more susceptible to stress-induced cell death.

    • Use a PKC Inhibitor Control: To confirm that the cytotoxicity is PKC-dependent, pre-treat a parallel set of cultures with a PKC inhibitor (e.g., Enzastaurin) before adding this compound. A reduction in cell death would indicate a PKC-mediated cytotoxic effect.

Problem 2: Inconsistent or unexpected results, suggesting off-target effects.
  • Possible Cause: At higher concentrations, this compound may have off-target effects independent of PKC activation. Alternatively, the observed phenotype may be a downstream consequence of PKC activation that was not anticipated.

  • Troubleshooting Steps:

    • Confirm PKC-Dependence: Pre-treat cells with a selective PKC inhibitor (e.g., Enzastaurin) before this compound stimulation. If the unexpected phenotype is blocked, it is likely a PKC-dependent effect. If it persists, it may be an off-target effect.

    • Optimize this compound Concentration: Lower the concentration of this compound to a range where it is more selective for its primary target (PKCβ).

    • Literature Review: Investigate the known roles of PKCβ in your specific cell type. The cellular context can significantly influence the downstream signaling and phenotypic outcomes.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on IFN-γ Production in PBMCs

This compound ConcentrationIFN-γ ProductionObservation
20 pMNot significantly inducedAt low picomolar concentrations, this compound can be used without substantial inflammatory cytokine induction.[5]
2000 pM (2 nM)Significantly inducedHigher concentrations lead to the production of inflammatory cytokines.[5]

Table 2: Selected PKC Inhibitors for Controlling this compound's Effects

InhibitorTarget(s)Typical IC₅₀ / KᵢKey Features
Enzastaurin PKCβIC₅₀: 6 nMSelective for PKCβ, shown to abrogate this compound's effects.[6][8]
Ruboxistaurin PKCβ1/β2IC₅₀: ~5-6 nMHighly selective for PKCβ isoforms.
Sotrastaurin Pan-PKC (α, β, θ)Kᵢ: 0.22-0.95 nMPotent, pan-PKC inhibitor with immunosuppressive functions.
Gö 6976 cPKC (α, β)IC₅₀: ~2.3-10 nMPotent inhibitor of conventional PKC isoforms.

Experimental Protocols

Protocol 1: Controlling this compound-Induced Cytokine Production with a PKC Inhibitor

This protocol provides a general framework for using a PKC inhibitor to confirm that cytokine production is a PKC-dependent process.

  • Cell Seeding: Plate your cells (e.g., PBMCs, macrophages) at the desired density in a multi-well plate and allow them to adhere and recover overnight.

  • Inhibitor Pre-treatment:

    • Prepare a working stock of your chosen PKC inhibitor (e.g., Enzastaurin at a final concentration of 1-5 µM).

    • Pre-incubate the cells with the PKC inhibitor for 1-2 hours. Include a vehicle control group (e.g., DMSO).

  • This compound Stimulation:

    • Add this compound to both the inhibitor-treated and vehicle-treated wells at the desired concentration (e.g., a "high" concentration known to induce cytokines, such as 2 nM).

    • Include a control group that receives only the vehicle for both the inhibitor and this compound.

  • Incubation: Incubate the cells for a predetermined time to allow for cytokine production (e.g., 6, 24, or 48 hours). The optimal time should be determined empirically.

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

  • Data Analysis: Compare the cytokine levels in the this compound-treated group with the group pre-treated with the PKC inhibitor. A significant reduction in cytokine levels in the inhibitor-treated group indicates a PKC-dependent mechanism.

Protocol 2: Measurement of Cytokine Production by ELISA

This is a generalized sandwich ELISA protocol for quantifying a specific cytokine in cell culture supernatants.

  • Plate Coating:

    • Dilute the capture antibody for your cytokine of interest (e.g., anti-human TNF-α) in a coating buffer to a concentration of 1-4 µg/mL.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

    • Add 100 µL of your standards and collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development:

    • Wash the plate.

    • Add 100 µL of a TMB substrate solution to each well.

    • Incubate until a color change is observed (typically 15-30 minutes), protected from light.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading the Plate:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Use the standard curve to calculate the concentration of the cytokine in your samples.

Mandatory Visualizations

Gnidimacrin_Signaling_Pathway cluster_control Control Strategies cluster_cell Cellular Response Dose Dose Optimization (Low pM Range) This compound This compound Dose->this compound Modulates Concentration Inhibitor PKCβ Inhibitor (e.g., Enzastaurin) PKC PKCβ Activation Inhibitor->PKC Inhibits This compound->PKC Activates MAPK MAPK Pathway (e.g., ERK, JNK, p38) PKC->MAPK IKK IKK Complex PKC->IKK DesiredEffect Desired Biological Effect (e.g., Anti-HIV) PKC->DesiredEffect AP1 AP-1 Activation MAPK->AP1 NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokine Production (TNF-α, IL-6, IFN-γ) NFkB->Cytokines Transcription AP1->Cytokines Transcription

Caption: this compound signaling pathway and points of experimental control.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed 1. Seed Cells (e.g., PBMCs) Pretreat 2. Pre-treat with Vehicle or PKC Inhibitor (1-2h) Seed->Pretreat Stimulate 3. Stimulate with Vehicle or this compound Pretreat->Stimulate Incubate 4. Incubate (e.g., 24h) Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect ELISA 6. Measure Cytokines (ELISA / CBA) Collect->ELISA Analyze 7. Analyze Data ELISA->Analyze

Caption: Workflow for controlling and measuring cytokine production.

References

Troubleshooting Gnidimacrin experiments in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gnidimacrin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent Protein Kinase C (PKC) activator. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a daphnane-type diterpene that acts as a potent activator of Protein Kinase C (PKC).[1][2] It shows a particular affinity for PKC beta isozymes, especially PKC betaII.[1][2] Activation of PKC by this compound triggers downstream signaling cascades that can lead to various cellular responses, including cell cycle arrest, apoptosis, and modulation of immune responses.

Q2: I am observing inconsistent results between experiments. What are the common causes?

A2: Inconsistent results with this compound can arise from several factors:

  • Compound Stability and Storage: Ensure your this compound stock solution is properly stored. Stock solutions in DMSO can generally be stored at -20°C.[3][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] It is advisable to prepare fresh dilutions in culture media for each experiment.

  • Cell Line Variability: The response to this compound is highly dependent on the cell line, particularly the expression level of PKC isozymes.[2] Use cells from a consistent passage number and ensure the cell monolayer is healthy and confluent at the time of treatment.

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically below 0.5%) and is consistent across all experimental and control groups.

  • Timing of Assays: The biological effects of this compound can be time-dependent. For instance, G1 phase arrest in K562 cells is observed after a 24-hour exposure.[2] Optimize the incubation time for your specific cell line and assay.

Q3: My cells are showing high levels of cell death even at low concentrations of this compound. What could be the reason?

A3: Unusually high cytotoxicity could be due to:

  • High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to PKC activation-induced apoptosis. This sensitivity often correlates with high expression of PKC betaII.[2]

  • Solvent Toxicity: As mentioned, ensure the final DMSO concentration is not contributing to cell death.

  • Compound Precipitation: this compound, being a hydrophobic molecule, might precipitate in the aqueous culture medium, especially at higher concentrations. This can lead to uneven exposure and localized high concentrations, causing cytotoxicity. Visually inspect your culture wells for any precipitate.

  • Off-Target Effects: While this compound is a potent PKC activator, off-target effects, although not extensively documented, cannot be entirely ruled out, especially at higher concentrations.

Q4: I am not observing the expected biological effect (e.g., apoptosis, cell cycle arrest). What should I troubleshoot?

A4: If this compound is not inducing the expected effect, consider the following:

  • Low PKC Expression: The target cell line may have low or absent expression of the responsive PKC isozymes, particularly PKC betaII.[2] You can check the PKC isozyme expression profile of your cell line via Western blot or refer to published data.

  • Sub-optimal Concentration: You may be using a concentration that is too low to elicit a response in your specific cell line. Perform a dose-response experiment to determine the optimal concentration range.

  • Incorrect Timing: The time point for your assay may be too early or too late to observe the desired effect. A time-course experiment is recommended.

  • Compound Inactivity: Ensure your this compound stock has not degraded due to improper storage or handling.

Data Presentation

This compound IC50 Values in Various Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
K562Leukemia~0.35[5]
HLEHepatomaRefractory[2]
MT4Leukemia>2500[6][7]
U937Promonocytic Leukemia>2500[6][7]
ACH-2T-cell Lymphoma (HIV-1 latently infected)Highly Sensitive[6][7]
U1Promonocytic (HIV-1 latently infected)Highly Sensitive[6][7]
Non-small cell lung cancer cell linesLung CancerSub-nanomolar[5]
Stomach cancer cell linesStomach CancerSub-nanomolar[5]
Relative PKC Beta II Expression in Different Cell Lines
Cell LineCancer TypePKC Beta II Expression LevelReference
K562LeukemiaPronounced[2]
HLEHepatomaNegative[2]
LoVoColorectal CancerHigh[8]
T84Colorectal CancerHigh[8]
SW480Colorectal CancerLow[8]
CCD-18CoNormal ColonLow[8]
Melanoma cell linesMelanomaReduced[9]
Normal Melanocytes-Present[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[10][11][12][13]

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining methods for flow cytometry to quantify apoptosis.[14][15][16]

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the use of Propidium Iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound-treated cells.[1][17][18]

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Mandatory Visualizations

Gnidimacrin_Signaling_Pathway This compound This compound PKCbetaII PKCβII This compound->PKCbetaII Activates Downstream Downstream Effectors PKCbetaII->Downstream CellCycleArrest G1 Cell Cycle Arrest Downstream->CellCycleArrest Apoptosis Apoptosis Downstream->Apoptosis ReceptorDownregulation Receptor Downregulation (CD4, CXCR4, CCR5) Downstream->ReceptorDownregulation

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells Treatment Treat Cells with this compound CellSeeding->Treatment GnidimacrinPrep Prepare this compound Dilutions GnidimacrinPrep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI) Treatment->CellCycle

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Inconsistent or Unexpected Results CheckCompound Check this compound Stock and Dilutions Start->CheckCompound CheckCells Verify Cell Health and Passage Number Start->CheckCells CheckProtocol Review Experimental Protocol (Concentration, Time) Start->CheckProtocol CheckPKC Assess PKCβII Expression CheckProtocol->CheckPKC If no effect is observed

Caption: A logical troubleshooting workflow for this compound experiments.

References

Gnidimacrin's high potency: handling and dosage considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the highly potent daphnane diterpene, gnidimacrin. Due to its picomolar to nanomolar activity, extreme caution and precise handling are paramount. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My experimental results are inconsistent. What could be the cause?

A1: Inconsistencies with a highly potent compound like this compound often stem from minor variations in handling and dosage. Consider the following:

  • Pipetting Accuracy: At picomolar and low nanomolar concentrations, even minute pipetting errors can lead to significant fold changes in concentration. Ensure your micropipettes are calibrated and use appropriate techniques for handling small volumes.

  • Serial Dilution Errors: Cumulative errors during serial dilutions are a common issue. Prepare fresh dilutions for each experiment and consider using a new set of pipette tips for each dilution step to avoid carryover.

  • Cell Density: The density of your cell culture can influence the apparent potency of this compound. Standardize your cell seeding densities across all experiments.

  • Compound Stability: While this compound shows reasonable stability in plasma, its stability in cell culture media over long incubation periods may vary.[1] For extended experiments, consider replenishing the media with fresh compound.

Q2: I am observing high levels of cytotoxicity in my control (vehicle-treated) cells. What should I do?

A2: This is a critical issue that needs immediate attention.

  • Solvent Toxicity: The choice of solvent for reconstituting this compound is crucial. While solvents like DMSO are common, high final concentrations can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is well below the tolerance level for your specific cell line (typically <0.1%).

  • Cross-Contamination: Given this compound's high potency, inadvertent contamination of labware, media, or other reagents can lead to unexpected cell death. Maintain strict aseptic techniques and consider using dedicated lab supplies for working with this compound.

  • Cell Health: Ensure your cell lines are healthy and free from contamination (e.g., mycoplasma) before starting any experiment.

Q3: What are the recommended procedures for reconstituting and storing this compound?

A3: While specific manufacturer instructions should always be followed, here are some general best-practice guidelines:

  • Reconstitution: this compound is a diterpene and is typically soluble in organic solvents such as DMSO, ethanol, or methanol. For cell-based assays, high-purity, anhydrous DMSO is a common choice. Reconstitute the lyophilized powder to a high concentration (e.g., 1-10 mM) to create a stock solution. This minimizes the volume of solvent added to your experimental setup.

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

    • Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute solutions for extended periods, as they may be more susceptible to degradation and adsorption to plasticware.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: Due to its high potency, this compound should be handled as a hazardous compound. Adherence to your institution's safety protocols for highly potent active pharmaceutical ingredients (HPAPIs) is mandatory. The following PPE is strongly recommended:

  • Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemotherapy drugs.[2][3] Change the outer pair immediately if contaminated.

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is essential.[3]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[4][5]

  • Respiratory Protection: When handling the powdered form of this compound, work within a certified chemical fume hood or a biological safety cabinet.[5][6] A NIOSH-certified respirator may be required depending on the scale of the work and your institution's risk assessment.[2][7]

Q5: How should I dispose of this compound-contaminated waste?

A5: All materials that come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be treated as hazardous waste.[6] Follow your institution's and local regulations for the disposal of cytotoxic or hazardous chemical waste.[6]

Quantitative Data Summary

The following tables summarize the reported potency of this compound across various cell lines and experimental conditions.

Activity Cell Line Virus/Condition Value Reference
EC50MT4HIV-1 NL4-331 pM[8][9]
EC50PBMCsHIV-1 R5 Strains (average)~9 pM[9][10]
EC50PBMCsHIV-1 BaL42 pM[10]
EC50U1Latent HIV-1 Activation0.19 ± 0.05 nM[11]
IC50PBMCs, MT4, U937Cell Growth Inhibition>2.5 µM[8][9][10]
CC50U937Cytotoxicity>1000-fold higher than latent virus activation concentration[1]

Signaling Pathway

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC), with a particular selectivity for the βI and βII isoforms.[1][11][12] This activation triggers a downstream signaling cascade that can lead to various cellular responses, including the reactivation of latent HIV-1 and the induction of apoptosis in certain cancer cells.

Gnidimacrin_Signaling_Pathway This compound This compound PKCbeta PKC βI / βII This compound->PKCbeta Activates Downstream Downstream Signaling Cascades PKCbeta->Downstream HIV_Activation Latent HIV-1 Reactivation Downstream->HIV_Activation Apoptosis Apoptosis (in some cancer cells) Downstream->Apoptosis CellCycle Cell Cycle Arrest (G1 phase) Downstream->CellCycle

Caption: this compound activates PKC βI/βII, leading to downstream effects.

Experimental Protocols

Cytotoxicity Assay (General Protocol)

This protocol is a general guideline for determining the 50% cytotoxic concentration (CC50) of this compound. Specific cell lines and reagents may require optimization.

Materials:

  • Target cell line (e.g., U937, PBMCs)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 105 cells/ml).[8] Incubate overnight to allow cells to adhere (if applicable) and stabilize.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed the toxic threshold for the cells.

  • Treatment: Carefully remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[13]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This is often a luminescent-based assay that measures ATP levels as an indicator of cell viability.[8]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting a dose-response curve and fitting it with a non-linear regression model.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with diluted compound prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Read plate on luminometer add_reagent->read_plate analyze_data Analyze data and calculate CC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound.

Anti-HIV-1 Activity Assay (p24 Production Assay)

This protocol is a general method for assessing the anti-HIV-1 activity of this compound by measuring the inhibition of p24 antigen production.

Materials:

  • MT4 cells (or other susceptible cell line)

  • HIV-1 stock (e.g., NL4-3)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • p24 ELISA kit

Procedure:

  • Cell Preparation: Plate MT4 cells at a suitable density in a 96-well plate.

  • Compound Addition: Add various concentrations of this compound (prepared by serial dilution) to the wells.

  • Infection: Infect the cells with HIV-1 at a low multiplicity of infection (MOI), for example, 0.001.[8] Include uninfected controls and virus-only (no compound) controls.

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 4 days).[8][9]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's protocol.

  • Analysis: Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the data and using non-linear regression analysis.

References

Overcoming limitations of Gnidimacrin in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the limitations of Gnidimacrin in preclinical research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound, offering potential solutions and explanations in a question-and-answer format.

1. Solubility and Formulation Issues

Question: I am having difficulty dissolving this compound for my in vitro and in vivo experiments. What are the recommended solvents and formulation strategies?

Answer:

This compound, like many complex natural diterpenoids, exhibits poor aqueous solubility, which presents a significant challenge for preclinical studies.

In Vitro Studies: For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

In Vivo Studies: Formulating this compound for in vivo administration requires careful consideration to ensure bioavailability and minimize toxicity. Here are some strategies:

  • Co-solvent Systems: A common approach is to use a co-solvent system. For intravenous (IV) administration, a formulation might consist of DMSO, polyethylene glycol 400 (PEG400), and saline. For oral (PO) or intraperitoneal (IP) administration, a mixture of DMSO and corn oil or a formulation containing excipients like Cremophor EL can be used.

  • Nanosuspensions: For poorly soluble drugs, creating a nanosuspension can improve bioavailability by increasing the surface area for dissolution.[1] This involves milling the drug to nanoparticle size and stabilizing it with surfactants.

  • Solid Dispersions: This technique involves dispersing this compound in a polymeric matrix to enhance its dissolution rate.[1]

Troubleshooting Poor Compound Activity Due to Solubility: If you observe lower than expected activity, it may be due to the compound precipitating out of solution.

  • Visual Inspection: Before each experiment, visually inspect your final diluted solution for any precipitate.

  • Sonication: Briefly sonicating the solution before use can help redissolve any minor precipitation.

  • Fresh Preparations: Always prepare fresh dilutions from your DMSO stock for each experiment to avoid issues with stability in aqueous media.

2. In Vivo Toxicity and Dosing

Question: What is the reported in vivo toxicity of this compound, and how do I determine a safe and effective dose for my animal model?

Answer:

Detailed public information on the maximum tolerated dose (MTD) or LD50 of this compound in animal models is limited. Therefore, it is essential to perform initial dose-range-finding studies.

Determining the Maximum Tolerated Dose (MTD): An MTD study is crucial to identify the highest dose that does not cause unacceptable side effects or mortality.[2]

  • Study Design: Typically, this involves administering single doses of this compound at increasing concentrations to small groups of animals (e.g., mice).

  • Observation: Animals should be closely monitored for clinical signs of toxicity, including changes in weight, behavior, and physical appearance, for a defined period (e.g., 72 hours).[2]

General Dosing Considerations:

  • Route of Administration: The route of administration (IV, IP, PO) will significantly impact the pharmacokinetic profile and potential toxicity.[3] IV administration generally leads to higher initial plasma concentrations and potentially greater acute toxicity compared to IP or PO routes.

  • Effective Concentrations: this compound has shown potent activity at picomolar concentrations in vitro.[4][5] In vivo efficacy may be achievable at doses that are well below the MTD.

3. Inconsistent Experimental Results

Question: My experimental results with this compound are inconsistent. What could be the cause?

Answer:

Inconsistent results can stem from several factors related to the compound's stability and handling.

  • Stability in Solution: While this compound and some of its derivatives have shown stability in plasma with half-lives over 20 hours, its stability in aqueous buffer solutions for extended periods may be limited.[6] It is recommended to prepare fresh dilutions for each experiment.

  • Freeze-Thaw Cycles: The stability of this compound to multiple freeze-thaw cycles in DMSO is not well-documented. To ensure consistency, aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freezing and thawing.

  • Cell Line Sensitivity: The anti-proliferative effect of this compound can vary significantly between different cancer cell lines.[7][8] Ensure you are using a consistent cell line and passage number for your experiments.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIC50Reference
K562Human Leukemia10⁻⁹ to 10⁻¹⁰ M[7]
HLEHuman HepatomaResistant[8]
HLE/PKC βIIHLE cells transfected with PKC βIISensitive[8]

Table 2: In Vitro Anti-HIV Activity of this compound

Virus Strain/Cell LineAssayEC50Reference
NL4-3 in MT4 cellsHIV-1 Replication31 pM[4]
R5 HIV-1 Primary Isolates in PBMCsHIV-1 Infection<10 pM[5]

Table 3: Plasma Stability of this compound and its Derivatives

CompoundHalf-life in Rat Plasma (hours)Reference
This compound (GM)21.77 ± 3.85[6]
Derivative 9a21.65 ± 0.63[6]
Derivative 13d26.17 ± 1.18[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID or nude mice)

  • Cancer cell line of interest

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG400, saline)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium (e.g., HBSS) at a concentration of 0.5-2 million cells per 200 µl.[9]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the compound is fully dissolved. Prepare fresh on each day of dosing.

  • Drug Administration: Administer this compound to the treatment group via the chosen route (e.g., IP or IV) at a predetermined dosing schedule (e.g., daily, every other day). Administer the vehicle alone to the control group.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

2. Protocol for In Vivo Acute Toxicity (Maximum Tolerated Dose) Study

This protocol provides a general guideline for determining the MTD of this compound in mice.[2]

Materials:

  • Healthy mice (e.g., CD-1 mice)

  • This compound

  • Vehicle for formulation

  • Sterile syringes and needles

Procedure:

  • Dose Selection: Select a range of doses to be tested. This can be based on in vitro efficacy data, with escalating doses.

  • Group Allocation: Assign a small number of mice (e.g., 3-5) to each dose group, including a vehicle control group.

  • This compound Formulation: Prepare the this compound formulations for each dose level.

  • Administration: Administer a single dose of this compound or vehicle to each mouse via the intended route of administration.

  • Clinical Observation: Closely monitor the animals for at least 72 hours for any signs of toxicity. This includes:

    • Mortality

    • Changes in body weight

    • Behavioral changes (e.g., lethargy, hyperactivity)

    • Physical appearance (e.g., ruffled fur, hunched posture)

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • (Optional) Histopathology: At the end of the observation period, major organs can be collected for histopathological analysis to identify any organ-specific toxicities.

Visualizations

Signaling Pathways and Experimental Workflows

gnidimacrin_pkc_signaling This compound This compound pkc_beta PKC βI / βII This compound->pkc_beta Activates ras_pathway Ras/Raf/MEK/ERK Pathway pkc_beta->ras_pathway Activates jnk_p38_pathway JNK/p38 MAPK Pathway pkc_beta->jnk_p38_pathway Activates nf_kb NF-κB pkc_beta->nf_kb Activates cdc25a_suppression cdc25A Suppression pkc_beta->cdc25a_suppression p21_induction p21 Induction pkc_beta->p21_induction cdc2_repression cdc2 Repression pkc_beta->cdc2_repression ap1 AP-1 (c-Jun) ras_pathway->ap1 jnk_p38_pathway->ap1 hiv_latency_reversal HIV Latency Reversal nf_kb->hiv_latency_reversal ap1->hiv_latency_reversal cell_cycle_arrest Cell Cycle Arrest (G1 or G2 Phase) apoptosis Apoptosis cell_cycle_arrest->apoptosis cdk2_inhibition cdk2 Inhibition cdk2_inhibition->cell_cycle_arrest cdc25a_suppression->cdk2_inhibition p21_induction->cdk2_inhibition cdc2_repression->cell_cycle_arrest

Caption: this compound-activated PKC β signaling pathway.

preclinical_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies solubility_test Solubility Screening (e.g., in DMSO) cell_viability Cell Viability Assays (IC50 Determination) solubility_test->cell_viability mechanism_study Mechanism of Action Studies (e.g., Western Blot for PKC targets) cell_viability->mechanism_study formulation Formulation Development (e.g., Co-solvent system) mechanism_study->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study efficacy_study Efficacy Study (e.g., Xenograft Model) mtd_study->efficacy_study pk_study Pharmacokinetic (PK) Study (if required) efficacy_study->pk_study

Caption: Preclinical experimental workflow for this compound.

References

Improving the therapeutic index of Gnidimacrin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the therapeutic index of Gnidimacrin and its derivatives.

Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during the experimental evaluation of this compound derivatives.

Synthesis and Purification

Question: My synthesis of a this compound derivative is resulting in a low yield. What are some common causes and solutions?

Answer: Low yields in the synthesis of complex daphnane diterpenoids like this compound derivatives are a common challenge. Here are some potential causes and troubleshooting steps:

  • Incomplete Reactions: Monitor reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the reagent. However, be cautious of potential side product formation with harsher conditions.

  • Steric Hindrance: The core structure of this compound is sterically hindered. Ensure that the chosen reaction conditions are suitable for such complex molecules. This may involve using more reactive reagents or catalysts designed for sterically demanding substrates.

  • Protecting Group Strategy: The multiple hydroxyl groups on the this compound scaffold often require a careful protecting group strategy. Inefficient protection or deprotection steps can significantly reduce the overall yield. Re-evaluate your choice of protecting groups for orthogonality and ease of removal.

  • Purification Losses: The polarity of this compound derivatives can make them challenging to purify, leading to losses during extraction and chromatography. Optimize your purification protocol by screening different solvent systems for column chromatography or by using high-performance liquid chromatography (HPLC) for cleaner separation.

Question: I am observing multiple spots on TLC after my purification, indicating impurities. How can I improve the purity of my this compound derivative?

Answer: Achieving high purity is critical for accurate biological evaluation. If you are struggling with impurities, consider the following:

  • Chromatography Technique: Standard silica gel chromatography may not be sufficient to separate closely related isomers or byproducts. Consider using reverse-phase chromatography or HPLC with a suitable column and gradient elution.

  • Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.

  • Multiple Purification Steps: It may be necessary to employ a multi-step purification strategy, combining different chromatographic techniques (e.g., normal phase followed by reverse phase) to isolate the desired compound.

  • Characterization of Impurities: If possible, isolate and characterize the major impurities. Understanding their structure can provide insights into the source of their formation and help you to modify the reaction conditions to minimize their generation.

Biological Assays

Question: My anti-HIV assay results with this compound derivatives are inconsistent. What could be the cause?

Answer: Inconsistent results in anti-HIV assays can arise from several factors:

  • Compound Solubility: this compound and its derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the culture medium. Precipitation of the compound will lead to inaccurate concentrations and variable results.

  • Cell Health and Density: The health and density of the host cells (e.g., MT-4, PBMCs) are critical. Use cells that are in the exponential growth phase and ensure that the cell seeding density is consistent across all wells and experiments.

  • Viral Titer: The titer of the HIV stock can vary between preparations. Always use a freshly thawed and titered viral stock for each experiment to ensure a consistent multiplicity of infection (MOI).

  • Assay Controls: Include appropriate controls in every assay, including a positive control (e.g., AZT or another known inhibitor), a negative control (vehicle-treated cells), and uninfected cells. These controls will help you to assess the validity of each experiment.[1][2][3]

  • Indeterminate Results: Weakly positive or unclear ("indeterminate") results can occur due to cross-reactivity or technical errors. In such cases, re-testing with a fresh sample is recommended.

Question: I am performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxicity (CC50) of my this compound derivatives, and I'm getting high background or variable readings. What should I do?

Answer: Cell viability assays are sensitive to a number of experimental variables:

  • Compound Interference: this compound derivatives may have intrinsic color or fluorescence that can interfere with absorbance or fluorescence-based assays. Always include control wells containing the compound in cell-free media to measure and subtract this background signal.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Incubation Time: The optimal incubation time for the assay reagent can vary depending on the cell type and metabolic rate. Optimize the incubation time to ensure that the signal is within the linear range of the assay.

  • Reagent Preparation: Prepare and use the assay reagents according to the manufacturer's instructions. Improperly prepared or stored reagents can lead to inconsistent results.

Question: My in vitro PKC kinase activity assay is not showing the expected activation with this compound. What are some potential issues?

Answer: A lack of PKC activation in an in vitro assay could be due to several factors:

  • Enzyme Quality: Ensure that the recombinant PKC enzyme you are using is active. Include a positive control activator (e.g., phorbol 12-myristate 13-acetate, PMA) to verify the enzyme's functionality.

  • Cofactor Requirements: PKC activation has specific cofactor requirements, including calcium (for conventional isoforms), phospholipids (like phosphatidylserine), and diacylglycerol (which this compound mimics). Ensure that all necessary cofactors are present in the reaction buffer at optimal concentrations.

  • ATP Concentration: The concentration of ATP in the assay can affect the kinase activity. Use a concentration that is at or near the Km for the specific PKC isoform you are using.

  • Substrate Specificity: Ensure that the peptide or protein substrate you are using is a known and efficient substrate for the PKC isoform being tested.

Quantitative Data

Improving the therapeutic index of this compound derivatives involves maximizing their therapeutic efficacy while minimizing their toxicity. In the context of in vitro anti-HIV studies, this is often represented by the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of this compound

CompoundCell LineAssayEC50CC50 / IC50Selectivity Index (SI = CC50/EC50)Reference
This compoundMT-4Anti-HIV (NL4-3)31 pM> 2.5 µM> 8 x 10^4[1][2]
This compoundPBMCsAnti-HIV (BaL)42 pM> 2.5 µM> 5.9 x 10^4[1][2]
ProstratinMT-4Anti-HIV (NL4-3)175 nMNot ReportedNot Reported[1][2]
AZTMT-4Anti-HIV (NL4-3)20 nMNot ReportedNot Reported[1][2]

Note: In vivo toxicity data, such as LD50 values, for this compound and its derivatives are not widely available in the public literature. The Selectivity Index derived from in vitro studies serves as an initial estimate of the therapeutic window.

Experimental Protocols

Protocol 1: Determination of Anti-HIV Activity (EC50) in MT-4 Cells

This protocol describes a method for determining the 50% effective concentration (EC50) of a this compound derivative against HIV-1 infection in MT-4 cells.

  • Cell Preparation:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • On the day of the assay, ensure the cells are in the exponential growth phase and have a viability of >95%.

    • Adjust the cell concentration to 1 x 10^5 cells/mL in fresh culture medium.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations for the assay. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.

  • Infection Assay:

    • Plate 50 µL of the MT-4 cell suspension (5,000 cells) into the wells of a 96-well plate.

    • Add 50 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (medium with DMSO) and a positive control inhibitor (e.g., AZT).

    • Add 100 µL of a pre-titered HIV-1 stock (e.g., NL4-3) to each well, except for the uninfected control wells. The amount of virus should be sufficient to cause a significant cytopathic effect (CPE) in the control wells within 4-5 days.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

  • Quantification of Viral Replication:

    • Viral replication can be quantified by measuring a viral marker such as p24 antigen in the culture supernatant using an ELISA kit, or by assessing the CPE using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • For a p24 ELISA, collect the supernatant from each well and follow the manufacturer's protocol.

    • For a cell viability assay, add the reagent directly to the wells and measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control wells.

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (CC50) in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of a this compound derivative in human PBMCs.

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with PBS and resuspend them in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 2-3 days to induce cell proliferation.

  • Cytotoxicity Assay:

    • After stimulation, wash the PBMCs and resuspend them in fresh medium containing interleukin-2 (IL-2) at 20 U/mL.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

    • Plate 100 µL of the PBMC suspension into the wells of a 96-well plate.

    • Add 100 µL of the serially diluted this compound derivative to the wells. Include vehicle-treated wells as a control for 100% viability.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

  • Measurement of Cell Viability:

    • After the incubation period, assess cell viability using a suitable assay such as CellTiter-Glo Luminescent Cell Viability Assay.

    • Add the reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control wells.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using a non-linear regression analysis.[1][2]

Visualizations

Signaling Pathway

Gnidimacrin_PKC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PKC_inactive Inactive PKCβ PKC_active Active PKCβ NFkB NF-κB PKC_active->NFkB Activates (via IKK pathway) DAG_site Diacylglycerol Binding Site DAG_site->PKC_active Activates This compound This compound Derivative This compound->DAG_site Binds to HIV_promoter HIV-1 LTR (Promoter) NFkB->HIV_promoter Binds to Transcription Viral Gene Transcription HIV_promoter->Transcription Initiates

Caption: this compound activates PKCβ, leading to NF-κB activation and HIV-1 transcription.

Experimental Workflow

Anti_HIV_Assay_Workflow start Start prep_cells Prepare & plate MT-4 cells start->prep_cells prep_compound Prepare serial dilutions of this compound derivative start->prep_compound add_compound Add compound to cells prep_cells->add_compound prep_compound->add_compound add_virus Infect cells with HIV-1 add_compound->add_virus incubate Incubate for 4-5 days add_virus->incubate measure Measure viral replication (p24 ELISA or Viability Assay) incubate->measure analyze Analyze data & calculate EC50 measure->analyze end End analyze->end

References

Technical Support Center: Synthesis and Purification of Gnidimacrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Gnidimacrin analogs. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with these potent and structurally intricate molecules. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound analogs.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in acylation or esterification reactions. - Steric hindrance around the target hydroxyl group.- Incomplete reaction.- Degradation of starting material or product.- Use a less sterically hindered acylating agent if possible.- Increase reaction time and/or temperature. Consider using a more potent catalyst like DMAP.- Ensure anhydrous reaction conditions as this compound and its analogs can be sensitive to moisture and pH changes.
Difficulty in achieving selective modification of a specific hydroxyl group. Multiple reactive hydroxyl groups (e.g., at C-3, C-5, C-20, C-2') with similar reactivity.- Employ orthogonal protecting group strategies. For instance, selectively protect the C-5 and C-20 hydroxyls as a di-tert-butyldioxasilole to allow for modification of the C-2' hydroxyl.[1]- Use silyl ethers like TBDMS to protect certain hydroxyl groups, which can be removed under specific conditions.[1]
Poor separation of diastereomers or closely related analogs during purification. - Similar polarity and structural features of the compounds.- Utilize high-resolution preparative HPLC with a C18 column and an optimized gradient elution of solvents like acetonitrile/water or methanol/chloroform.[1][2][3]- Consider high-speed countercurrent chromatography (HSCCC) as an alternative or complementary purification technique.[2][4]
Product degradation during purification. - Instability of the ester linkages in the this compound scaffold to certain pH conditions.- Sensitivity to prolonged exposure to silica gel.- Use neutral or slightly acidic solvent systems for chromatography.- Minimize the time the compound is on the silica gel column. Flash chromatography is preferred over gravity chromatography.- For highly sensitive compounds, consider reversed-phase chromatography (e.g., C18) as the primary purification method.
Inconsistent biological activity of synthesized analogs. - Incorrect stereochemistry at key chiral centers.- Presence of impurities that interfere with the assay.- Carefully control stereochemistry during synthesis, particularly during the formation of the polycyclic core.[5]- Ensure the final product is of high purity (>95%), confirmed by HPLC and NMR analysis.[1]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most significant challenges in the total synthesis of this compound? A1: The total synthesis of this compound is a formidable challenge due to its complex 5/7/6-tricyclic skeleton, multiple stereocenters, and the macrocyclic lactone bridge.[6][7] Key difficulties include the construction of the bicyclic core, attachment of the sidechain, and the final macrolactonization step.[6] The low natural abundance of this compound (approximately 0.0005%) necessitates a robust synthetic route for further drug development.[7]

  • Q2: What protecting groups are commonly used in the synthesis of this compound analogs, and why are they necessary? A2: Protecting groups are crucial for selectively modifying the various hydroxyl groups on the this compound scaffold.[1] Common strategies include:

    • Silyl ethers (e.g., TBDMS): Used to protect hydroxyl groups, which can be deprotected with reagents like triethylamine trihydrofluoride (Et3N·3HF).[1]

    • Acetates and Benzoates: Can be introduced via acylation and may also serve as part of the final analog structure.[1]

    • Di-tert-butyldioxasilole: Used for the simultaneous protection of the C-5 and C-20 hydroxyl groups.[1] These protecting groups prevent unwanted side reactions and allow for the regioselective functionalization of the molecule.

  • Q3: How can I modify the C-3, C-5, C-20, and C-2' hydroxyl groups to explore structure-activity relationships (SAR)? A3: Systematic modification of these hydroxyl groups is key to understanding the SAR of this compound analogs.[1] For example, studies have shown that the hydroxyl groups at C-5 and C-20 are essential for potent anti-HIV activity, while modifications at the 3-OH with aromatic esters can retain activity.[1] The C-2' position can tolerate some modifications, such as oxidation or acetylation, to produce potent analogs.[1]

Purification

  • Q4: What is a general workflow for the purification of this compound analogs from a reaction mixture? A4: A typical purification workflow involves multiple chromatographic steps. Initially, crude purification can be performed using column chromatography with stationary phases like Diaion HP-20 or silica gel.[1][3] This is often followed by further separation using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent gradient.[1][2] For particularly challenging separations, techniques like high-speed countercurrent chromatography (HSCCC) can be employed.[2][4]

  • Q5: What analytical techniques are essential for the characterization and purity assessment of this compound analogs? A5: A combination of spectroscopic and spectrometric techniques is necessary for full characterization and purity confirmation. These include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): For structural elucidation.[1][3]

    • Mass Spectrometry (HRFABMS, HRESITOFMS, UPLC-QTOF-MS/MS): For accurate mass determination and identification.[1][8]

    • High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector: To determine the purity of the final compound, which should typically be >95%.[1]

    • Infrared (IR) Spectroscopy: To identify functional groups.[1][3]

  • Q6: Are this compound analogs stable in plasma? A6: Despite the presence of ester linkages which could be susceptible to esterase enzymes, potent this compound derivatives have shown considerable stability in plasma. For example, some analogs have demonstrated half-lives of over 20 hours in rat plasma.[1]

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound Hydroxyl Groups

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an argon atmosphere.

  • Add the appropriate acid anhydride (e.g., acetic anhydride) or acid chloride (e.g., benzoyl chloride) (excess, e.g., 2-5 equivalents).

  • If necessary, add a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding cold water or saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or C18) to obtain the desired acylated analog.[1]

Protocol 2: Purification of this compound Analogs by Preparative HPLC

  • Dissolve the crude or partially purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Use a preparative reversed-phase C18 column (e.g., YMC-Pack Pro C18).[1]

  • Set up a binary solvent system, for example, Solvent A: Water and Solvent B: Acetonitrile or Methanol.

  • Develop a gradient elution method to separate the target compound from impurities. The specific gradient will depend on the polarity of the analog.

  • Set the flow rate appropriate for the column size (e.g., 5 mL/min).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210-400 nm).[9]

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm the purity of the final product by analytical HPLC.

Visualizations

Synthesis_Workflow This compound This compound (Start) Protected_GM Selective Protection (e.g., TBDMS, dioxasilole) This compound->Protected_GM Protecting Group Chemistry Modification Chemical Modification (Acylation, Oxidation, etc.) Protected_GM->Modification Targeted Reaction Deprotection Deprotection Modification->Deprotection Removal of Protecting Groups Analog This compound Analog Deprotection->Analog

Caption: General synthetic workflow for this compound analogs.

Purification_Strategy Crude_Product Crude Reaction Product Column_Chrom Column Chromatography (Silica Gel / Diaion HP-20) Crude_Product->Column_Chrom Prep_HPLC Preparative HPLC (C18) Column_Chrom->Prep_HPLC Fractionation HSCCC HSCCC (Optional) Column_Chrom->HSCCC For difficult separations Pure_Analog Pure Analog (>95%) Prep_HPLC->Pure_Analog Isolation HSCCC->Prep_HPLC Analysis Purity & Structural Analysis (HPLC, NMR, MS) Pure_Analog->Analysis

Caption: Multi-step purification and analysis strategy.

PKC_Signaling_Activation This compound This compound Analog PKC_beta Protein Kinase C β (PKCβ) This compound->PKC_beta Selective Activation Downstream Downstream Signaling Cascades PKC_beta->Downstream HIV_Activation Latent HIV-1 Activation Downstream->HIV_Activation Anti_HIV_Replication Inhibition of HIV-1 Replication Downstream->Anti_HIV_Replication

Caption: this compound's mechanism of action via PKCβ activation.[1][10]

References

Validation & Comparative

Gnidimacrin vs. Prostratin: A Comparative Guide to HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to eradicate HIV involves waking the virus from its dormant state in latent reservoirs. This "shock and kill" strategy relies on potent latency-reversing agents (LRAs). Among the most studied protein kinase C (PKC) agonists are gnidimacrin and prostratin. This guide provides an objective, data-driven comparison of their performance in HIV latency reversal.

This compound, a daphnane diterpene, has emerged as an exceptionally potent LRA, demonstrating efficacy at picomolar concentrations.[1][2][3][4][5] In contrast, prostratin, a non-tumor-promoting phorbol ester, typically requires nanomolar to micromolar concentrations to achieve similar effects.[4][6] The primary distinction in their mechanism lies in their affinity for PKC isoforms. This compound selectively activates PKC βI and βII, which is crucial for its potent activity and favorable safety profile.[1][3][7] Prostratin, however, is a broader activator of classical, novel, and atypical PKC isoforms, leading to the activation of the NF-κB pathway to induce HIV gene expression.[8]

A key advantage of this compound is its ability to reverse latency without inducing global T-cell activation or significant inflammatory cytokine production at effective concentrations.[1][3][7][9] Prostratin, conversely, upregulates T-cell activation markers CD25 and CD69 and can stimulate the production of inflammatory cytokines.[1][10] This difference suggests a potentially wider therapeutic window for this compound.

Performance Data: Efficacy and Cytotoxicity

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound and prostratin from various in vitro and ex vivo studies.

Table 1: Efficacy in HIV Latency Reversal (EC50)

CompoundCell LineEC50Source(s)
This compound U1~0.25 nM[2]
ACH-2~0.12 nM[2]
J-Lat0.19 ± 0.05 nM[7]
Prostratin U1>500 nM[4]
ACH-2>500 nM[4]
J-Lat720 nM[6]

Table 2: Cytotoxicity (CC50/IC50)

CompoundCell LineCC50/IC50Source(s)
This compound U937 (uninfected)>2.5 µM[2][4]
MT4>2.5 µM[2][4]
PBMCs>2.5 µM[2][4]
U1 (chronically infected)0.25 nM[2]
ACH-2 (chronically infected)0.12 nM[2]
Prostratin A3.01/U937>100 µM[11]

Signaling Pathways and Mechanisms

This compound and prostratin both function as PKC agonists but engage different downstream signaling cascades.

Signaling_Pathways cluster_this compound This compound Pathway cluster_prostratin Prostratin Pathway This compound This compound PKCb PKCβI / PKCβII This compound->PKCb Selective Activation G_Downstream HIV LTR Activation (NF-κB independent/less dependent) PKCb->G_Downstream Prostratin Prostratin PKC_all PKC Isoforms (classical, novel, atypical) Prostratin->PKC_all Broad Activation IKK IKK Complex PKC_all->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to HIV_LTR HIV LTR Activation

Comparative signaling pathways of this compound and Prostratin.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate these LRAs.

In Vitro HIV Latency Reversal Assay (J-Lat Cell Model)

This assay quantifies the ability of a compound to reactivate latent HIV, which is engineered to express Green Fluorescent Protein (GFP) upon activation.[12][13]

Latency_Reversal_Workflow cluster_workflow J-Lat Latency Reversal Assay Workflow start Plate J-Lat 10.6 cells (e.g., 2x10^5 cells/well) treatment Add serial dilutions of This compound or Prostratin (Include DMSO vehicle control) start->treatment incubation Incubate for 24-48 hours at 37°C, 5% CO2 treatment->incubation harvest Harvest and wash cells with PBS incubation->harvest analysis Analyze GFP expression via Flow Cytometry harvest->analysis end Quantify percentage of GFP-positive (reactivated) cells analysis->end

Workflow for an in vitro HIV latency reversal assay.

Methodology:

  • Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[13]

  • Cell Plating: Seed J-Lat cells into a 96-well plate at a density of 2 x 10^5 cells/well.[13]

  • Compound Treatment: Add serial dilutions of this compound, prostratin, or control compounds (e.g., TNF-α as a positive control, DMSO as a negative control).[13]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[12]

  • Flow Cytometry: Harvest, wash, and fix the cells. Analyze the percentage of GFP-positive cells using a flow cytometer.[12][13]

Ex Vivo Latency Reversal Assay (Patient PBMCs)

This assay uses peripheral blood mononuclear cells (PBMCs) from HIV-positive individuals on antiretroviral therapy (ART) to assess latency reversal in a more clinically relevant model.[1]

Methodology:

  • Cell Isolation: Isolate PBMCs from blood samples of ART-suppressed, HIV-positive donors.

  • Culture and Treatment: Culture the PBMCs in the presence of antiretroviral drugs to prevent new infections. Treat the cells with this compound, prostratin, or control compounds for a specified period (e.g., 2-6 days).[1][9]

  • Quantification of Viral Reactivation:

    • p24 ELISA: Collect culture supernatants and measure the concentration of the HIV-1 p24 antigen using a commercial ELISA kit.[13][14]

    • ddPCR/RT-qPCR: Isolate cellular RNA or DNA to quantify HIV-1 transcripts or proviral DNA, respectively.[1][15]

  • Viral Outgrowth Assay: To determine the frequency of latently infected cells capable of producing replication-competent virus, a limiting dilution viral outgrowth assay can be performed.[9]

Cytotoxicity Assay

This assay determines the concentration at which a compound becomes toxic to cells, which is essential for establishing a therapeutic window.

Cytotoxicity_Assay_Logic cluster_logic Cytotoxicity Assay Logic start Culture uninfected cells (e.g., U937, MT4, PBMCs) treatment Treat cells with serial dilutions of compound start->treatment incubation Incubate for a set duration (e.g., 3-7 days) treatment->incubation viability_assay Add cell viability reagent (e.g., CellTiter-Glo) incubation->viability_assay readout Measure luminescence or colorimetric signal viability_assay->readout end Calculate CC50 value readout->end

Logical flow for determining compound cytotoxicity.

Methodology:

  • Cell Plating: Plate uninfected cells (e.g., U937, MT4, or healthy donor PBMCs) in a 96-well plate.[2][4]

  • Compound Treatment: Add serial dilutions of the test compounds.

  • Incubation: Incubate for a period consistent with the latency reversal assays (e.g., 3-7 days).[2][4]

  • Viability Assessment: Use a commercial cell viability assay (e.g., Promega's CellTiter-Glo® Luminescent Cell Viability Assay) to measure ATP content, which correlates with the number of viable cells.[2][4][7]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%.[7]

Conclusion

This compound demonstrates superior potency and a more favorable safety profile compared to prostratin for HIV latency reversal in preclinical models. Its picomolar efficacy and selective activation of PKCβ, coupled with a lack of global T-cell activation, make it a compelling candidate for further development in "shock and kill" strategies.[1][3][7] Prostratin remains a valuable research tool for studying PKC-mediated latency reversal, but its lower potency and broader effects on T-cell activation may present greater challenges for clinical translation.[1][8][10] Future research, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound for eradicating latent HIV reservoirs.[1][9]

References

A Comparative Analysis of Gnidimacrin and Bryostatin-1 in HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for an HIV cure, the "shock and kill" strategy remains a primary focus of research, aiming to reactivate latent HIV reservoirs for subsequent elimination. Central to this approach are Latency Reversing Agents (LRAs). This guide provides a detailed comparative analysis of two potent Protein Kinase C (PKC) agonists, Gnidimacrin and Bryostatin-1, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two PKC Agonists

Both this compound and Bryostatin-1 exert their latency-reversing effects through the activation of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. However, they exhibit distinct specificities for PKC isoforms.

This compound is a daphnane-type diterpene that demonstrates high potency by selectively activating PKC βI and βII.[1][2][3] This selective activation is significant as it avoids the activation of PKCα, which has been linked to tumor promotion.[1] The activation of PKCβ by this compound leads to the downstream activation of NF-κB, a transcription factor that plays a key role in initiating HIV-1 gene expression.

Bryostatin-1 , a macrocyclic lactone, activates both classical and novel PKC isoforms, including PKC-α and -δ.[4][5] Its mechanism also involves the downstream activation of NF-κB, leading to the reactivation of latent HIV.[6] Additionally, Bryostatin-1 has been shown to modulate AMP Kinase (AMPK) signaling.[4]

cluster_this compound This compound Pathway cluster_bryostatin Bryostatin-1 Pathway This compound This compound PKC βI/βII PKC βI/βII This compound->PKC βI/βII activates NF-κB NF-κB PKC βI/βII->NF-κB activates HIV-1 Transcription HIV-1 Transcription NF-κB->HIV-1 Transcription promotes NF-κB->HIV-1 Transcription promotes Bryostatin1 Bryostatin-1 PKC α/δ PKC α/δ Bryostatin1->PKC α/δ activates PKC α/δ->NF-κB activates

Caption: Signaling pathways of this compound and Bryostatin-1 in HIV-1 reactivation.

Potency and Efficacy in Latency Reversal

This compound has demonstrated exceptional potency, activating HIV-1 replication at picomolar concentrations.[7][8] In ex vivo studies using peripheral blood mononuclear cells (PBMCs) from HIV-positive individuals on antiretroviral therapy (ART), this compound was able to significantly reduce the levels of latent HIV-1 DNA.[1] One study reported that this compound induced approximately 10-fold more HIV-1 production than the HDAC inhibitor SAHA.[1][2]

Bryostatin-1 is also a potent LRA, typically active at low nanomolar concentrations.[4] It has been shown to robustly reactivate latent HIV in both monocytic and lymphocytic cell lines.[4] Clinical trials have been conducted to evaluate the safety and efficacy of Bryostatin-1 in HIV-infected patients, although higher doses than initially tested may be required to achieve significant latency reversal in vivo.[9][10][11]

CompoundCell LineEC50Relative Maximum Activation (vs SAHA)Reference
This compound U10.03 nM~10-fold[1]
Bryostatin-1 J-Lat~1-10 nMNot directly compared[6]
SAHA U1>1000 nM1-fold[1]
Romidepsin U1~1.5 nM~1-fold[1]

Cytotoxicity and Safety Profile

A critical aspect of any LRA is its therapeutic index – the ratio of its cytotoxic concentration to its effective concentration.

This compound has shown a favorable safety profile in preclinical studies. It can reduce the frequency of latently infected cells at concentrations that do not induce global T-cell activation or the production of inflammatory cytokines.[1][2][3] In cell viability assays, the concentration of this compound that reduced cell viability by 50% (CC50) was significantly higher than its effective concentration for latency reversal.[7][8]

Bryostatin-1 has been tested in numerous clinical trials for cancer and other indications, providing a substantial amount of safety data in humans.[6][12] While generally well-tolerated at lower doses, dose-limiting toxicities have been observed.[13] Importantly, like this compound, Bryostatin-1 did not provoke T-cell activation at concentrations effective for latency reversal in vitro.[4][5]

CompoundCell Line (HIV-negative)CC50Selectivity Index (CC50/EC50)Reference
This compound U937>1000 nM>33,333[1]
Bryostatin-1 Not specifiedNot specifiedNot specified
SAHA U937~2000 nM<2[1]
Romidepsin U937~10 nM~6.7[1]

Dual Role: Inhibition of New Infection

Interestingly, both this compound and Bryostatin-1 exhibit a dual mechanism of action. Besides reactivating latent virus, they can also inhibit new HIV-1 infection.

This compound potently inhibits R5-tropic HIV-1 strains at picomolar concentrations, an effect correlated with its ability to down-regulate the CCR5 co-receptor.[7]

Bryostatin-1 has been shown to inhibit both R5- and X4-tropic viruses, partly by down-regulating CD4 and CXCR4 receptors.[4][6][14] This inhibitory effect on new infection is a desirable feature for an LRA, as it could help prevent the spread of reactivated virus.

Experimental Protocols

Latency Reversal Assay (In Vitro)

A common method to assess the latency-reversing activity of compounds is using latently infected cell lines, such as U1 or J-Lat cells, which contain an integrated HIV-1 provirus.

A 1. Seed latently infected cells (e.g., U1 or J-Lat) B 2. Treat cells with varying concentrations of LRA A->B C 3. Incubate for 24-48 hours B->C D 4. Harvest supernatant or cells C->D E 5. Quantify viral reactivation (p24 ELISA or GFP via Flow Cytometry) D->E

Caption: A generalized workflow for an in vitro HIV latency reversal assay.

Detailed Steps:

  • Cell Seeding: Plate latently infected cells (e.g., U1 or J-Lat 10.6) at a density of 2 x 10^5 cells/well in a 96-well plate.[15]

  • Compound Treatment: Add serial dilutions of the test compound (this compound or Bryostatin-1) to the wells. Include a positive control (e.g., TNF-α or PMA) and a negative control (DMSO vehicle).[15]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[15]

  • Quantification:

    • p24 ELISA: For cell lines like U1, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.[15][16]

    • Flow Cytometry: For reporter cell lines like J-Lat (which express GFP upon viral reactivation), harvest the cells, fix them, and analyze GFP expression using a flow cytometer.[15]

Cytotoxicity Assay

To determine the toxicity of the compounds, a cell viability assay is performed on uninfected parental cell lines (e.g., U937 for U1 cells).

Procedure:

  • Cell Seeding: Plate uninfected cells (e.g., U937) at a density of 2 x 10^5 cells/mL.[17]

  • Compound Treatment: Add various concentrations of the LRA to the cells.

  • Incubation: Culture the cells for 48 hours at 37°C.[17]

  • Viability Assessment: Determine cell viability using a commercial assay kit, such as the CellTiter-Glo Luminescent Cell Viability Assay.[17] The concentration that reduces cell viability by 50% (CC50) is then calculated.

Conclusion

Both this compound and Bryostatin-1 are highly potent PKC-activating LRAs with promising profiles for the "shock and kill" approach to HIV eradication.

cluster_attributes Comparative Attributes This compound This compound Potency Potency This compound->Potency Picomolar Selectivity PKC Selectivity This compound->Selectivity PKC βI/βII ClinicalData Clinical Data This compound->ClinicalData Preclinical Toxicity T-Cell Activation This compound->Toxicity Low Bryostatin1 Bryostatin-1 Bryostatin1->Potency Nanomolar Bryostatin1->Selectivity PKC α/δ Bryostatin1->ClinicalData Phase I/II Bryostatin1->Toxicity Low

Caption: Logical relationship of key comparative features.

This compound stands out for its exceptional picomolar potency and its selective activation of PKCβ isoforms, which may offer a wider therapeutic window. While still in the preclinical stage, its ability to significantly reduce the latent reservoir in ex vivo patient samples is highly encouraging.

Bryostatin-1 , on the other hand, has the advantage of having been evaluated in human clinical trials, providing valuable safety and pharmacokinetic data. Its broader PKC activation profile and nanomolar potency make it a well-characterized candidate.

Further research, including head-to-head comparative studies in relevant preclinical models and eventually in clinical trials, will be crucial to fully elucidate the relative merits of these two promising LRAs in the fight against HIV. The potential for synergistic combinations of these agents with other LRAs, such as HDAC inhibitors, also warrants further investigation.[6][17][18]

References

Gnidimacrin vs. Ingenol Esters: A Comparative Guide to Potent HIV Latency Reversing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or viral cytopathic effects. Protein Kinase C (PKC) agonists have emerged as a highly potent class of latency-reversing agents (LRAs). This guide provides an objective comparison of two prominent PKC agonists, gnidimacrin and ingenol esters, focusing on their performance, mechanisms of action, and supporting experimental data to aid researchers in their drug development efforts.

Mechanism of Action: Activation of the PKC Pathway

Both this compound and ingenol esters exert their latency-reversing effects by activating Protein Kinase C (PKC), a family of serine/threonine kinases. This activation initiates a signaling cascade that ultimately leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and binds to the HIV long terminal repeat (LTR), driving the transcription of the latent provirus.

While both compounds target PKC, they exhibit differences in their selectivity for PKC isoforms. This compound has been shown to selectively activate PKC βI and βII.[1][2] In contrast, ingenol esters are generally considered broad-range activators of both classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[3] Some studies have particularly highlighted the role of PKCδ in the activity of certain ingenol esters.[3][4] This differential activation of PKC isoforms may contribute to the observed differences in their biological activities and side-effect profiles.

PKC Agonist Signaling Pathway General Signaling Pathway for PKC Agonist LRAs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IκBα IκBα PKC->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Proteasome Proteasome IκBα_P->Proteasome Degradation HIV_LTR HIV LTR NF-κB_nuc->HIV_LTR Binds HIV_RNA HIV RNA HIV_LTR->HIV_RNA Transcription LRA This compound or Ingenol Ester LRA->PKC Activates

Caption: General signaling pathway for PKC agonist latency-reversing agents.

Performance Data: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy and cytotoxicity of this compound and various ingenol esters from different studies. It is important to note that the experimental conditions, including the cell lines and specific assays used, vary between studies, which may influence the absolute values.

Compound Cell Line EC50 for Latency Reversal Reference
This compoundU1~3 pM[1]
This compoundMT-4 (Anti-HIV)31 pM[5]
Ingenol-3-angelate (PEP005)J-Lat 10.6211 nM[6]
Ingenol-3-hexanoate (IngB)J-Lat A1~0.375 nM[7]
Ingenol-3-acrylate (Ing 3-R)J-Lat 10.658 nM[6]

Table 1: Potency of this compound and Ingenol Esters in Latency Reversal. EC50 (50% effective concentration) is the concentration of the compound that induces 50% of the maximal latency reversal effect.

Compound Cell Line CC50 / IC50 (Cytotoxicity) Selectivity Index (SI = CC50/EC50) Reference
This compoundU937>2.5 µM> 8 x 10^5 (for U1 EC50)[1][5]
This compoundMT-4>2.5 µM> 8 x 10^4[5]
This compoundPBMCs>2.5 µM-[5]
This compoundACH-2 (chronically infected)0.12 nM-[5][8]
This compoundU1 (chronically infected)0.25 nM-[5][8]
Ingenol-3-angelate (PEP005)J-Lat A1>100 nM-[9]
Ingenol-3-hexanoate (IngB)J-Lat A1>100 nM-[10]

Table 2: Cytotoxicity and Selectivity Index of this compound and Ingenol Esters. CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) is the concentration that causes 50% cell death. The selectivity index is a ratio of cytotoxicity to potency. A higher SI indicates a more favorable therapeutic window.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of latency-reversing agents.

HIV Latency Reactivation Assay in J-Lat Cells

This assay utilizes Jurkat T-cell lines (e.g., J-Lat 10.6, J-Lat A1) that harbor a latent, full-length HIV provirus with a green fluorescent protein (GFP) gene replacing the nef gene. Reactivation of the HIV LTR results in GFP expression, which can be quantified by flow cytometry or a microplate reader.[11][12][13]

Experimental Workflow:

J-Lat Reactivation Assay Workflow for J-Lat Cell Reactivation Assay Start Start Seed_Cells Seed J-Lat cells in a 96-well plate Start->Seed_Cells Add_LRA Add this compound or Ingenol Ester at various concentrations Seed_Cells->Add_LRA Incubate Incubate for 24-48 hours Add_LRA->Incubate Measure_GFP Measure GFP expression (Flow Cytometry or Microplate Reader) Incubate->Measure_GFP Analyze Analyze data to determine EC50 Measure_GFP->Analyze End End Analyze->End

Caption: Workflow for the J-Lat cell reactivation assay.

Protocol Outline:

  • Cell Culture: Culture J-Lat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plating: Seed J-Lat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Treatment: Add serial dilutions of the LRA (this compound or ingenol ester) to the wells. Include appropriate controls (e.g., DMSO as a vehicle control, TNF-α or PMA as positive controls).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.

  • Data Acquisition: Measure the percentage of GFP-positive cells using a flow cytometer or quantify total GFP fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold induction of GFP expression relative to the vehicle control and determine the EC50 value by fitting the dose-response data to a nonlinear regression curve.

Quantitative Viral Outgrowth Assay (qVOA)

The qVOA is considered the "gold standard" for measuring the frequency of latently infected cells that can produce replication-competent virus.[14]

Experimental Workflow:

qVOA Workflow Workflow for Quantitative Viral Outgrowth Assay Start Start Isolate_CD4 Isolate resting CD4+ T cells from patient blood Start->Isolate_CD4 Limiting_Dilution Plate cells in limiting dilutions Isolate_CD4->Limiting_Dilution Activate_Cells Activate cells with PHA and feeder cells (or LRA) Limiting_Dilution->Activate_Cells Add_Target_Cells Add susceptible target cells (e.g., MOLT-4/CCR5) Activate_Cells->Add_Target_Cells Culture Culture for 1-2 weeks Add_Target_Cells->Culture Measure_Outgrowth Measure viral outgrowth (p24 ELISA or RT-qPCR) Culture->Measure_Outgrowth Calculate_IUPM Calculate Infectious Units per Million (IUPM) cells Measure_Outgrowth->Calculate_IUPM End End Calculate_IUPM->End

Caption: Workflow for the quantitative viral outgrowth assay.

Protocol Outline:

  • Cell Isolation: Purify resting CD4+ T cells from the peripheral blood of HIV-infected individuals on antiretroviral therapy.

  • Limiting Dilution: Plate the resting CD4+ T cells in serial five-fold dilutions in a 96-well plate.

  • Cell Activation: Stimulate the cells with a mitogen like phytohemagglutinin (PHA) and irradiated feeder cells from an uninfected donor to reverse latency. Alternatively, the LRA of interest can be added at this step.

  • Co-culture: After 24 hours, add susceptible target cells (e.g., CD4+ lymphoblasts from a healthy donor or a cell line like MOLT-4/CCR5) to amplify any released virus.

  • Culture and Monitoring: Culture the cells for 1-2 weeks, periodically adding fresh target cells and media.

  • Detection of Viral Outgrowth: At the end of the culture period, measure the presence of HIV-1 p24 antigen in the culture supernatant by ELISA or HIV-1 RNA by RT-qPCR.

  • Data Analysis: Use Poisson statistics to calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) cells.

Conclusion

Both this compound and ingenol esters are potent PKC agonists with significant potential as latency-reversing agents. The available data suggests that This compound is substantially more potent than ingenol esters , inducing latency reversal at picomolar concentrations compared to the nanomolar concentrations required for ingenol esters.[1][5][6][7] Furthermore, this compound exhibits a very high selectivity index, indicating a wide therapeutic window in in vitro studies.[5] The selective activation of PKC βI and βII by this compound may also offer a more targeted approach with potentially fewer off-target effects compared to the broad-spectrum PKC activation by ingenol esters.[1][2][3]

However, ingenol esters, such as the FDA-approved ingenol mebutate for actinic keratosis, have the advantage of having been evaluated in clinical settings for other indications, which may facilitate their translation to HIV cure strategies.[15] Further head-to-head comparative studies in preclinical and clinical settings are warranted to definitively determine which of these promising LRAs, or a combination thereof, holds the greatest promise for the "shock and kill" approach to HIV eradication. Researchers should consider the trade-offs between the exceptional potency and selectivity of this compound and the existing clinical data for ingenol esters when designing future studies.

References

A Head-to-Head Comparison: Gnidimacrin vs. HDAC Inhibitors in Cellular Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, both Gnidimacrin and Histone Deacetylase (HDAC) inhibitors have emerged as potent agents with significant anti-cancer and other therapeutic potentials. While both classes of compounds can induce cell cycle arrest and apoptosis in cancer cells, they achieve these effects through distinct molecular mechanisms. This guide provides a detailed head-to-head comparison of this compound and HDAC inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound: A Potent Protein Kinase C Agonist

This compound, a daphnane-type diterpene, exerts its biological effects primarily through the activation of Protein Kinase C (PKC), with a particular selectivity for the PKC betaII isoform.[1] This activation triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. A key event in this pathway is the inhibition of cyclin-dependent kinase 2 (cdk2) activity, which is crucial for the G1 to S phase transition in the cell cycle.[1][2] By arresting cells in the G1 phase, this compound effectively halts proliferation.[1][2]

HDAC Inhibitors: Epigenetic Reprogrammers

In contrast, HDAC inhibitors act on the epigenome.[3][4] These small molecules inhibit the activity of histone deacetylases, enzymes that remove acetyl groups from histone proteins.[4] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure.[3][4] The altered gene expression profile can trigger a variety of cellular responses, including the upregulation of tumor suppressor genes (like p21 and p53), the downregulation of oncogenes, and ultimately, the induction of cell cycle arrest, differentiation, and apoptosis.[3][5][6] HDAC inhibitors can affect both histone and non-histone proteins, leading to a wide range of biological effects.[3][4][7]

Quantitative Comparison: Potency and Efficacy

Direct head-to-head comparisons of this compound and HDAC inhibitors in cancer models are limited in the public domain. However, a study comparing their ability to reactivate latent HIV-1 provides valuable insights into their relative potency. In this context, this compound was found to be significantly more potent than the HDAC inhibitors SAHA (Vorinostat) and romidepsin.[8][9]

CompoundClassTargetPotency (HIV-1 Reactivation)Reference
This compound DiterpenePKC βI/βII~50-fold more potent than romidepsin, ~10,000-fold more potent than SAHA[8]
Romidepsin HDAC InhibitorClass I HDACs-[8]
SAHA (Vorinostat) HDAC InhibitorPan-HDAC-[8]

It is important to note that potency in HIV-1 reactivation may not directly translate to anti-cancer efficacy, but it highlights the remarkably low concentrations at which this compound can exert its biological effects.

Experimental Protocols

To facilitate the replication and further investigation of the effects of these compounds, detailed experimental protocols for key assays are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Methodology:

  • Seed cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound or an HDAC inhibitor and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

Methodology:

  • Treat cells with the desired concentration of this compound or HDAC inhibitor for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis for Protein Expression

Methodology:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PKC isoforms, cdk2, p21, acetylated histones) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Summary and Future Directions

This compound and HDAC inhibitors represent two distinct and promising classes of therapeutic agents. This compound's highly potent and specific mechanism of action through PKC activation offers a targeted approach to cancer therapy. HDAC inhibitors, with their broader epigenetic reprogramming capabilities, have already seen clinical success and are being explored in a wide range of malignancies.[3][5][6][10]

While direct comparative efficacy data in cancer models remains an area for further investigation, the available information suggests that both compound classes hold significant therapeutic promise. Future research should focus on head-to-head preclinical and clinical studies to delineate the specific cancer types and patient populations that would most benefit from each approach, as well as to explore potential synergistic effects in combination therapies. The distinct mechanisms of action of this compound and HDAC inhibitors may offer opportunities for powerful combination strategies to overcome drug resistance and improve patient outcomes.

References

The Structural Dance of Potency: A Comparative Guide to Gnidimacrin Analogs in HIV-1 Eradication and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of gnidimacrin and its synthetic derivatives. By presenting key experimental data, detailed protocols, and visualizing the underlying signaling pathways, we aim to illuminate the path toward optimizing this potent natural product into next-generation therapeutics.

This compound (GM), a daphnane diterpenoid, has emerged as a formidable lead compound in the quest for an HIV-1 cure and novel anticancer agents.[1][2] Its remarkable potency, acting at picomolar concentrations, stems from a unique dichotomous activity: it can "shock" latent HIV-1 reservoirs out of hiding while simultaneously "killing" newly infected cells.[3][4] This dual action, coupled with its cytotoxic effects on various cancer cell lines, is primarily mediated through the activation of Protein Kinase C (PKC), particularly isoforms βI and βII.[1][3][5]

The complex architecture of this compound, however, presents a significant synthetic challenge, limiting its availability from natural sources.[6] This has spurred intensive research into synthesizing and evaluating analogs and derivatives to identify the key structural motifs essential for its potent biological activity and to develop compounds with improved pharmacological properties. This guide compares the performance of various this compound analogs, providing the experimental backing for the current understanding of their SAR.

Structure-Activity Relationship: A Quantitative Comparison

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for its anti-HIV and latency-reversing activities. Twenty-nine modified this compound derivatives were synthesized and evaluated to establish which molecular structures are essential and which can be altered to enhance pharmacological properties.[1][2] The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions at various positions on the molecule's efficacy.

Table 1: Anti-HIV-1 Replication Activity of this compound Analogs

CompoundModificationEC50 (nM)CC50 (nM)Selectivity Index (SI = CC50/EC50)
This compound (GM) -0.031>2500>80,645
Analog 13e 3-O-(4-methoxybenzoyl)0.093>2500>26,882
Analog 9a 3-O-benzoyl0.045>2500>55,556
Analog 13d 3-O-(4-nitrobenzoyl)0.028>2500>89,286
Analog 2 5,20,2'-triacetyl>1000>2500-
Analog 3 20,2'-dibenzoyl>1000>2500-
Analog 15b 5-oxo>1000>2500-
Analog 6 15,16-dihydro0.25>2500>10,000

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration. Data sourced from multicycle viral replication assays in MT4 cells.[1][4]

Table 2: HIV-1 Latency Reversing Activity of this compound Analogs

CompoundModificationEC50 (nM) for Latency Activation
This compound (GM) -0.14
Stelleralide A -0.33
Wikstroelide A -0.39
Analog 13d 3-O-(4-nitrobenzoyl)0.12
Prostratin (Reference Compound)~175

EC50 values were determined by measuring HIV-1 LTR-driven transcription activity.[4][7]

Key SAR Insights:

  • C-5 and C-20 Hydroxyl Groups are Essential: Acetylation or oxidation of the hydroxyl groups at the C-5 and C-20 positions, as seen in analogs 2, 3, and 15b, leads to a dramatic loss of anti-HIV activity.[1][2] This underscores the critical role of these functionalities in binding to the target protein, likely PKC.

  • Modifications at C-3 are Tolerated and Can Enhance Potency: Esterification of the C-3 hydroxyl group with aromatic esters, particularly those with electron-withdrawing groups like the 4-nitrobenzoyl group in analog 13d, maintains or even slightly improves both anti-HIV replication and latency activation activities.[1] This position is a key site for derivatization to improve pharmacokinetic properties.

  • The C15-C16 Double Bond is Important: Reduction of the double bond between C-15 and C-16 (analog 6) results in a nearly 10-fold decrease in potency, indicating its contribution to the optimal conformation for activity.[1]

  • Plasma Stability: Importantly, potent ester derivatives like 9a and 13d have shown half-lives of over 20 hours in rat plasma, suggesting they are sufficiently stable for potential in vivo applications.[1][8]

Mechanism of Action: The PKC Signaling Nexus

This compound's biological effects are primarily attributed to its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3][5] Specifically, this compound shows selectivity for PKC βI and βII.[1][3]

Activation of PKC by this compound triggers a cascade of downstream signaling events. In the context of HIV-1, this leads to the activation of transcription factors such as NF-κB, which binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral gene expression, thus reactivating the latent virus.[9] In cancer cells, sustained PKC activation can lead to cell cycle arrest, particularly at the G1 phase, through the inhibition of cyclin-dependent kinase 2 (cdk2) activity, and ultimately induce apoptosis.[5]

Gnidimacrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC βI/βII NFκB_IκB NF-κB/IκB Complex PKC->NFκB_IκB Phosphorylates IκB cdk2 cdk2 PKC->cdk2 Inhibits IκB IκB NFκB_active Active NF-κB NFκB_IκB->NFκB_active Releases NF-κB HIV_LTR HIV-1 LTR NFκB_active->HIV_LTR Translocates to Nucleus Viral_Transcription Viral Transcription HIV_LTR->Viral_Transcription Initiates G1_Arrest G1 Cell Cycle Arrest cdk2->G1_Arrest Leads to This compound This compound This compound->PKC

Caption: this compound-induced PKC activation pathway leading to HIV-1 latency reversal and cell cycle arrest.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the structure-activity relationship studies of this compound derivatives.

Multicycle HIV-1 Replication Assay
  • Objective: To determine the 50% effective concentration (EC50) of compounds for inhibiting HIV-1 replication.

  • Cell Line: MT-4 cells.

  • Virus: HIV-1 (e.g., NL4-3 strain).

  • Procedure:

    • MT-4 cells are infected with HIV-1 in the presence of serial dilutions of the test compounds.

    • The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • Viral replication is quantified by measuring the activity of reverse transcriptase (RT) in the culture supernatant or by p24 antigen capture ELISA.

    • The EC50 is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus control without any compound.

  • Cytotoxicity Assay (CC50): Parallel cultures of uninfected MT-4 cells are treated with the same serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or XTT). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.[4]

HIV-1 Latency Activation Assay
  • Objective: To measure the ability of compounds to reactivate latent HIV-1.

  • Cell Lines: Chronically infected cell lines such as U1 (promonocytic) or ACH-2 (T-lymphocytic), which harbor latent HIV-1 provirus.[4]

  • Procedure:

    • U1 or ACH-2 cells are cultured with serial dilutions of the test compounds.

    • After a suitable incubation period (e.g., 48 hours), the culture supernatants are collected.

    • The amount of virus production is quantified by measuring reverse transcriptase (RT) activity or p24 antigen levels.

    • The EC50 for latency activation is determined as the concentration of the compound that induces 50% of the maximal virus production.[3][4]

In Vitro Plasma Stability Assay
  • Objective: To assess the stability of the ester-containing this compound derivatives in plasma.

  • Matrix: Sprague Dawley rat plasma.

  • Procedure:

    • The test compound is incubated in rat plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile).

    • After centrifugation, the concentration of the remaining parent compound in the supernatant is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The half-life (t1/2) of the compound in plasma is then calculated from the degradation curve.[1]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of this compound Analogs Purification Purification (HPLC) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Replication_Assay HIV-1 Replication Assay (EC50) Structure->Replication_Assay Latency_Assay Latency Activation Assay (EC50) Structure->Latency_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Structure->Cytotoxicity_Assay Plasma_Stability Plasma Stability Assay (t1/2) Structure->Plasma_Stability SAR_Analysis Structure-Activity Relationship Analysis Replication_Assay->SAR_Analysis Latency_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Plasma_Stability->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its derivatives have firmly established the daphnane scaffold as a highly promising pharmacophore for developing anti-HIV and anticancer therapeutics. The critical importance of the C-5 and C-20 hydroxyl groups and the tunability of the C-3 position provide a clear roadmap for future drug design and optimization. The potent derivatives identified, with their high selectivity indices and favorable plasma stability, represent significant steps toward clinical translation.

Future research should focus on synthesizing novel analogs with modifications at the C-3 position to further enhance potency and improve pharmacokinetic profiles. Additionally, exploring combinations of potent this compound derivatives with other therapeutic agents, such as histone deacetylase (HDAC) inhibitors, may offer synergistic effects in eliminating latent HIV-1 reservoirs.[10][11] The continued exploration of the intricate SAR of this compound will undoubtedly pave the way for innovative and effective treatments for HIV/AIDS and cancer.

References

Validating Gnidimacrin's Mechanism of Action: A Comparative Guide Using PKC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gnidimacrin, a daphnane-type diterpene, has demonstrated potent antitumor and anti-HIV activities, primarily attributed to its function as a Protein Kinase C (PKC) activator.[1][2][3][4] This guide provides a comparative analysis of experimental data that validates this compound's mechanism of action through the use of PKC inhibitors. The data presented herein is compiled from various studies to offer a clear, objective overview for researchers in the field.

This compound's Interaction with Protein Kinase C (PKC)

This compound exerts its biological effects by directly binding to and activating PKC.[5] Notably, its mechanism involves a degree of isoform selectivity, with a more pronounced effect on the beta isoforms of PKC (PKC-βI and PKC-βII).[3][4][6] This selective activation triggers downstream signaling cascades that lead to various cellular responses, including cell cycle arrest and, in the context of HIV, the downregulation of viral receptors.[1][2][6] The validation of this PKC-dependent mechanism has been a critical step in understanding the therapeutic potential of this compound.

Comparative Analysis of this compound's Activity with and without PKC Inhibitors

To unequivocally link this compound's effects to PKC activation, studies have employed specific PKC inhibitors. The primary inhibitor used in this context is Enzastaurin, a selective PKC-β inhibitor. Another approach has been the use of Bryostatin 1 to downregulate PKC expression. The following tables summarize the quantitative data from these validation experiments.

Cell Line Treatment Concentration Effect on this compound Activity Reference
MT4This compound + Enzastaurin0.6 nM this compound, 1 µM EnzastaurinEnzastaurin effectively abrogated the anti-HIV-1 activity of this compound.[7]
PBMCsThis compound + EnzastaurinNot specifiedThe anti-R5 virus activity of this compound was completely abrogated.[8]
K562Bryostatin 1 (PKC downregulation)0.11-3.3 µMCells became resistant to this compound.[5]
Assay Compound EC50 / IC50 Reference
HIV-1 BaL infection of PBMCsThis compound42 pM[6]
HIV-1 NL4-3 infection of MT4 cellsThis compound31 pM[6]
Growth inhibition of K562 cellsThis compound1.2 nM (in a sensitive clone)[5]
Growth inhibition of various cell lines (PBMCs, MT4, U937)This compound> 2.5 µM[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in this guide.

Cell Culture and Reagents
  • Cell Lines: Human leukemia K562 cells, human hepatoma HLE cells, MT4 cells, and peripheral blood mononuclear cells (PBMCs) were used in the cited studies.[1][5][6][9]

  • Reagents: this compound, Enzastaurin, Bryostatin 1, and standard cell culture media and supplements.

PKC Downregulation with Bryostatin 1
  • K562 cells were exposed to high concentrations of Bryostatin 1 (0.11-3.3 µM) for 24 hours.

  • Following treatment, the expression levels of PKCα and PKCβII were assessed via immunoblotting to confirm downregulation.

  • The Bryostatin 1-treated cells were then exposed to this compound to evaluate changes in sensitivity to its antiproliferative effects.[5]

Validation of this compound's Anti-HIV Activity using Enzastaurin
  • MT4 cells were infected with the HIV-1 NL4-3 strain.

  • Infected cells were treated with this compound (0.6 nM) in the presence or absence of the selective PKC-β inhibitor Enzastaurin (1 µM).

  • HIV-1 replication was quantified to determine the effect of Enzastaurin on this compound's antiviral activity.[7] A similar experimental setup was used for PBMCs infected with R5 HIV-1 strains.[8]

Western Blot Analysis for PKC Isoforms
  • CD4 cells were treated with this compound (1 nM).

  • The cytosolic fraction of the cell lysate was collected and separated by 10% SDS-PAGE.

  • Proteins were transferred to a membrane and probed with monoclonal antibodies specific for different PKC isozymes.

  • A horseradish peroxidase-labeled secondary antibody and ECL reagents were used for detection with a molecular imager.[3]

Visualizing the Mechanism and Experimental Workflow

To further clarify the signaling pathways and experimental logic, the following diagrams are provided.

Gnidimacrin_PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus This compound This compound PKC_beta PKC-β This compound->PKC_beta Activates Downstream_Effectors Downstream Effectors PKC_beta->Downstream_Effectors Cell_Cycle_Arrest G1 Cell Cycle Arrest (cdk2 inhibition) Downstream_Effectors->Cell_Cycle_Arrest HIV_Receptor_Downregulation HIV Receptor Downregulation (CD4, CCR5) Downstream_Effectors->HIV_Receptor_Downregulation

Caption: this compound activates PKC-β, leading to downstream effects.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Group? Start->Treatment Gnidimacrin_Only This compound Treatment->Gnidimacrin_Only Yes Gnidimacrin_Inhibitor This compound + PKC Inhibitor Treatment->Gnidimacrin_Inhibitor Yes Assay Biological Assay (e.g., Viability, Viral Replication) Gnidimacrin_Only->Assay Gnidimacrin_Inhibitor->Assay Analysis Data Analysis & Comparison Assay->Analysis

Caption: Workflow for validating this compound's PKC-dependent activity.

References

Gnidimacrin vs. Other PKC Agonists: A Comparative Guide to Efficacy in HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent viral reservoirs for subsequent elimination. Protein Kinase C (PKC) agonists have emerged as a potent class of latency-reversing agents (LRAs) due to their ability to activate cellular pathways leading to HIV-1 transcription. Among these, gnidimacrin, a daphnane diterpenoid, has shown remarkable potency at picomolar concentrations. This guide provides an objective comparison of this compound's efficacy against other well-studied PKC agonists, such as prostratin and bryostatin-1, supported by experimental data from various HIV latency models.

Data Presentation: Quantitative Comparison of PKC Agonists

The following tables summarize the quantitative data on the efficacy of this compound and other PKC agonists in reactivating latent HIV-1 and their associated cellular effects.

Table 1: Potency in HIV-1 Latency Reversal
PKC Agonist Cell Model Effective Concentration (EC50) Fold-Activation vs. Control
This compoundU1 CellsLow pM~10-fold more than SAHA or romidepsin[1][2]
J-Lat Cells~80 pMAt least 6-fold more potent than ingenol-3A[3]
ProstratinTHP-p89 Cells>0.25 nM1000-fold less potent than bryostatin[4]
J-Lat CellsNot specifiedUniformly reactivated across models[5]
Bryostatin-1THP-p89 Cells<0.25 nM1000-fold more potent than prostratin[4][6]
J-Lat CellsNot specifiedPotent reactivation
Ingenol-3-angelate (PEP005)J-Lat Cells10 ng/mlMarked reactivation, similar to PMA[7]
Table 2: Impact on Latent HIV-1 Reservoirs and Cellular Effects
PKC Agonist Effect on Latent Reservoir T-Cell Activation (CD69/CD25) Cytotoxicity
This compoundMarkedly reduces HIV-1 DNA and frequency of latently infected cells ex vivo[1][8]No significant global T-cell activation at effective concentrations[1][9]Not specified
ProstratinInduces T-cell activation[10]Induces T-cell activation[11]Rapidly reduced cell survival at increasing concentrations[7]
Bryostatin-1Induces latent HIV expression[12]Does not induce T-cell activation at active concentrations[4][6]Rapidly reduced cell survival at increasing concentrations[7]
Ingenol-3-angelate (PEP005)Marked reactivation of HIV latency[7]Increased cell activation[7]Lower cytotoxicity compared to prostratin and bryostatin-1[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by PKC agonists to induce HIV-1 transcription and a general workflow for screening latency-reversing agents.

HIV_Latency_Reversal_via_PKC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_agonist PKC Agonist (this compound, Prostratin, etc.) PKC PKC PKC_agonist->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates I_kappa_B IκB IKK->I_kappa_B Phosphorylates & Degradation NF_kappa_B_inactive NF-κB (p50/p65) I_kappa_B->NF_kappa_B_inactive Inhibits NF_kappa_B_active Active NF-κB NF_kappa_B_inactive->NF_kappa_B_active Translocates HIV_LTR HIV-1 LTR NF_kappa_B_active->HIV_LTR Binds & Activates HIV_RNA HIV-1 RNA Transcription HIV_LTR->HIV_RNA

Caption: PKC agonist-mediated signaling pathway for HIV-1 latency reversal.

LRA_Screening_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis start Start: Culture Latently Infected Cell Line (e.g., J-Lat, U1) treatment Treat cells with PKC agonists (this compound, Prostratin, etc.) and controls start->treatment incubate Incubate for 24-48 hours treatment->incubate harvest Harvest cells and supernatant incubate->harvest reactivation_assay Measure HIV-1 Reactivation (GFP expression, p24 ELISA) harvest->reactivation_assay cytotoxicity_assay Assess Cytotoxicity (e.g., MTS, LDH assay) harvest->cytotoxicity_assay tcell_activation_assay Measure T-Cell Activation (CD69/CD25 staining) harvest->tcell_activation_assay data_analysis Analyze and Compare Data reactivation_assay->data_analysis cytotoxicity_assay->data_analysis tcell_activation_assay->data_analysis

Caption: General experimental workflow for screening PKC agonists as LRAs.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Latency Reversal Assay in J-Lat Cells

This protocol assesses the ability of a compound to reactivate latent HIV-1 in J-Lat cells, which contain an integrated HIV-1 provirus with a GFP reporter gene.

  • Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Culture cells at a density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed J-Lat 10.6 cells in a 96-well plate at a density of 5 x 10^5 cells/mL.

    • Prepare serial dilutions of the PKC agonists (e.g., this compound, prostratin) and appropriate controls (e.g., DMSO as a vehicle control, PMA as a positive control).

    • Add the compound dilutions to the wells in triplicate. The final DMSO concentration should not exceed 0.1%.

    • Incubate the plate for 24-48 hours at 37°C with 5% CO2.

  • Data Acquisition and Analysis:

    • After incubation, transfer the cells to flow cytometry tubes.

    • Wash the cells with cold PBS and resuspend in fixation buffer.

    • Analyze the percentage of GFP-positive cells using a flow cytometer, gating on the live cell population. An increase in the percentage of GFP-positive cells compared to the vehicle control indicates latency reversal.[3]

HIV-1 p24 Antigen Quantification in U1 Cells

This assay measures the production of the HIV-1 p24 capsid protein in the supernatant of U1 cells, a promonocytic cell line latently infected with HIV-1.

  • Cell Culture: Culture U1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.

  • Assay Procedure:

    • Perform the treatment of U1 cells with PKC agonists as described for J-Lat cells (Protocol 1, steps 1-4).

    • After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes.

    • Carefully collect the culture supernatant from each well.

  • Data Acquisition and Analysis:

    • Quantify the amount of p24 antigen in the collected supernatants using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

    • Read the absorbance on a plate reader and calculate the p24 concentration based on a standard curve. Increased p24 concentration relative to the vehicle control indicates latency reversal.[3]

Quantitative Viral Outgrowth Assay (QVOA)

The QVOA is considered the "gold standard" for measuring the frequency of replication-competent latent HIV-1 in resting CD4+ T cells from patients.

  • Cell Isolation: Isolate resting CD4+ T cells (CD4+ CD45RO+ CCR7+ CD69- CD25- HLA-DR-) from patient peripheral blood mononuclear cells (PBMCs) by negative selection.

  • Assay Procedure:

    • Perform limiting dilutions of the purified resting CD4+ T cells in a 96-well plate.

    • Maximally stimulate the cells with phytohemagglutinin (PHA) and IL-2 in the presence of irradiated allogeneic PBMCs from an HIV-negative donor to support viral propagation.

    • Culture the cells for 14-21 days, adding fresh target cells (e.g., MOLT-4/CCR5 cells or PHA-stimulated CD4+ lymphoblasts from uninfected donors) during the culture period to amplify the virus.

  • Data Acquisition and Analysis:

    • At the end of the culture period, collect the supernatant from each well.

    • Assay the supernatants for the presence of HIV-1 p24 antigen by ELISA or HIV-1 RNA by RT-qPCR.

    • Calculate the frequency of latently infected cells, expressed as infectious units per million (IUPM) resting CD4+ T cells, using a maximum likelihood method based on the number of positive wells at each cell dilution.[8][13]

Cytotoxicity Assay

This protocol determines the toxicity of the latency-reversing agents on the cell lines used in the reactivation assays.

  • Assay Procedure:

    • Set up a parallel 96-well plate identical to the one used for the latency reversal assay, using the parental, non-infected cell lines (e.g., A3.01 for ACH-2, U937 for U1).

    • After the 24-48 hour incubation period with the PKC agonists, add a cell viability reagent (e.g., MTS, CellTiter-Glo®, or LDH assay reagent) to each well according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Measure the absorbance, luminescence, or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.[2][9]

T-Cell Activation Marker Analysis

This protocol measures the expression of early (CD69) and late (CD25) activation markers on T cells following treatment with PKC agonists.

  • Cell Treatment: Culture PBMCs from healthy donors in the presence of different concentrations of the PKC agonists for 24 hours.

  • Staining Procedure:

    • Harvest the cells and wash them with PBS.

    • Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD69 and CD25. An increase in the expression of these markers indicates T-cell activation.[7][14]

References

A Comparative Guide to Gnidimacrin and Other Latency Reversing Agents in Preclinical HIV Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gnidimacrin with other prominent latency-reversing agents (LRAs). While direct in vivo comparative studies involving this compound are not yet available in published literature, this document synthesizes potent ex vivo data for this compound and contrasts it with available in vivo animal model data for other key LRAs.[1]

The "shock and kill" strategy remains a primary focus in HIV cure research, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or viral cytopathic effects. Latency-reversing agents are central to this approach. Among these, this compound, a daphnane diterpenoid, has demonstrated remarkable potency in ex vivo studies. This guide places this compound's performance in the context of other well-studied LRAs, including other protein kinase C (PKC) agonists and histone deacetylase (HDAC) inhibitors.

Comparative Efficacy of Latency Reversing Agents

The following tables summarize quantitative data from various studies to facilitate a comparison between this compound (ex vivo) and other LRAs (in vivo). It is crucial to note the differences in experimental systems (ex vivo vs. in vivo) when interpreting these data.

Table 1: Comparative Efficacy of PKC Agonists

Latency Reversing AgentAnimal ModelKey Efficacy FindingsReported Toxicity/Adverse Effects
This compound Ex vivo (PBMCs from ART-suppressed patients)- Marked reduction in latent HIV-1 DNA levels.[1][2] - Significant decrease in the frequency of latently infected cells.[1][2] - ~10-fold more HIV-1 production induced compared to HDAC inhibitors SAHA or romidepsin.[2] - Effective at low picomolar concentrations.[1][2]Minimal global T cell activation or inflammatory cytokine production at effective concentrations.[2]
Prostratin SCID-hu Mouse- Induced viral expression from latently infected CD4+ thymocytes and naïve lymphocytes.[3] - Did not permit de novo HIV infection.[3]Not overtly toxic at effective concentrations when administered orally to mice.[3]
Bryostatin-1 (and synthetic analog) BLT Humanized Mouse- Synthetic analog potently induced HIV expression from latency.[4][5] - Evidence of both "kick" (latency reversal) and "kill" (death of newly expressing cells).[4][5]Synthetic analog was better-tolerated in vivo compared to naturally-occurring bryostatin-1.[4][5]
Ingenol Esters (e.g., Ingenol-B, Ingenol-3-Angelate) Ex vivo and SIV-infected Rhesus Macaques- Highly effective in reactivating latent HIV in cell lines and primary CD4+ T cells from patients.[6][7][8][9] - In vivo administration of a stabilized Ingenol derivative (GSK445A) in rhesus macaques was well-tolerated and showed dose-dependent responses.Low cellular toxicity observed in ex vivo studies.[6][8][9]

Table 2: Comparative Efficacy of HDAC Inhibitors

Latency Reversing AgentAnimal Model/Clinical TrialKey Efficacy FindingsReported Toxicity/Adverse Effects
Vorinostat (SAHA) Clinical Trial (ART-suppressed patients) & Humanized Mice- Modestly increased intracellular HIV RNA in resting CD4+ T cells.[10][11][12] - Did not significantly reduce the size of the latent reservoir.[10][11][13] - Co-administration with ART in humanized mice unexpectedly increased the frequency of cells with HIV DNA.[14]Generally well-tolerated in clinical studies.[15]
Romidepsin Clinical Trial (ART-suppressed patients)- Safely and effectively induced HIV-1 transcription, leading to detectable plasma HIV RNA.[16][17][18] - Did not compromise T-cell functionality.[19] - No substantial changes in the size of the HIV-1 reservoir were observed.[16]Adverse events were generally mild to moderate (Grade 1-2) and consistent with known side effects.[16][17]
Panobinostat BLT Humanized Mouse & Clinical Trial- Induced systemic histone acetylation in vivo in humanized mice.[20][21] - Did not significantly alter levels of cell-associated HIV RNA or DNA, or the frequency of latently infected cells in humanized mice.[20][21] - Effectively disrupts HIV latency in vivo in patients, but did not reduce the number of latently infected cells.[22]Well-tolerated in a clinical trial, with only mild adverse events reported as related to the drug.[22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of the experimental protocols for the key studies cited.

This compound (Ex vivo study)

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) were obtained from HIV-1-positive individuals on continuous antiretroviral therapy (ART) for 6 to 21 years with undetectable viral loads.[1]

  • Treatment: PBMCs were treated with this compound at concentrations as low as 20 pM for 6 days in the presence of antiretrovirals.[23]

  • Assays:

    • Proviral DNA Quantification: Real-time PCR was used to quantify the level of viral DNA in PBMCs.[23]

    • Frequency of Latently Infected Cells: A limiting dilution viral outgrowth assay was performed to determine the frequency of latently infected cells.[23]

Prostratin (In vivo SCID-hu mouse model)

  • Animal Model: Severe combined immunodeficient (SCID) mice were implanted with human fetal thymus and liver tissues (SCID-hu).[3]

  • Infection and Latency Establishment: The human lymphoid organoids in the mice were infected with HIV-1. Latently infected primary T cells were generated in this model.[3]

  • Treatment: Prostratin was administered to the SCID-hu mice.

  • Assays: Viral expression from latently infected cells was measured to assess the reactivation of latent HIV.[3]

Bryostatin-1 Analog (In vivo BLT humanized mouse model)

  • Animal Model: Bone marrow/liver/thymus (BLT) humanized mice, which support multi-lineage human immune reconstitution.[4]

  • Infection and Latency Establishment: BLT mice were infected with HIV, leading to the formation of post-integration latency in resting human CD4+ T cells.[4]

  • Treatment: A synthetic analog of Bryostatin-1 was administered to the HIV-infected BLT mice.

  • Assays: The induction of HIV expression from latency was measured to evaluate the "kick" effect, and the death of these newly expressing cells was assessed to determine the "kill" effect.[4]

Panobinostat (In vivo BLT humanized mouse model)

  • Animal Model: BLT humanized mice.[20]

  • Infection and ART Suppression: Mice were infected with HIV-1 and subsequently treated with ART to suppress viremia.[20]

  • Treatment: Panobinostat was administered to the ART-suppressed, HIV-infected mice.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and study designs.

Signaling Pathway for PKC Agonists (this compound, Prostratin, Bryostatin-1, Ingenol Esters)

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC_Agonist PKC Agonist (this compound, Prostratin, etc.) PKC Protein Kinase C (PKC) PKC_Agonist->PKC activates IkB_NFkB IκB-NF-κB Complex PKC->IkB_NFkB phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB HIV_LTR HIV LTR NFkB->HIV_LTR translocates to nucleus and binds to IkB_NFkB->IkB releases Viral_Tx Viral Transcription HIV_LTR->Viral_Tx initiates

Caption: PKC agonist signaling pathway for HIV-1 latency reversal.

Experimental Workflow for In Vivo LRA Studies in Humanized Mice

G Start Start Humanize_Mice Generate Humanized Mice (e.g., BLT) Start->Humanize_Mice HIV_Infection Infect with HIV-1 Humanize_Mice->HIV_Infection ART_Suppression Suppress Viremia with ART HIV_Infection->ART_Suppression LRA_Treatment Administer LRA (e.g., Panobinostat) ART_Suppression->LRA_Treatment Analysis Analyze Tissues for: - Viral RNA/DNA - Latently Infected Cells - Biomarkers LRA_Treatment->Analysis End End Analysis->End

Caption: Workflow for in vivo LRA efficacy studies in humanized mice.

Conclusion

This compound stands out as a highly potent LRA in ex vivo models, capable of significantly reducing latent HIV-1 DNA and the frequency of latently infected cells at picomolar concentrations.[1][2] Its performance in these systems suggests it may be more effective at viral reactivation than some clinically tested HDAC inhibitors.[2] However, the absence of in vivo animal model data for this compound is a significant gap in our understanding of its potential as a clinical candidate.

In contrast, other PKC agonists and HDAC inhibitors have been evaluated in vivo, providing valuable insights into their efficacy, safety, and limitations. While some of these agents, such as romidepsin, can effectively reverse latency in vivo, a significant reduction in the latent reservoir remains an elusive goal.[16] The data suggest that combination therapies, potentially pairing a potent PKC agonist like this compound with another LRA, may be necessary to achieve a functional cure for HIV. Future in vivo studies on this compound are crucial to validate its promising ex vivo results and determine its place in HIV eradication strategies.[1]

References

Synergistic Effects of Gnidimacrin in HIV-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gnidimacrin, a daphnane diterpenoid, is a potent Protein Kinase C (PKC) agonist that has garnered significant interest as a latency-reversing agent (LRA) in the context of an HIV-1 cure strategy.[1][2] Its ability to reactivate latent HIV-1 provirus at picomolar concentrations makes it a compelling candidate for "shock and kill" therapies.[2][3] This guide provides a comparative analysis of the synergistic effects of this compound with other anti-HIV compounds, supported by experimental data and detailed methodologies.

Synergism with Histone Deacetylase Inhibitors (HDACis)

Current research highlights a significant synergistic interaction between this compound (GM) and the selective class I histone deacetylase inhibitor (HDACi), Thiophenyl benzamide (TPB). This combination enhances the reactivation of latent HIV-1, a crucial step in exposing the viral reservoir to clearance mechanisms.

The synergy between these two compounds suggests that a multi-faceted approach to latency reversal, targeting both PKC signaling and chromatin remodeling, is more effective than targeting a single pathway. The combination of GM and TPB has been shown to potentiate the reactivation of latent HIV-1 by 2- to 3-fold in cell line models compared to this compound alone.[1] In ex vivo studies using peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals on antiretroviral therapy (ART), the GM/TPB combination further reduced the frequency of latently infected cells by over 3-fold compared to GM alone.[1]

Drug CombinationCell TypeMetricResultReference
This compound + TPBLatently Infected Cell LinesPotentiation of HIV-1 Activation2-3 fold increase vs. This compound alone[1]
This compound + TPBPatient PBMCsReduction in Frequency of HIV-infected cells>3-fold reduction vs. This compound alone[1]

Note: While these studies demonstrate a strong synergistic effect, formal synergy analysis using Combination Index (CI) or Dose Reduction Index (DRI) values for this compound combinations has not been reported in the reviewed literature. The potentiation is described in terms of fold-change.

Synergy with Antiretroviral Drugs (ART)

Currently, there is a notable gap in the scientific literature regarding the direct synergistic effects of this compound with conventional antiretroviral drugs such as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), or Protease Inhibitors (PIs). The primary focus of existing research has been on combining this compound with other LRAs to enhance the "shock" phase of the "shock and kill" strategy.

Ex vivo experiments evaluating this compound's effect on patient-derived cells are typically conducted in the presence of antiretrovirals.[4] However, the purpose of the ART in these experimental setups is to prevent new rounds of infection following viral reactivation, not to assess a synergistic antiviral effect with this compound. Therefore, no quantitative data on the synergistic activity of this compound with drugs like zidovudine, lamivudine, efavirenz, or atazanavir is currently available.

Mechanism of Action: A Dual-Pronged Attack on Latency

The synergistic effect of this compound and HDACis stems from their distinct but complementary mechanisms for reactivating the latent HIV-1 provirus.

  • This compound and the PKC Pathway: this compound activates Protein Kinase C (PKC). This activation initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. The release of NF-κB allows it to translocate to the nucleus, where it binds to the promoter region of the integrated HIV-1 provirus, initiating viral gene transcription.

  • HDAC Inhibitors and Chromatin Remodeling: In a latent state, the HIV-1 promoter is often epigenetically silenced, with histone proteins deacetylated, leading to a condensed chromatin structure that is inaccessible to transcription factors. HDAC inhibitors, such as TPB, block the action of histone deacetylases. This results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure around the viral promoter, making it accessible to transcription factors like NF-κB.

By combining this compound and an HDAC inhibitor, both the availability of the key transcription factor (NF-κB) and the accessibility of the viral promoter are enhanced, leading to a robust and synergistic reactivation of the latent virus.

HIV_Latency_Reversal cluster_PKC_Pathway PKC Pathway cluster_HDAC_Pathway HDAC Pathway cluster_Nucleus Nucleus This compound This compound PKC PKC This compound->PKC activates IkB_complex IκB-NF-κB Complex PKC->IkB_complex phosphorylates IκB NFkB NF-κB IkB_complex->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to HDACi HDAC Inhibitor (e.g., TPB) HDAC HDAC HDACi->HDAC inhibits Open_Chromatin Open Chromatin HDACi->Open_Chromatin promotes Condensed_Chromatin Condensed Chromatin (HIV Promoter) HDAC->Condensed_Chromatin maintains HIV_Promoter HIV-1 Promoter Open_Chromatin->HIV_Promoter allows access to NFkB_nucleus->HIV_Promoter binds to Viral_Transcription Viral Transcription HIV_Promoter->Viral_Transcription initiates

Caption: Synergistic mechanism of this compound and HDAC inhibitors in HIV-1 latency reversal.

Experimental Protocols

The following are generalized protocols for assessing the synergistic effects of this compound and other compounds on HIV-1 latency reversal, based on methodologies described in the literature.

In Vitro Latency Reversal Assay using Cell Lines (e.g., U1, J-Lat)

This protocol outlines the use of latently infected cell lines to quantify viral reactivation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed latently infected cells (e.g., U1 or J-Lat) in 96-well plates add_drugs Add this compound and/or other anti-HIV drugs at various concentrations prep_cells->add_drugs incubation Incubate for 24-48 hours add_drugs->incubation supernatant Collect supernatant incubation->supernatant cells Harvest cells (for J-Lat) incubation->cells p24_elisa Quantify p24 antigen (for U1 cells) via ELISA supernatant->p24_elisa flow_cytometry Measure GFP expression (for J-Lat cells) via Flow Cytometry cells->flow_cytometry

Caption: Workflow for in vitro assessment of HIV-1 latency reversal.

Methodology:

  • Cell Culture: Culture latently infected cells (e.g., U1 monocytic cells or J-Lat T-cells containing a GFP reporter) under standard conditions.

  • Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL.

  • Drug Addition: Prepare serial dilutions of this compound and the test compound (e.g., TPB) alone and in combination, following a checkerboard pattern. Add the drug solutions to the appropriate wells. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours.

  • Quantification of Viral Reactivation:

    • For U1 cells: Centrifuge the plate and collect the supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.

    • For J-Lat cells: Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of viral reactivation relative to a positive control (e.g., PMA or TNF-α). Analyze the data for synergy using appropriate software to determine fold-change potentiation.

Ex Vivo Latency Reversal Assay using Patient PBMCs

This protocol uses cells from HIV-infected individuals to assess latency reversal in a more physiologically relevant system.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of HIV-1-infected, virologically suppressed individuals on ART using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Drug Treatment: Treat the PBMCs with this compound alone, the test compound alone, or the combination of both for 6 days. The culture medium should contain antiretroviral drugs to prevent de novo infection.

  • Quantification of Latent Reservoir Reduction:

    • Proviral DNA Quantification: Extract total DNA from the treated cells and quantify the level of HIV-1 DNA using a real-time PCR assay targeting a conserved region of the HIV genome (e.g., LTR).[4]

    • Viral Outgrowth Assay: Perform a limiting dilution viral outgrowth assay to determine the frequency of cells harboring replication-competent virus.[4]

  • Data Analysis: Compare the levels of HIV-1 DNA and the frequency of infectious units per million cells between the different treatment groups to determine the effect of the drug combination on the latent reservoir.[4]

Conclusion

This compound demonstrates significant potential as a latency-reversing agent, particularly when used in combination with other LRAs that act on different cellular pathways. The synergistic activity with the HDAC inhibitor TPB underscores the promise of combination therapies in the "shock and kill" approach to HIV-1 eradication. However, a critical area for future research is the investigation of this compound's potential synergistic or additive effects when combined with existing antiretroviral therapies. Such studies will be vital in understanding how this compound can be best integrated into future HIV-1 cure strategies.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Gnidimacrin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Gnidimacrin, a potent macrocyclic diterpenoid, must adhere to stringent disposal procedures to mitigate risks to personnel and the environment. Given its cytotoxic properties, this compound is classified as a hazardous substance and may be considered an antineoplastic agent, necessitating specialized waste management protocols. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated contaminated materials in a laboratory setting.

I. Immediate Safety Precautions and Waste Identification

Prior to commencing any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including toxicity, reactivity, and necessary personal protective equipment (PPE). All materials that have come into contact with this compound must be treated as hazardous waste.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ComponentSpecification
GlovesDouble chemotherapy gloves are required to provide maximum protection.[1]
Eye ProtectionSafety glasses or goggles that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are mandatory.[2]
Lab CoatA disposable lab coat should be worn to prevent contamination of personal clothing.
Respiratory ProtectionIf there is a risk of aerosolization, a NIOSH-approved respirator should be used.[2]

All waste generated from handling this compound must be segregated at the source to prevent cross-contamination and ensure proper disposal.

II. Step-by-Step Disposal Procedures

The following protocols are designed to ensure the safe and compliant disposal of this compound in various forms.

A. Unused or Expired this compound Powder:

  • Do not attempt to neutralize or dispose of the powder directly.

  • Ensure the original container is securely sealed.

  • Label the container clearly as "Hazardous Waste," including the full chemical name "this compound" and a description of its hazards (e.g., "Toxic," "Cytotoxic").[3]

  • Place the labeled container in a designated hazardous waste accumulation area, separate from incompatible materials.[4][5]

B. Liquid Waste Containing this compound:

  • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3][6]

  • The container must be compatible with the solvents used (e.g., do not store strong acids in plastic bottles).[7]

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.[7]

  • Keep the waste container securely capped at all times, except when adding waste.[4][5][6]

  • Store the container in a designated and secure hazardous waste storage area.[4]

C. Contaminated Solid Waste:

  • This category includes items such as gloves, pipette tips, centrifuge tubes, flasks, and absorbent pads.[1][3]

  • Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]

  • For sharps, such as needles or broken glass, use a designated, puncture-proof sharps container clearly labeled as "Hazardous Waste" with the chemical contaminant identified.[3][8]

  • Seal the containers when they are three-quarters full to prevent overfilling.[8]

  • Label the containers with "Hazardous Waste" and "this compound-Contaminated Debris."

D. Decontamination of Reusable Labware:

  • To decontaminate reusable glassware or equipment, triple-rinse with a suitable solvent capable of dissolving this compound (e.g., ethanol or acetone).[3][5]

  • Collect all rinsate as hazardous liquid waste and dispose of it according to the procedures outlined in section II.B.[3][5][6]

  • After the solvent rinse, wash the labware with a laboratory detergent and water.

III. Waste Storage and Collection

Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

Table 2: Hazardous Waste Storage Guidelines

GuidelineDescription
Segregation Store this compound waste separately from other incompatible chemical waste streams.[1][6]
Containment Use secondary containment, such as bins, for all liquid waste containers to mitigate spills.[6][8]
Labeling Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards.[5][6][7]
Location Store waste in a designated, secure, and well-ventilated area away from general laboratory traffic.[4]

Once waste containers are full or have reached the designated accumulation time limit, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Gnidimacrin_Disposal_Workflow cluster_prep Preparation & Identification cluster_waste_streams Waste Segregation & Collection cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify powder Unused/Expired Powder identify->powder Powder liquid Liquid Waste (Solutions) identify->liquid Liquid solid Contaminated Solid Waste (Gloves, Pipettes, etc.) identify->solid Solid sharps Contaminated Sharps identify->sharps Sharps reusable Reusable Labware identify->reusable Reusable collect_powder Seal & Label Original Container as 'Hazardous Waste' powder->collect_powder collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid->collect_liquid collect_solid Collect in Lined, Labeled Hazardous Waste Container solid->collect_solid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps->collect_sharps decon Decontaminate Labware (Triple Rinse) reusable->decon storage Store in Designated, Secure Hazardous Waste Area collect_powder->storage collect_liquid->storage collect_solid->storage collect_sharps->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->collect_liquid pickup Request Waste Pickup by EHS/Licensed Contractor storage->pickup end End: Compliant Disposal pickup->end

Caption: this compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards of this potent compound. Always consult with your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Logistics for Handling Gnidimacrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gnidimacrin, a daphnane diterpenoid isolated from plants of the Thymelaeaceae family, is a potent biological agent with significant anti-cancer and anti-HIV properties.[1] It is known to activate protein kinase C (PKC), specifically isoforms βI and βII, at picomolar concentrations.[1][2][3] Due to its high potency and cytotoxic nature, stringent safety protocols are imperative when handling this compound to minimize exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

I. Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Operation Required PPE Rationale
Handling solid (powder) this compound Double nitrile gloves, disposable gown with closed cuffs, safety goggles with side shields or a face shield, and a NIOSH-approved respirator (e.g., N95 or higher).[4][5][6]To prevent inhalation of fine particles and minimize skin and eye contact with the potent compound.
Preparing solutions and dilutions Double nitrile gloves, disposable gown with closed cuffs, safety goggles with side shields or a face shield.[7][8]To protect against splashes and direct contact with the concentrated stock solution.
Administering to cell cultures or animals Nitrile gloves, disposable gown, and safety glasses.[9]To prevent accidental exposure during routine experimental procedures.
Cleaning and decontamination Double nitrile gloves, disposable gown, and safety goggles.[10]To protect against residual contamination on laboratory surfaces and equipment.

Key Considerations for PPE Usage:

  • Glove Selection: Use powder-free nitrile gloves. Check for any signs of degradation or perforation before use.[4] When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area.

  • Gown Integrity: Ensure gowns are made of a low-lint, impervious material. Cuffs should be tucked into the inner pair of gloves.[9]

  • Eye and Face Protection: Safety goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[6]

  • Respiratory Protection: A respirator is essential when working with powdered this compound outside of a certified chemical fume hood or biological safety cabinet.

II. Operational Plan: Step-by-Step Handling Procedures

A designated and clearly marked area should be established for the handling of this compound. Access to this area should be restricted to authorized personnel who have received specific training on the handling of potent compounds.

A. Preparation and Weighing of Solid this compound:

  • Work Area Preparation: All weighing and reconstitution of solid this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosolization. The work surface should be covered with absorbent, plastic-backed paper.

  • Donning PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a dedicated set of micro-spatulas and weighing paper. Tare the balance with the weighing paper. Carefully transfer the desired amount of this compound powder onto the weighing paper.

  • Reconstitution: Immediately after weighing, carefully transfer the powder to a suitable container for reconstitution. Add the solvent slowly and cap the container securely.

  • Initial Cleanup: Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

B. Solution Handling and Dilutions:

  • Donning PPE: Wear appropriate PPE for handling solutions.

  • Work Area: Perform all dilutions within a chemical fume hood or biological safety cabinet.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination and aerosol generation.

  • Storage: Store stock solutions in clearly labeled, sealed containers in a designated, secure location.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.[11]
Unused Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[12]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.[13]
Contaminated PPE (e.g., gloves, gowns) Dispose of in a designated hazardous waste container immediately after use.[14]
Sharps (e.g., needles, scalpels) Dispose of in a puncture-resistant sharps container designated for hazardous chemical waste.[13]

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[15]

IV. Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Type of Exposure Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][8] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Alert others and contact the institution's safety office. Do not attempt to clean up a large spill without appropriate training and PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16]

This compound Handling Workflow

Gnidimacrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep_Area Designate & Prepare Work Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid this compound (in fume hood) Don_PPE->Weigh Reconstitute Reconstitute Powder Weigh->Reconstitute Dilute Prepare Dilutions (in fume hood) Reconstitute->Dilute Experiment Perform Experiment Dilute->Experiment Collect_Waste Collect All Contaminated Waste in Labeled Containers Experiment->Collect_Waste Exposure Accidental Exposure Experiment->Exposure Spill Spill Experiment->Spill Dispose Dispose via Institutional Safety Office Collect_Waste->Dispose First_Aid Administer First Aid Exposure->First_Aid Contact_Safety Contact Safety Office Spill->Contact_Safety First_Aid->Contact_Safety

Caption: Workflow for the safe handling and disposal of this compound.

Mechanism of Action: this compound and Protein Kinase C (PKC)

This compound exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isozymes, particularly PKCβ.[2][17] This activation triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis in cancer cells, and the reactivation of latent HIV-1.[17][18]

Gnidimacrin_PKC_Pathway cluster_effects Cellular Effects This compound This compound PKC Protein Kinase C (PKCβ) This compound->PKC Activates Downstream Downstream Signaling Cascades PKC->Downstream Cell_Cycle Cell Cycle Arrest (G1 Phase) Downstream->Cell_Cycle Apoptosis Apoptosis Downstream->Apoptosis HIV_Reactivation Latent HIV-1 Reactivation Downstream->HIV_Reactivation

Caption: Simplified signaling pathway of this compound via PKC activation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnidimacrin
Reactant of Route 2
Gnidimacrin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.